Product packaging for 1-(3-Chlorophenyl)-1-hydroxypropan-2-one(Cat. No.:CAS No. 857233-13-7)

1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Katalognummer: B195654
CAS-Nummer: 857233-13-7
Molekulargewicht: 184.62 g/mol
InChI-Schlüssel: HTTAEBUFKZSUKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>Bupropion Related Compound F is Bupropion intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B195654 1-(3-Chlorophenyl)-1-hydroxypropan-2-one CAS No. 857233-13-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(3-chlorophenyl)-1-hydroxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-5,9,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTAEBUFKZSUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434106
Record name 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857233-13-7
Record name 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857233137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chlorophenyl)-1-hydroxypropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROPHENYL)-1-HYDROXYPROPAN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH3TKS3HJR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. This α-hydroxy ketone is a key intermediate in the synthesis of various organic molecules and is structurally related to the pharmaceutical agent bupropion.[1] This document consolidates available data on its physicochemical properties, spectroscopic characteristics, and reactivity. Detailed experimental protocols for its synthesis and purification are provided, alongside visualizations of synthetic pathways to facilitate a deeper understanding for research and development applications.

Chemical Identity and Physicochemical Properties

This compound, also known as Bupropion Related Compound F, is an organic compound characterized by a propan-2-one backbone substituted with a hydroxyl group and a 3-chlorophenyl ring at the C1 position.[1][2] This arrangement creates a chiral center at the first carbon atom, meaning the compound can exist as a racemic mixture of enantiomers.[2] Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 1-(m-Chlorophenyl)-1-hydroxy-2-propanone, Bupropion Related Compound F[1]
CAS Number 857233-13-7[1][3][4]
Molecular Formula C₉H₉ClO₂[1][2][4]
Molecular Weight 184.62 g/mol [2][3][4]
Physical Form Solid / Light greenish oil[3][5]
Purity 98%[3]
Predicted pKa 12.06 ± 0.20[6]
Storage Temperature 2-8°C or -20°C (freezer, sealed in dry conditions)[2][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While a complete set of publicly available spectra is limited, typical characterization data includes ¹H-NMR, Mass Spectrometry, and HPLC.[8]

Table 2: Mass Spectrometry Data

ParameterValueSource
Monoisotopic Mass 184.0291072 Da[2][6][9]
Key Fragmentation Pathways Alpha-cleavage leading to an acetyl cation (m/z 43) and benzylic cleavage resulting in a 1-(3-chlorophenyl)hydroxy-methylium ion (m/z 141/143).[2][2]

¹H-NMR Spectroscopy: For the related compound (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone, the following ¹H-NMR data has been reported (in CDCl₃): δ 7.91 (s, 1H), 7.80 (d, 1H, J = 7.8 Hz), 7.62-7.57 (m, 1H), 7.46 (t, 1H, J = 7.8 Hz), 5.15-5.08 (m, 1H), 3.68-3.65 (m, 1H), 1.45 (d, 3H, J = 7.1 Hz).[5]

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by its α-hydroxy ketone functional group and the 3-chlorophenyl ring.[2]

  • Oxidation: The secondary hydroxyl group can be oxidized to the corresponding dicarbonyl compound, 1-(3-chlorophenyl)propane-1,2-dione, using standard oxidizing agents.[2]

  • Reduction: The ketone carbonyl group can be selectively reduced to a secondary alcohol, yielding 1-(3-chlorophenyl)propane-1,2-diol.[2] Reagents such as sodium borohydride are suitable for this transformation.[2]

These transformations highlight its utility as a versatile intermediate in organic synthesis.[2]

Experimental Protocols

Several synthetic routes to this compound have been established.

Synthesis via Aldol Condensation

A primary method for synthesizing the racemic mixture is through a base-catalyzed aldol condensation between 3-chlorobenzaldehyde and acetone.[2]

G cluster_reactants Reactants cluster_conditions Conditions A 3-Chlorobenzaldehyde D This compound A->D Aldol Condensation B Acetone B->D C Base Catalyst (e.g., NaOH) C->D

Caption: Aldol condensation synthesis pathway.

Protocol:

  • A base, such as sodium hydroxide, is used to deprotonate an α-hydrogen from acetone, forming a nucleophilic enolate ion.[2]

  • The acetone enolate then attacks the carbonyl carbon of 3-chlorobenzaldehyde.[2]

  • The reaction temperature is a critical parameter; elevated temperatures can lead to dehydration and the formation of an unsaturated ketone byproduct.[2]

Synthesis via Hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone

This method involves the hydrolysis of a brominated precursor.

G A 2-Bromo-3'-chloropropiophenone B Hydrolysis Reaction (Acid or Base, PTC, Water) A->B Step 1 C Separation/Purification B->C Step 2 D This compound C->D Final Product

Caption: Synthesis via hydrolysis workflow.

Protocol:

  • Mix 2-bromo-3'-chloropropiophenone, an acid or base (e.g., NaOH, KOH), a phase transfer catalyst, and water.[10]

  • Heat the mixture at a temperature between 20-100°C for 4-6 hours.[10]

  • After the reaction is complete, separate the product.[10]

  • The crude product can be purified by crystallization from a solvent such as n-heptane.[10]

Asymmetric Synthesis

Enantiomerically enriched versions of the compound can be synthesized. For instance, the (S)-enantiomer can be produced through the asymmetric reduction of 1-(3-chlorophenyl)-1,2-diketone using chiral catalysts.[2]

Potential Biological Activity and Mechanism of Action

While specific research on the mechanism of action for this compound is not extensively published, its structural similarity to bupropion suggests a potential for interaction with monoamine transporters, such as those for dopamine and norepinephrine.[2][11] Bupropion's therapeutic effects are attributed to the inhibition of the reuptake of these neurotransmitters.[11] The core hydroxypropanone moiety of the title compound may mimic the pharmacophore of bupropion, enabling it to bind to similar biological targets.[2] This structural analogy makes it a compound of interest for further investigation in drug discovery and development.[11]

G cluster_compound Compound cluster_target Potential Biological Target cluster_effect Potential Effect A 1-(3-Chlorophenyl)-1- hydroxypropan-2-one B Monoamine Transporters (Dopamine, Norepinephrine) A->B Structural Analogy to Bupropion C Inhibition of Neurotransmitter Reuptake B->C Leads to

Caption: Postulated mechanism of action.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves.[11] It is recommended to work in a well-ventilated area.[11] Safety data sheets indicate it may be harmful if swallowed and can cause skin and eye irritation.[3]

Conclusion

This compound is a valuable chemical intermediate with well-defined reactivity. The availability of multiple synthetic routes, including asymmetric methods, makes it accessible for various research applications. Its structural relationship to bupropion provides a rationale for investigating its potential biological activities, particularly in the context of neuroscience and drug development. This guide serves as a foundational resource for professionals working with this compound, providing essential data and protocols to support further scientific inquiry.

References

Technical Whitepaper: 1-(3-Chlorophenyl)-1-hydroxypropan-2-one (CAS No. 857233-13-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a chemical compound with the CAS number 857233-13-7. This α-hydroxy ketone is of significant interest to the pharmaceutical industry, primarily as a known impurity and synthetic intermediate of Bupropion, an aminoketone antidepressant.[1][2][3] Structurally, it features a propan-2-one backbone substituted at the first carbon with both a hydroxyl (-OH) group and a 3-chlorophenyl ring.[4] The carbon atom bonded to the hydroxyl group, the chlorophenyl ring, and the carbonyl carbon is a chiral center, meaning the compound can exist as a racemic mixture of enantiomers.[4] Its structural similarity to bupropion suggests a potential for interaction with biological targets like monoamine transporters.[4][5] This guide details its chemical properties, synthesis pathways, experimental protocols, and safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 857233-13-7[1][6]
Molecular Formula C₉H₉ClO₂[1][2][7]
Molecular Weight 184.62 g/mol [1][4][6]
IUPAC Name This compound[8]
Synonyms 1-(m-Chlorophenyl)-1-hydroxy-2-propanone, USP Bupropion Related Compound F[1][2]
Physical Form Solid[6]
InChI Key HTTAEBUFKZSUKE-UHFFFAOYSA-N[4][6]
Storage Temperature Refrigerator or freezer, under -20°C[6][9]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established chemical pathways. These methods often involve common organic reactions such as hydrolysis, oxidation, and reduction.

Synthesis from 2-Bromo-3'-chloropropiophenone via Hydrolysis

A common method for the preparation of this compound involves the hydrolysis of 2-bromo-3'-chloropropiophenone.[10]

Experimental Protocol:

A detailed experimental protocol for this synthesis is outlined in patent CN114874084A.[10]

  • Reaction Setup: Mix 2-bromo-3'-chloropropiophenone with an acid or base, a phase transfer catalyst, and water.

  • Reaction Conditions: Heat the mixture at a temperature between 20-100°C for 4-6 hours.

  • Work-up and Purification: After the reaction is complete, the product is separated. The crude product can be purified by crystallization from n-heptane to yield 1-(3-chlorophenyl)-2-hydroxypropan-1-one with a purity of up to 98.3%.

G cluster_0 Synthesis via Hydrolysis 2-Bromo-3'-chloropropiophenone 2-Bromo-3'-chloropropiophenone Hydrolysis Hydrolysis 2-Bromo-3'-chloropropiophenone->Hydrolysis  Acid/Base, Phase Transfer Catalyst, Water, 20-100°C This compound This compound Hydrolysis->this compound

Caption: Synthesis of this compound from 2-Bromo-3'-chloropropiophenone.

Other Synthetic Routes

Other notable synthetic pathways include:

  • Aldol Condensation: The reaction between 3-chlorobenzaldehyde and acetone in the presence of a base like sodium hydroxide.[4]

  • Selective Oxidation: The selective oxidation of 1-(3-chlorophenyl)propane-1,2-diol.[4]

  • Reduction of a 1,2-Diketone: The controlled partial reduction of 1-(3-chlorophenyl)propane-1,2-dione.[4]

Biological Context and Potential Applications

This compound is primarily recognized as a related compound to Bupropion, a widely used antidepressant.[1][2] Its structural similarity to Bupropion suggests that it may interact with similar biological targets.[4] The core hydroxypropanone moiety is thought to mimic the pharmacophore of Bupropion, potentially enabling it to interact with monoamine transporters for dopamine and norepinephrine.[4] However, there is currently no direct research available on the specific mechanism of action of this compound.

Due to its relationship with Bupropion, this compound is crucial for:

  • Drug Purity and Quality Control: Used as a reference standard in the quality control and analytical studies during the commercial production of Bupropion.[1]

  • Drug Development: Can be used in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings to the FDA.[1]

  • Toxicology Studies: Employed in toxicity studies of Bupropion drug formulations.[1]

G Bupropion Bupropion This compound This compound Bupropion->this compound  Intermediate / Impurity Drug Development Drug Development This compound->Drug Development  Reference Standard

Caption: Relationship of this compound to Bupropion and its role in drug development.

Analytical Characterization

The characterization of this compound is typically achieved using a range of standard analytical techniques. Suppliers of this compound often provide a Certificate of Analysis (CoA) that includes data from the following methods:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance)

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)

  • Infrared Spectroscopy (IR)

  • Thermogravimetric Analysis (TGA)

Safety Information

This compound is classified with the "Warning" signal word and is associated with the following hazard and precautionary statements.[6]

Hazard StatementsPrecautionary Statements
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritation.P271: Use only outdoors or in a well-ventilated area.
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P313: Get medical advice/attention.
P332+P313: If skin irritation occurs: Get medical advice/attention.
P337+P313: If eye irritation persists: Get medical advice/attention.

References

molecular structure of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of this compound. This compound is a key intermediate in the synthesis of Bupropion and is also known as Bupropion Related Compound F.[1][2]

Molecular Structure and Properties

This compound is an α-hydroxy ketone characterized by a propan-2-one backbone substituted at the first carbon with both a hydroxyl (-OH) group and a 3-chlorophenyl ring.[3] This arrangement results in a chiral center at the C1 position, meaning the compound can exist as a racemic mixture of enantiomers.[3] The presence of the electron-withdrawing chlorine atom on the phenyl ring influences the molecule's reactivity.[3]

A summary of its key chemical identifiers and properties is provided in the table below.

PropertyValueSource
Molecular Formula C9H9ClO2[1][2][4][5][6]
Molecular Weight 184.62 g/mol [1][2][3][5][6][7]
IUPAC Name 1-(3-chlorophenyl)-1-hydroxyacetone[7]
CAS Number 857233-13-7[1][2][3][5][7]
InChI Key HTTAEBUFKZSUKE-UHFFFAOYSA-N[3][7]
SMILES Code CC(C(C1=CC=CC(Cl)=C1)O)=O[5]
Physical Form Solid[7]
Storage Temperature 2-8°C or in a freezer under -20°C[3][5]

Molecular Structure Visualization

The following diagram illustrates the 2D .

molecular_structure cluster_phenyl cluster_chain C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 Cl Cl C3->Cl C5 C C4->C5 C6 C C5->C6 C6->C1 C8 C C7->C8 O1 OH C7->O1 C9 CH₃ C8->C9 O2 O C8->O2

Caption: 2D structure of this compound.

Synthesis Protocols

Several synthetic routes for this compound have been established. Below are detailed protocols for some of the key methods.

Claisen-Schmidt Condensation

This method involves the base-catalyzed reaction between 3-chlorobenzaldehyde and acetone.[3]

Experimental Protocol:

  • Dissolve 3-chlorobenzaldehyde and an excess of acetone in a suitable solvent (e.g., ethanol).

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH), while stirring.[3]

  • Allow the reaction to proceed at a controlled temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Neutralize the reaction mixture with a dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Oxidation of a Vicinal Diol

This pathway involves the selective oxidation of 1-(3-chlorophenyl)propane-1,2-diol.[3]

Experimental Protocol:

  • Synthesize the precursor, 1-(3-chlorophenyl)propane-1,2-diol, via dihydroxylation of 3-chloro-α-methylstyrene.[3]

  • Dissolve the diol in a suitable solvent, such as dichloromethane.[8]

  • Add a selective oxidizing agent. Options include:

    • Ruthenium-based catalysts: A combination of Ruthenium(III) chloride (RuCl₃) and a co-oxidant like Oxone®.

    • Manganese-based catalysts: In-situ prepared manganese catalysts with hydrogen peroxide (H₂O₂) as a green oxidant.

    • Pyridinium chlorochromate (PCC): Add PCC oxidant slowly and control the temperature at 30±5°C.[8]

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).[8]

  • Work up the reaction by quenching any excess oxidant and filtering the mixture.

  • Extract the product and purify by column chromatography.[8]

Asymmetric Synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone

This method allows for the enantioselective synthesis of a specific stereoisomer.[9]

Experimental Protocol:

  • Prepare a mixture of AD-mix-β and CH₃SO₂NH₂ in a tert-butyl alcohol-water solvent system.[9]

  • Cool the mixture to 0 °C.

  • Add the starting material, 9a (an enol ether or similar precursor), to the reaction mixture.[9]

  • Stir the reaction at 0 °C for 16 hours.[9]

  • Quench the reaction by adding sodium sulfite and stir for another hour.[9]

  • Filter the mixture through a Celite pad and wash with ether.[9]

  • Separate the aqueous and organic layers.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.[9]

  • Purify the crude product by column chromatography on silica gel using a hexanes-EtOAc gradient to yield the title product.[9]

Spectroscopic Data

Characterization of this compound is typically performed using a suite of spectroscopic techniques. While a comprehensive dataset from a single source is not publicly available, representative data has been reported.

Technique Observed Data
¹H NMR (CDCl₃) δ 7.91 (s, 1H), 7.80 (d, 1H, J = 7.8 Hz), 7.62-7.57 (m, 1H), 7.46 (t, 1H, J = 7.8 Hz), 5.15-5.08 (m, 1H), 3.68-3.65 (m, 1H), 1.45 (d, 3H, J = 7.1 Hz) for the (R)-enantiomer of a related isomer.[9]
Mass Spectrometry The compound's molecular weight of 184.62 g/mol corresponds to the expected mass for C9H9ClO2.[1][2][3][5][6][7]
HPLC Purity is often determined by HPLC, with commercial standards available at >95% purity.[10]
Infrared (IR) Expected to show characteristic peaks for hydroxyl (O-H), carbonyl (C=O), and C-Cl stretching, as well as aromatic C-H and C=C bands.

Biological Activity and Potential Applications

The structural similarity of this compound to the antidepressant bupropion suggests potential interactions with monoamine transporters, such as those for dopamine and norepinephrine.[3][10] However, specific research on its mechanism of action is limited.[10] Its primary application in scientific research is as a key intermediate in the synthesis of bupropion and its derivatives, as well as a reference standard in impurity analysis.[1][2][11][12][13]

Experimental Workflow for Synthesis and Purification

The following diagram outlines a general workflow for the synthesis and purification of this compound.

workflow start Select Synthesis Route (e.g., Claisen-Schmidt) reaction Perform Chemical Reaction under Controlled Conditions start->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC, IR) purification->characterization final_product Pure 1-(3-Chlorophenyl)-1- hydroxypropan-2-one characterization->final_product

Caption: General workflow for synthesis and purification.

References

An In-depth Technical Guide to 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a key intermediate and related compound of the antidepressant drug Bupropion.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and metabolic context.

Chemical Identity and Properties

The compound's primary identifier is its IUPAC name.

IUPAC Name: this compound[4]

  • Synonyms: 1-(m-Chlorophenyl)-1-hydroxy-2-propanone, USP Bupropion Related Compound F[2][3][5]

  • CAS Number: 857233-13-7[1][2][3]

  • Molecular Formula: C₉H₉ClO₂[2][3]

  • Molecular Weight: 184.62 g/mol [1][2][3]

Physicochemical Data:

PropertyValueSource
AppearancePale Yellow Liquid[5]
Storage Temperature2-8°C (Refrigerator) or -86°C[4][5]
Shipping ConditionsAmbient or Dry Ice[4][5]

Spectroscopic Data (Predicted):

While experimental spectra are lot-specific, predicted NMR data provide insight into the molecular structure.

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
-CH₃ (Methyl)~2.2 (singlet)~25-30
-CH(OH)- (Methine)~5.1 (singlet)~75-80
C=O (Carbonyl)-~205-210
Aromatic CH~7.2-7.4 (multiplet)~125-135
Aromatic C-Cl-~134
Aromatic C-C(OH)-~140

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established, primarily revolving around carbonyl chemistry.

Synthesis via Hydrolysis of 2-bromo-3'-chloropropiophenone

A common laboratory-scale synthesis involves the hydrolysis of the corresponding α-bromoketone.

Experimental Protocol:

  • Reaction Setup: A mixture of 2-bromo-3'-chloropropiophenone, a base (e.g., sodium hydroxide or potassium hydroxide in water, 0.1-10 wt%), and a phase transfer catalyst is prepared.

  • Hydrolysis: The mixture is heated to a temperature between 20-100°C and stirred for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent such as dichloromethane. The organic layers are combined, washed with water, and then concentrated under reduced pressure.

  • Purification: The crude residue is purified by crystallization from a solvent like n-heptane to yield 1-(3-chlorophenyl)-2-hydroxypropan-1-one with high purity. A reported protocol using this method yielded the product with an HPLC purity of 98.3% and a yield of 74%.[6]

Synthesis via Aldol Condensation

A base-catalyzed Aldol condensation between 3-chlorobenzaldehyde and acetone is another viable pathway.[1]

Logical Workflow for Aldol Condensation:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Aldol Condensation Aldol Condensation 3-Chlorobenzaldehyde->Aldol Condensation Acetone Acetone Acetone->Aldol Condensation Base Catalyst (e.g., NaOH) Base Catalyst (e.g., NaOH) Base Catalyst (e.g., NaOH)->Aldol Condensation Solvent Solvent Solvent->Aldol Condensation Intermediate Aldol Product Intermediate Aldol Product Aldol Condensation->Intermediate Aldol Product Workup and Purification Workup and Purification Intermediate Aldol Product->Workup and Purification This compound This compound Workup and Purification->this compound

Caption: Workflow for the synthesis of this compound via Aldol Condensation.

Asymmetric Synthesis Approaches

For the synthesis of specific enantiomers, asymmetric methods can be employed. One such method is the asymmetric reduction of the precursor diketone, 1-(3-chlorophenyl)propane-1,2-dione, using chiral catalysts.[1]

Role in the Context of Bupropion

This compound is a known impurity and a key intermediate in the synthesis of Bupropion.[1][3] Understanding its relationship with Bupropion is crucial for drug development and quality control.

Bupropion Metabolic Pathway

Bupropion is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2B6.[7][8] The major active metabolite is hydroxybupropion, formed by the hydroxylation of the tert-butyl group.[9] Other significant metabolites include threohydrobupropion and erythrohydrobupropion, which are formed through the reduction of the ketone group.[8] While this compound is not a direct metabolite, its structural similarity to intermediates in these pathways makes its characterization important for understanding potential cross-reactivity or interference in metabolic studies.

Diagram of Bupropion Metabolism:

G Bupropion Bupropion Hydroxybupropion Hydroxybupropion (Active) Bupropion->Hydroxybupropion CYP2B6 (Oxidation) Threohydrobupropion Threohydrobupropion (Active) Bupropion->Threohydrobupropion Carbonyl Reductases (Reduction) Erythrohydrobupropion Erythrohydrobupropion (Active) Bupropion->Erythrohydrobupropion Carbonyl Reductases (Reduction)

Caption: Simplified metabolic pathway of Bupropion.

Analytical Methods

The purity and identity of this compound are typically assessed using a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A patent describes achieving purities of 96-98%.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as the hydroxyl and carbonyl groups.

A comprehensive certificate of analysis for this compound would typically include data from these techniques.[2]

Safety and Handling

As with any chemical, this compound should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[10] Specific safety data sheets (SDS) should be consulted for detailed handling and disposal information.

References

physical and chemical properties of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. This α-hydroxy ketone is a key intermediate in organic synthesis and a significant compound in medicinal chemistry, primarily recognized as a related compound to the antidepressant bupropion. This document details its structural characteristics, physicochemical properties, synthesis methodologies, and spectral analysis. Furthermore, it explores the potential biological signaling pathways associated with its structural class, providing valuable insights for researchers in drug discovery and development.

Introduction

This compound, a member of the α-hydroxy ketone family, is a chiral molecule with significant interest in synthetic and medicinal chemistry. Its structure, featuring a 3-chlorophenyl group attached to a hydroxypropanone backbone, makes it a versatile precursor for more complex molecules. Notably, it is recognized as USP Bupropion Related Compound F, highlighting its importance in the quality control and analytical studies of the widely used antidepressant, bupropion.[1][2][3] This guide aims to consolidate the available technical information on this compound to support further research and development.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, characterization, and application in various chemical processes. A summary of these properties is presented in the tables below.

Identification and General Properties
PropertyValueReference(s)
IUPAC Name This compound[4]
CAS Number 857233-13-7[2][3][5]
Molecular Formula C₉H₉ClO₂[2][3][5]
Molecular Weight 184.62 g/mol [2][3][5]
Appearance Light yellow to yellow solid; Pale Yellow Liquid[5][6]
Predicted pKa 12.06 ± 0.20[5]
Storage Temperature 2-8°C, store in freezer, under -20°C[1][7]
Stability Hygroscopic, Temperature Sensitive, Unstable in Solution[5]
Solubility
SolventSolubilityReference(s)
ChloroformSlightly Soluble[5]
DMSOSlightly Soluble[5]
EthanolSlightly Soluble[5]
Ethyl AcetateSlightly Soluble[5]

Chemical Properties and Reactivity

This compound possesses a rich chemical reactivity profile owing to its α-hydroxy ketone motif and the presence of a 3-chlorophenyl group.[1]

  • Oxidation : The secondary hydroxyl group can be oxidized to the corresponding dicarbonyl compound, 1-(3-chlorophenyl)propane-1,2-dione, using standard oxidizing agents.[1]

  • Reduction : The ketone carbonyl group can be selectively reduced to a secondary alcohol, yielding 1-(3-chlorophenyl)propane-1,2-diol, with reagents like sodium borohydride.[1]

  • Chirality : The carbon atom bonded to the hydroxyl group is a chiral center, meaning the compound can exist as a racemic mixture of enantiomers.[1]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of this compound.

Synthesis

Several synthetic routes have been established for the preparation of this compound.

This method provides an enantiomerically enriched product.

Procedure:

  • A mixture of AD-mix-β (50.6 g) and methanesulfonamide (CH₃SO₂NH₂) (3.5 g, 0.037 mol) in a 1:1 mixture of tert-butyl alcohol and water (120 mL each) is cooled to 0°C.

  • To this cooled mixture, 1-(3-chlorophenyl)-1-propene (9a) (10 g, 0.036 mol) is added.

  • The reaction mixture is stirred for 16 hours at 0°C.

  • Sodium sulfite (36 g) is then added, and the mixture is stirred for an additional hour.

  • The mixture is filtered through a Celite pad and washed with ether.

  • The filtrate is transferred to a separatory funnel, and the lower dark-colored layer is discarded.

  • The upper yellowish phase is separated, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel using a hexane-EtOAc gradient (from 10:1 to 3:1) as the eluent to yield the title product as a light greenish oil.[8]

Yield: 5.8 g (87%)[8]

A primary and widely recognized method for synthesizing racemic this compound is through a base-catalyzed aldol condensation between 3-chlorobenzaldehyde and acetone.[1][9] The reaction is typically carried out in the presence of a base like sodium hydroxide.[1] Temperature control is critical, with elevated temperatures (e.g., 60–80°C) potentially leading to a dehydration byproduct.[1]

Analytical Methods

Commercial suppliers of this compound typically provide a Certificate of Analysis with data from the following techniques.[3]

  • High-Performance Liquid Chromatography (HPLC): For purity assessment.

  • Thermogravimetric Analysis (TGA): To determine thermal stability.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared Spectroscopy (IR): To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Experimental Data for (R)-1-(3-Chlorophenyl)-1-hydroxypropan-2-one (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference(s)
7.91s1HAromatic H[8]
7.80d (J = 7.8 Hz)1HAromatic H[8]
7.62-7.57m1HAromatic H[8]
7.46t (J = 7.8 Hz)1HAromatic H[8]
5.15-5.08m1H-CH(OH)-[8]
3.68-3.65m1H-OH[8]
1.45d (J = 7.1 Hz)3H-CH₃[8]
Predicted Spectral Data

While comprehensive experimental spectra are not always publicly available, predicted data provides valuable reference points.

Predicted ¹³C NMR Chemical Shifts:

Atom TypePredicted Chemical Shift (δ, ppm)
-C=O~210
-CH(OH)-70-80
Aromatic C125-145
-CH₃~25-30

Predicted Infrared (IR) Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretch (H-bonded)~3400 - 3200 (broad)
Carbonyl (C=O)C=O Stretch~1700
Aromatic C-HC-H Stretch>3000
Aromatic C=CC=C Stretch~1600-1450
C-ClC-Cl Stretch~800-600

Biological Significance and Signaling Pathways

As a structural analog of bupropion, this compound is of interest for its potential interactions with biological systems. Bupropion is a well-known norepinephrine-dopamine reuptake inhibitor (NDRI).[10] NDRIs function by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft.[10] This enhancement of noradrenergic and dopaminergic neurotransmission is believed to be the primary mechanism behind its therapeutic effects.

Norepinephrine and Dopamine Reuptake Inhibition Signaling Pathway

The inhibition of norepinephrine and dopamine reuptake by compounds structurally related to this compound initiates a cascade of downstream signaling events in the postsynaptic neuron. An increase in synaptic dopamine and norepinephrine leads to the activation of their respective G protein-coupled receptors (GPCRs).

  • Dopamine D1-like receptor activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[11]

  • Norepinephrine β-adrenergic receptor activation also couples to Gs proteins, similarly increasing cAMP and activating PKA.[10]

PKA, in turn, phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which can modulate gene expression related to neuronal plasticity and survival.

Norepinephrine_Dopamine_Reuptake_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicle NE_synapse Norepinephrine NE_Vesicle->NE_synapse Release DA_Vesicle Dopamine Vesicle DA_synapse Dopamine DA_Vesicle->DA_synapse Release NET NET DAT DAT NDRI 1-(3-Chlorophenyl)- 1-hydroxypropan-2-one (or related NDRI) NDRI->NET Inhibits NDRI->DAT Inhibits NE_synapse->NET NE_Receptor β-Adrenergic Receptor NE_synapse->NE_Receptor Binds DA_synapse->DAT DA_Receptor D1 Receptor DA_synapse->DA_Receptor Binds AC Adenylyl Cyclase NE_Receptor->AC Activates DA_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Plasticity) CREB->Gene_Expression Modulates

Norepinephrine and Dopamine Reuptake Inhibition Signaling Pathway.
Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Characterization_Workflow cluster_characterization Characterization Start Starting Materials (e.g., 3-Chlorobenzaldehyde, Acetone) Reaction Chemical Synthesis (e.g., Aldol Condensation) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure 1-(3-Chlorophenyl)- 1-hydroxypropan-2-one Purification->Product NMR NMR (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR FT-IR Spectroscopy Product->IR Purity Purity Analysis (HPLC) Product->Purity

General workflow for synthesis and characterization.

Conclusion

This compound is a compound of significant interest due to its role as a synthetic intermediate and its structural relationship to the NDRI antidepressant, bupropion. This technical guide has summarized its key physical and chemical properties, provided a detailed experimental protocol for its asymmetric synthesis, and presented its spectral data. The exploration of its potential biological activity through the lens of norepinephrine and dopamine reuptake inhibition offers a foundation for future pharmacological studies. Further research to obtain more extensive quantitative physical data and to explore its biological activities directly will be valuable for the scientific community.

References

Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic pathways for 1-(3-chlorophenyl)-1-hydroxypropan-2-one, a key chemical intermediate and a known related compound of Bupropion.[1][2] The following sections provide a detailed overview of established synthetic routes, quantitative data comparison, and comprehensive experimental protocols.

Core Synthetic Strategies

The synthesis of this compound can be achieved through several distinct chemical transformations. The primary pathways involve building the carbon skeleton and introducing the necessary functional groups—a hydroxyl group at the benzylic position and a ketone at the adjacent carbon. The main strategies identified in the literature are:

  • Aldol Condensation: A base-catalyzed reaction between 3-chlorobenzaldehyde and acetone.[3][4]

  • Hydrolysis of a Halogenated Precursor: Nucleophilic substitution of a bromine atom in 2-bromo-3'-chloropropiophenone.[5]

  • Asymmetric Dihydroxylation: A stereoselective approach to introduce the hydroxyl group.[6]

  • Alternative Routes: Including the regioselective hydrolysis of an epoxide, partial reduction of a 1,2-diketone, and selective oxidation of a vicinal diol.[3]

Quantitative Data Summary

The efficiency of the different synthetic pathways can be compared based on reported yields and product purity. The following table summarizes the available quantitative data for the key methods.

Synthesis PathwayStarting Material(s)Reagents & ConditionsYield (%)Purity (%)Reference
Aldol Condensation3-Chlorobenzaldehyde, AcetoneSodium Hydroxide, 60-80°CNot specifiedNot specified[4]
Hydrolysis of 2-bromo-3'-chloropropiophenone2-bromo-3'-chloropropiophenoneSodium formate, Formic acid, Water, Reflux7498.3 (HPLC)[5]
Hydrolysis of 2-bromo-3'-chloropropiophenone2-bromo-3'-chloropropiophenoneSodium hydroxide, Water, Phase-transfer catalyst, 20-100°C6596.1 (HPLC)[5]
Asymmetric Dihydroxylation(E/Z)-1-(3-chlorophenyl)prop-1-eneAD-mix-β, CH₃SO₂NH₂87Not specified[6]

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the primary synthesis routes.

Aldol_Condensation cluster_reactants Reactants 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Nucleophilic_Attack Nucleophilic Attack 3-Chlorobenzaldehyde->Nucleophilic_Attack Acetone Acetone Enolate_Formation Enolate Formation Acetone->Enolate_Formation Base (e.g., NaOH) Enolate_Formation->Nucleophilic_Attack Intermediate Aldol Adduct Nucleophilic_Attack->Intermediate Product This compound Intermediate->Product Protonation

Caption: Aldol condensation pathway for this compound synthesis.

Hydrolysis_Pathway Starting_Material 2-bromo-3'-chloropropiophenone Reaction_Step Hydrolysis Starting_Material->Reaction_Step Acid or Base (e.g., HCOOH or NaOH) Water, Heat Product This compound Reaction_Step->Product

Caption: Synthesis via hydrolysis of 2-bromo-3'-chloropropiophenone.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature.

Protocol 1: Synthesis via Hydrolysis of 2-bromo-3'-chloropropiophenone (Acidic Conditions)

This protocol is adapted from a method described in patent CN114874084A.[5]

Materials:

  • 2-bromo-3'-chloropropiophenone (1 mol equivalent)

  • Sodium formate (2 mol equivalents)

  • Formic acid (volume as needed)

  • Water (volume as needed)

  • Dichloromethane

  • n-heptane

Procedure:

  • In a reaction vessel, combine 2-bromo-3'-chloropropiophenone, sodium formate, formic acid, and water.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product three times with dichloromethane.

  • Combine the organic phases and wash with water.

  • Concentrate the organic phase under reduced pressure to obtain a residue.

  • Crystallize the residue with n-heptane.

  • Filter the solid product and dry to obtain this compound.

Results:

  • Yield: 74%[5]

  • Purity (HPLC): 98.3%[5]

Protocol 2: Synthesis via Hydrolysis of 2-bromo-3'-chloropropiophenone (Basic Conditions)

This alternative hydrolysis method is also described in patent CN114874084A.[5]

Materials:

  • 2-bromo-3'-chloropropiophenone (1 mol equivalent)

  • Sodium hydroxide (as a 0.1-10 wt% aqueous solution)

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt)

  • Water

  • n-heptane

Procedure:

  • Combine 2-bromo-3'-chloropropiophenone, aqueous sodium hydroxide solution, and a phase-transfer catalyst in a reaction vessel.

  • Heat the mixture to a temperature between 20-100°C and stir for 4-6 hours.

  • Upon completion, separate the product.

  • Crystallize the crude product from n-heptane.

  • Filter and dry the crystals to yield this compound.

Results:

  • Yield: 65%[5]

  • Purity (HPLC): 96.1%[5]

Protocol 3: Asymmetric Synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone

This protocol describes a stereoselective synthesis route.[6] Note that this protocol yields the enantiomer of the target molecule, but the principles can be adapted. For the synthesis of this compound, the starting material would be 1-(3-chlorophenyl)prop-1-ene. The protocol below details the synthesis of the related (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone from a different starting material but illustrates the asymmetric dihydroxylation step.

Materials:

  • Starting alkene (e.g., 1-(3-chlorophenyl)prop-1-ene) (0.036 mol)

  • AD-mix-β (50.6 g)

  • Methanesulfonamide (CH₃SO₂NH₂) (3.5 g, 0.037 mol)

  • tert-Butyl alcohol (120 mL)

  • Water (120 mL)

  • Sodium sulfite (36 g)

  • Ether

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc)

Procedure:

  • Prepare a mixture of AD-mix-β and CH₃SO₂NH₂ in a solution of tert-butyl alcohol and water (1:1 v/v).

  • Cool the mixture to 0°C.

  • Add the starting alkene (10 g, 0.036 mol) to the cooled mixture.

  • Stir the reaction mixture at 0°C for 16 hours.

  • Quench the reaction by adding sodium sulfite (36 g) and stir for an additional hour.

  • Filter the mixture through a pad of Celite and wash the pad with ether.

  • Transfer the filtrate to a separatory funnel. The lower dark-colored layer is discarded.

  • Separate the upper yellowish phase, dry it over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes:EtOAc (from 10:1 to 3:1) as the eluent.

Results:

  • Yield: 87% (for (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone)[6]

Conclusion

Multiple viable pathways exist for the synthesis of this compound. The choice of method will depend on factors such as the desired scale, purity requirements, and the availability of starting materials. The hydrolysis of 2-bromo-3'-chloropropiophenone under acidic conditions appears to offer a high yield and purity. For stereospecific applications, asymmetric dihydroxylation presents a powerful, albeit more complex, alternative. The classic aldol condensation remains a straightforward approach, though quantitative data for this specific transformation is less readily available in the reviewed literature. Further optimization of reaction conditions for each pathway could potentially lead to improved yields and efficiencies.

References

An In-depth Technical Guide to the Synthesis of 1-(3-chlorophenyl)-1-hydroxypropan-2-one from 3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-chlorophenyl)-1-hydroxypropan-2-one, a valuable intermediate in pharmaceutical and materials science research.[1][2] The primary and most direct synthetic route from 3-chlorobenzaldehyde is detailed, focusing on the Claisen-Schmidt condensation, a variant of the crossed aldol condensation.

Core Synthesis Pathway: Claisen-Schmidt Condensation

The synthesis of this compound is most effectively achieved through a base-catalyzed Claisen-Schmidt condensation.[1][3] This reaction involves the nucleophilic addition of an enolate, generated from a ketone with α-hydrogens (acetone), to an aromatic aldehyde that lacks α-hydrogens (3-chlorobenzaldehyde).[4][5] This specificity prevents self-condensation of the aldehyde, leading to a more controlled reaction and higher yield of the desired crossed aldol product.[6]

The reaction proceeds in two main stages:

  • Enolate Formation: A base, typically sodium hydroxide, abstracts an acidic α-hydrogen from acetone to form a nucleophilic enolate ion.[1][5]

  • Nucleophilic Attack: The acetone enolate then attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde.[1][3]

  • Protonation: The resulting alkoxide intermediate is protonated, typically by the solvent (e.g., ethanol or water), to yield the final β-hydroxy ketone, this compound.

It is crucial to control the reaction conditions, particularly temperature, to favor the formation of the desired β-hydroxy ketone and prevent subsequent dehydration, which would lead to the formation of an α,β-unsaturated ketone.[7][8]

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound via the Claisen-Schmidt condensation.

Synthesis_Workflow Start Start Reagents Reagents: - 3-Chlorobenzaldehyde - Acetone - Ethanol (Solvent) - 10% NaOH (aq) Start->Reagents Gather Materials Mixing Dissolve 3-Chlorobenzaldehyde and Acetone in Ethanol Reagents->Mixing BaseAddition Add NaOH solution and stir at room temperature Mixing->BaseAddition Initiate Reaction Reaction Reaction Progress (Precipitate Formation) BaseAddition->Reaction Monitor for 20-30 min Workup Workup: 1. Cool in ice bath 2. Isolate crude product 3. Wash with cold water Reaction->Workup Purification Purification: Recrystallization from minimum hot ethanol Workup->Purification Product Final Product: This compound Purification->Product End End Product->End

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for Claisen-Schmidt condensations, optimized for the formation of the β-hydroxy ketone product.[7][9]

Materials:

  • 3-chlorobenzaldehyde

  • Acetone

  • 95% Ethanol

  • 10% Sodium hydroxide (aqueous solution)

  • Distilled water

  • Standard laboratory glassware (Erlenmeyer flask, beaker, graduated cylinders, etc.)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Melting point apparatus

Procedure:

  • Preparation of Reactant Solution: In a 125 mL Erlenmeyer flask, dissolve 3-chlorobenzaldehyde (e.g., 10 mmol, 1.41 g) and acetone (e.g., 12 mmol, 0.70 g, 0.88 mL) in 20 mL of 95% ethanol. Stir the mixture at room temperature until all the aldehyde has dissolved.

  • Initiation of Condensation: To the stirred solution, add 5 mL of a 10% aqueous sodium hydroxide solution dropwise over 5 minutes.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. A precipitate may begin to form. Allow the mixture to stir for a total of 30 minutes. The temperature should be monitored and maintained below 30°C to minimize dehydration.

  • Isolation of Crude Product: After the reaction period, cool the flask in an ice bath for 15-20 minutes to ensure complete precipitation of the product.

  • Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the collected solid with two portions of 10 mL of ice-cold distilled water to remove any residual sodium hydroxide and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a beaker and add the minimum amount of hot 95% ethanol required to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely. Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, 1H NMR, 13C NMR).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference(s)
Reactants
3-chlorobenzaldehydeMolar Mass: 140.57 g/mol
AcetoneMolar Mass: 58.08 g/mol
Product
IUPAC NameThis compound[10]
CAS Number857233-13-7[2][10]
Molecular FormulaC9H9ClO2[2]
Molecular Weight184.62 g/mol [2]
AppearancePale Yellow Liquid or Solid[1]
Reaction Conditions
CatalystSodium Hydroxide[1][3]
SolventEthanol[7]
TemperatureRoom Temperature[9]
Yield
Theoretical Yield (10 mmol scale)1.85 g
Expected Practical Yield70-85% (Estimated based on similar reactions)

Spectroscopic Data for a Related Compound, (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone:

  • 1H NMR (CDCl3): δ 7.91 (s, 1H), 7.80 (d, 1H, J = 7.8 Hz), 7.62-7.57 (m, 1H), 7.46 (t, 1H, J = 7.8 Hz), 5.15-5.08 (m, 1H), 3.68-3.65 (m, 1H), 1.45 (d, 3H, J = 7.1 Hz).[11]

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and analytical capabilities.

References

The Crucial Role of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one in Bupropion Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-(3-chlorophenyl)-1-hydroxypropan-2-one, a key intermediate in the synthesis of the widely prescribed antidepressant, bupropion. The document elucidates the primary synthetic routes to this intermediate, presents comparative quantitative data, and offers detailed experimental protocols. Furthermore, it explores the subsequent conversion of this compound to bupropion, detailing the mechanism of this transformation. Visual aids in the form of Graphviz diagrams are provided to illustrate key synthetic pathways and reaction mechanisms, offering a comprehensive resource for researchers and professionals in the field of pharmaceutical development. This compound is also recognized as USP Bupropion Related Compound F, an important reference standard in the quality control of bupropion manufacturing.[1][2][3]

Introduction to this compound as a Bupropion Intermediate

Bupropion, an aminoketone antidepressant, is a cornerstone in the treatment of major depressive disorder and is also utilized as a smoking cessation aid.[4] Its synthesis involves several key intermediates, with this compound (CAS Number: 857233-13-7) playing a significant role.[3] This α-hydroxy ketone is a versatile precursor that can be efficiently converted to the final bupropion molecule. Understanding the synthesis and properties of this intermediate is crucial for optimizing the overall manufacturing process of bupropion, ensuring high purity and yield.

Synthesis of this compound

Several synthetic pathways have been established for the preparation of racemic this compound. These methods primarily rely on well-known organic transformations. The choice of a specific route often depends on factors such as the availability of starting materials, desired yield and purity, and scalability.

Base-Catalyzed Aldol Condensation

A primary and widely recognized method for synthesizing this α-hydroxy ketone is through a base-catalyzed aldol condensation between 3-chlorobenzaldehyde and acetone.[5] The reaction is typically carried out in the presence of a base like sodium hydroxide.[5] The mechanism involves the deprotonation of an α-hydrogen from acetone to form a nucleophilic enolate ion, which then attacks the carbonyl carbon of 3-chlorobenzaldehyde.[5]

G cluster_0 Aldol Condensation 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Nucleophilic_Attack Nucleophilic Attack 3-Chlorobenzaldehyde->Nucleophilic_Attack Acetone Acetone Enolate_Formation Enolate Formation Acetone->Enolate_Formation Deprotonation NaOH NaOH NaOH->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Protonation Protonation Nucleophilic_Attack->Protonation Intermediate This compound Protonation->Intermediate

Synthesis of the intermediate via Aldol Condensation.
Hydrolysis of 2-Bromo-3'-chloropropiophenone

Another common route involves the hydrolysis of 2-bromo-3'-chloropropiophenone. This reaction can be performed using an acid or a base in the presence of a phase transfer catalyst and water.[6]

G cluster_1 Hydrolysis Pathway Bromo_Ketone 2-Bromo-3'-chloropropiophenone Hydrolysis Hydrolysis Bromo_Ketone->Hydrolysis Reagents H2O, Acid/Base, Phase Transfer Catalyst Reagents->Hydrolysis Product This compound Hydrolysis->Product

Synthesis of the intermediate via Hydrolysis.
Other Synthetic Approaches

Other viable, though less commonly detailed, pathways to this compound include:

  • Regioselective hydrolysis of an epoxide precursor : This method involves the synthesis and subsequent ring-opening of 1-(3-chlorophenyl)-1,2-epoxypropane.[5]

  • Controlled partial reduction of a 1,2-diketone : This approach requires the synthesis of 1-(3-chlorophenyl)propane-1,2-dione, which is then selectively reduced to the α-hydroxy ketone.[5]

  • Selective oxidation of a vicinal diol : This pathway begins with the synthesis of 1-(3-chlorophenyl)propane-1,2-diol, which is then selectively oxidized to the desired product.[5]

Quantitative Data on Synthesis

The efficiency of the synthetic routes to this compound can be compared based on reported yields and purity under various reaction conditions.

Synthesis MethodKey ReagentsTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)Reference
Aldol Condensation 3-Chlorobenzaldehyde, Acetone, NaOH40685Not Reported[5]
Hydrolysis (Basic) 2-Bromo-3'-chloropropiophenone, NaOH, PTC5057498.3[6]
Hydrolysis (Acidic) 2-Bromo-3'-chloropropiophenone, H₂SO₄, PTC6056596.1[6]

*PTC: Phase Transfer Catalyst (Benzyltriethylammonium chloride)

Conversion to Bupropion: Reductive Amination

The transformation of this compound to bupropion is achieved through reductive amination with tert-butylamine. This reaction proceeds via the formation of an imine intermediate, which is then reduced to the final amine product.

G cluster_2 Conversion to Bupropion Intermediate This compound Imine_Formation Imine Formation Intermediate->Imine_Formation tert-Butylamine tert-Butylamine tert-Butylamine->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reduction Reduction Reducing_Agent->Reduction Imine_Formation->Reduction Bupropion Bupropion Reduction->Bupropion

Reductive amination to yield bupropion.

The mechanism of reductive amination involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an iminium ion, which is then reduced by a hydride source.[1][7]

Experimental Protocols

Synthesis of this compound via Aldol Condensation (Representative Protocol)

Materials:

  • 3-Chlorobenzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, dissolve 3-chlorobenzaldehyde (1.0 eq) in acetone (5.0 eq).

  • Prepare a solution of sodium hydroxide (0.5 eq) in water.

  • Slowly add the NaOH solution to the reaction mixture while maintaining the temperature at 40°C.

  • Stir the reaction mixture for 6 hours at 40°C.

  • After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield this compound.

Synthesis of this compound via Hydrolysis of 2-Bromo-3'-chloropropiophenone (Basic Conditions)[7]

Materials:

  • 2-Bromo-3'-chloropropiophenone (0.1 mol, 25 g)

  • Sodium hydroxide (0.25 mol, 10 g)

  • Benzyltriethylammonium chloride (0.5 g)

  • Water (200 mL)

  • Dichloromethane

  • n-Heptane

Procedure:

  • Combine 2-bromo-3'-chloropropiophenone, sodium hydroxide, benzyltriethylammonium chloride, and water in a reaction vessel.

  • Heat the mixture to 50°C and stir for 5 hours. Monitor the reaction progress by TLC.

  • Once the hydrolysis is complete, cool the mixture and extract three times with dichloromethane.

  • Combine the organic layers, wash with water, and concentrate under reduced pressure.

  • Crystallize the residue from 100 mL of n-heptane, filter, and dry to obtain 1-(3-chlorophenyl)-2-hydroxypropan-1-one.[6]

Conversion of 1-(3-Chlorophenyl)-2-propanone to N-tert-Butyl-1-(3-chlorophenyl)propan-2-amine (Bupropion Analogue) via Reductive Amination (Representative Protocol)[9]

Materials:

  • 1-(3-Chlorophenyl)-2-propanone (9 mmol, 1.5 g)

  • tert-Butylamine (12 mmol, 1.5 mL)

  • Triethylamine (38 mmol, 5.3 mL)

  • Titanium tetrachloride (TiCl₄) in CH₂Cl₂ (1M, 6.2 mL)

  • Sodium cyanoborohydride (NaCNBH₃) (38 mmol, 2.3 g)

  • Methanol (30 mL)

  • Dichloromethane (CH₂Cl₂) (75 mL)

  • Sodium hydroxide (5 N)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(3-chlorophenyl)-2-propanone in dichloromethane.

  • Add triethylamine and tert-butylamine to the stirred solution at room temperature.

  • Add the solution of TiCl₄ in dichloromethane and stir the reaction mixture at room temperature for 20 hours.

  • Slowly quench the reaction with a solution of NaCNBH₃ in methanol and continue stirring for 15 minutes.

  • Basify the mixture to pH 13 with 5 N NaOH and extract with ethyl acetate (2 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified, for example, by forming a salt and recrystallizing.

Conclusion

This compound is a pivotal intermediate in the synthesis of bupropion. Its preparation via methods such as aldol condensation or hydrolysis of the corresponding bromo-ketone offers viable routes for its large-scale production. The subsequent reductive amination of this intermediate provides a direct pathway to the bupropion molecule. A thorough understanding of these synthetic steps, including reaction conditions and mechanisms, is essential for the development of efficient, scalable, and high-purity manufacturing processes for this important antidepressant. Further research into greener synthetic alternatives and more detailed protocols for the conversion of this specific intermediate to bupropion will continue to be of high value to the pharmaceutical industry.

References

Mass Spectrometry of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a molecule of interest in pharmaceutical research and organic synthesis. The document outlines its characteristic fragmentation patterns under electron ionization (EI), offers a comprehensive experimental protocol for its analysis, and visually represents its mass spectral fragmentation pathway.

Core Data: Mass Spectral Fragmentation Analysis

The mass spectrum of this compound is characterized by several key fragment ions that arise from predictable cleavage patterns, primarily alpha-cleavage, which is common for ketones.[1] The presence of a chlorine atom results in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

Below is a summary of the principal proposed fragment ions observed in the electron ionization mass spectrum of this compound.

m/z (³⁵Cl/³⁷Cl)Proposed Ion StructureFragmentation Pathway
184/186[C₉H₉ClO₂]⁺Molecular Ion (M⁺)
141/143[C₇H₆ClO]⁺Alpha-cleavage with loss of the acetyl radical (•COCH₃)
111/113[C₆H₄Cl]⁺Cleavage of the C-C bond between the phenyl ring and the propanone side chain
43[C₂H₃O]⁺Alpha-cleavage resulting in the formation of the acetyl cation

Experimental Protocols

This section details a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.

1. Sample Preparation

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable organic solvent such as methanol or acetonitrile to prepare a stock solution of 1 mg/mL.

  • Working Solution Preparation: Perform serial dilutions of the stock solution with the same solvent to prepare working solutions at concentrations appropriate for GC-MS analysis (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Matrix Preparation (if applicable): For analysis in complex matrices (e.g., biological fluids, reaction mixtures), a sample extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is necessary to isolate the analyte and remove interfering substances. A typical LLE protocol would involve adjusting the pH of the aqueous sample, extracting with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane), and then evaporating the organic layer to dryness and reconstituting the residue in the analysis solvent.

2. Instrumentation and Data Acquisition

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation.[2]

    • Inlet: Use a split/splitless injector, operated in splitless mode for trace analysis or with an appropriate split ratio for higher concentrations.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Source Temperature: 230 °C.[2]

    • Quadrupole Temperature: 150 °C.[2]

    • Acquisition Mode: Full scan mode to acquire a complete mass spectrum.

    • Scan Range: m/z 40-400 to ensure detection of the molecular ion and all relevant fragment ions.

    • Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from damaging the detector.

3. Data Analysis

  • Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time, which is determined by analyzing the reference standard.

  • Mass Spectrum Interpretation: Extract the mass spectrum of the identified peak. Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as detailed in the data table above. The presence of the characteristic chlorine isotopic pattern should be confirmed for chlorine-containing fragments.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization conditions.

fragmentation_pathway cluster_alpha_cleavage Alpha-Cleavage cluster_cc_cleavage C-C Bond Cleavage M This compound (Molecular Ion, M⁺) m/z 184/186 F1 [C₇H₆ClO]⁺ m/z 141/143 M->F1 - •COCH₃ F2 [C₂H₃O]⁺ (Acetyl Cation) m/z 43 M->F2 - •C₇H₆ClO F3 [C₆H₄Cl]⁺ (Chlorophenyl Cation) m/z 111/113 F1->F3 - CO

Caption: Fragmentation pathway of this compound.

References

In-Depth Technical Guide: Safety and Handling of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 1-(3-Chlorophenyl)-1-hydroxypropan-2-one (CAS: 857233-13-7). A comprehensive, official Safety Data Sheet (SDS) for this specific compound is not publicly available. Data for a structurally similar isomer, 1-(3-chlorophenyl)-2-hydroxypropan-1-one (CAS: 152943-33-4), is included for guidance but must be interpreted with caution. This compound should be treated as having unknown hazards, and a thorough, site-specific risk assessment must be completed by qualified personnel before any handling or use.

Chemical and Physical Properties

This section outlines the known physical and chemical characteristics of this compound, a compound often used as an intermediate in pharmaceutical synthesis, notably as a related compound to Bupropion.[1][2][3]

PropertyValueReference(s)
CAS Number 857233-13-7[1][2][4][5]
Molecular Formula C₉H₉ClO₂[1][6]
Molecular Weight 184.62 g/mol [1][6]
Appearance Pale Yellow Liquid[7]
Storage Temperature Recommended: 2-8°C. Can also be stored in a freezer at -20°C or, for long-term preservation, at -86°C.[4][5][7][8]

Safety and Hazard Information

No specific GHS classification is published for this compound. The following data is for the isomer 1-(3-chlorophenyl)-2-hydroxypropan-1-one (CAS: 152943-33-4) and should be used for indicative purposes only.

Hazard ClassGHS Classification (for Isomer CAS: 152943-33-4)Reference(s)
Acute Toxicity Oral: H302 - Harmful if swallowed (Signal Word: Warning)[6]
Precautionary Statements (for Isomer CAS: 152943-33-4)

The following precautionary statements are associated with the "Harmful if swallowed" classification and provide a baseline for safe handling protocols.[6]

CodeStatementReference(s)
P264 Wash hands and any exposed skin thoroughly after handling.[6]
P270 Do not eat, drink or smoke when using this product.[6]
P301+P317 IF SWALLOWED: Get medical help.[6]
P330 Rinse mouth.[6]
P501 Dispose of contents/container to an approved waste disposal plant.[6]

Handling and Personal Protective Equipment (PPE)

Due to the limited toxicological data, a conservative and cautious approach to handling is mandatory.[9] The following recommendations are based on standard laboratory procedures for handling compounds of unknown toxicity.

AspectRecommendation
Engineering Controls All work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. The work area must be well-ventilated.
Eye/Face Protection Chemical safety goggles or a full-face shield compliant with European Standard EN166 or equivalent should be worn at all times.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber) must be worn. A lab coat or chemical-resistant apron is required. Contaminated gloves should be changed immediately.
Respiratory Protection If there is a risk of aerosolization or if work must be performed outside of a fume hood, a NIOSH-approved respirator with a suitable organic vapor cartridge is necessary.
General Hygiene Avoid all direct contact with the substance. Do not breathe vapors or mists. A safety shower and eyewash station must be readily accessible in the immediate work area. Wash hands thoroughly upon completion of work and before leaving the laboratory.

Emergency Procedures

These general emergency procedures should be integrated into a comprehensive, lab-specific emergency plan.

SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention and provide the substance identifier if possible.
Fire Fighting Use a fire extinguisher appropriate for surrounding materials, such as dry chemical, carbon dioxide, or alcohol-resistant foam. Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).

Experimental Protocols

No specific safety assessment protocols for this compound are available in the searched literature. Therefore, a generalized methodology for assessing acute oral toxicity, based on internationally recognized guidelines, is provided as a representative example of how such a compound would be evaluated.

Example Protocol: Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

This protocol outlines the Acute Toxic Class Method, a stepwise procedure using a minimal number of animals to classify a substance for its acute oral toxicity.

  • Objective: To estimate the acute oral toxicity of a test substance and determine its GHS classification.

  • Test Animals: Typically, a single sex (usually females) of laboratory rodents (e.g., Wistar rats) is used. Animals are acclimatized and fasted before the administration of the substance.

  • Dosing: The substance is administered as a single oral dose via gavage. The test begins with a starting dose selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg of body weight, based on any pre-existing information.

  • Stepwise Procedure:

    • Three fasted animals are dosed at the selected starting level.

    • The animals are closely observed for signs of toxicity and mortality over a 14-day period.

    • Outcome 1: If 2 or 3 animals die, the test is terminated, and the substance is classified in the corresponding high-toxicity category.

    • Outcome 2: If 0 or 1 animal dies, the test proceeds to the next step. A higher or lower dose level is tested in a new group of three animals, depending on the specific outcome, until a definitive classification can be made.

  • Observations: Key observations include mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight.

  • Data Analysis: The GHS classification is determined by the dose level at which mortality is observed, following the defined criteria of the OECD 423 guideline.

Visualizations

The following diagrams provide a visual representation of safety workflows and the interrelation of safety data for laboratory professionals.

G A Risk Assessment (Identify Hazards of Compound with Unknown Properties) B Implement Engineering Controls (Chemical Fume Hood, Ventilation) A->B Mitigate Inhalation Risk C Select & Use Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->C Mitigate Contact Risk F Emergency Preparedness (Eyewash/Shower Access, Spill Kit Ready) A->F Plan for Contingencies D Safe Handling & Experimental Work (Controlled Quantities, Established Procedures) B->D C->D E Decontamination & Waste Disposal (Follow Institutional Protocols) D->E Post-Experiment G cluster_0 Comprehensive Safety Plan A This compound Safety & Handling B Physical & Chemical Properties (e.g., Appearance, MW) B->A C Hazard Identification (GHS Data, Isomer Data) C->A D Exposure Controls (Engineering, PPE) D->A E Emergency Procedures (First Aid, Fire Fighting) E->A F Experimental Protocols (Safe Use, Disposal) F->A

References

Technical Guide: Solubility of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a key intermediate in the synthesis of bupropion and a subject of interest in medicinal chemistry and organic synthesis.[1] Due to the limited availability of quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine its solubility in various organic solvents. The guide details established experimental protocols for solubility determination, discusses the theoretical principles governing solubility, and outlines a common synthesis pathway for the compound.

Introduction to this compound

This compound is an α-hydroxy ketone with the chemical formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[1] Its structure features a chiral center at the carbon bearing the hydroxyl group, a 3-chlorophenyl ring, and a ketone functional group. This combination of functionalities makes it a versatile intermediate in organic synthesis.[2]

Solubility Profile: Qualitative Data

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
ChloroformSlightly Soluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble
EthanolSlightly Soluble
Ethyl AcetateSlightly Soluble

Source: Based on general chemical database information.

For a structurally related compound, m-chloropropiophenone, the solubility in DMSO is reported to be high (≥ 200 mg/mL).[3] This suggests that this compound, with its additional polar hydroxyl group, might exhibit moderate to good solubility in polar organic solvents. However, experimental verification is crucial.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The dissolution process involves overcoming the lattice energy of the solid solute and the intermolecular forces of the solvent to form new solute-solvent interactions.[3]

Several factors influence the solubility of this compound:

  • Polarity: The presence of a hydroxyl (-OH) and a ketone (C=O) group imparts polarity to the molecule, suggesting better solubility in polar solvents.[5]

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing solubility in protic solvents like alcohols.[6]

  • Molecular Size: Larger molecules generally have lower solubility.[5]

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the process is often endothermic.[5][7]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, several established methods can be employed. The choice of method depends on the required accuracy, the amount of substance available, and the available analytical instrumentation.

The following diagram illustrates a general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_methods Analytical Methods A Synthesize and Purify Compound B Select Organic Solvents A->B C Prepare Saturated Solutions B->C D Separate Solid and Liquid Phases C->D E Analyze Solute Concentration D->E F Calculate Solubility E->F G Gravimetric E->G H Spectroscopic (UV-Vis) E->H I Chromatographic (HPLC) E->I J Temperature-Dependent Solubility Profile F->J Repeat at Different Temperatures

Workflow for Solubility Determination

This is a classic and straightforward method for determining solubility.[1][8][9]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Allow the undissolved solid to settle. Carefully filter the supernatant to obtain a clear, saturated solution.

  • Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a known volume or weight of the saturated solution to the dish.

  • Drying and Weighing: Gently evaporate the solvent under reduced pressure or in a fume hood. Dry the remaining solid residue to a constant weight in a vacuum oven at a suitable temperature.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is often used for its speed and sensitivity.

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: Prepare a saturated solution as described in the gravimetric method.

  • Analysis: Take a known volume of the clear, saturated filtrate and dilute it with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

HPLC is a highly accurate and precise method, particularly useful for complex mixtures or when only small amounts of the compound are available.[11][12]

Protocol:

  • Method Development: Develop an HPLC method capable of separating and quantifying this compound. This includes selecting a suitable column, mobile phase, and detector (e.g., UV detector).

  • Calibration: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area.

  • Sample Preparation: Prepare a saturated solution and filter it as previously described.

  • Analysis: Inject a known volume of the filtered saturated solution (or a dilution thereof) into the HPLC system.

  • Quantification: Determine the concentration of the compound in the injected sample by comparing its peak area to the calibration curve.

Synthesis and Purification

For researchers needing to prepare this compound, a common method involves the hydrolysis of 2-bromo-3'-chloropropiophenone.[13]

The following diagram illustrates a typical synthesis pathway.

G A 2-Bromo-3'-chloropropiophenone B Hydrolysis A->B Water/Organic Co-solvent, Base C This compound B->C D Purification (Crystallization) C->D e.g., n-heptane E Pure Product D->E

Synthesis of this compound

The following protocol is based on a method described in the patent literature.[13]

  • Hydrolysis: 2-bromo-3'-chloropropiophenone is subjected to a hydrolysis reaction. This is typically carried out in a biphasic system or with a co-solvent like ethanol to aid solubility. A base, such as sodium hydroxide, in an aqueous medium facilitates the nucleophilic substitution of the bromine atom with a hydroxyl group. The reaction mixture is heated (e.g., at 60°C) for several hours until the starting material is consumed, as monitored by a suitable technique like Thin Layer Chromatography (TLC).[13][14]

  • Workup: After the reaction is complete, the mixture is cooled and extracted with an organic solvent such as dichloromethane. The combined organic phases are washed with water and then dried over an anhydrous salt (e.g., sodium sulfate).

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by crystallization from a non-polar solvent like n-heptane to afford the pure 1-(3-chlorophenyl)-2-hydroxypropan-1-one.[13] The purity of the final product can be assessed by techniques such as HPLC.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides researchers with the necessary tools to determine this crucial physicochemical property. By understanding the theoretical principles of solubility and applying the detailed experimental protocols for gravimetric, spectroscopic, or chromatographic analysis, scientists in drug development and organic synthesis can generate the reliable data required for their research. The provided synthesis and purification methods further support the complete workflow from compound preparation to property characterization.

References

Stability and Storage of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. As a crucial building block in pharmaceutical synthesis and a known related compound of Bupropion, understanding its stability profile is paramount for ensuring the integrity of research and development processes, as well as for maintaining the quality of active pharmaceutical ingredients (APIs). This document outlines the known storage conditions, potential degradation pathways, and provides detailed, albeit generalized, experimental protocols for forced degradation studies to assess its stability.

Overview of this compound

This compound is an alpha-hydroxy ketone. The presence of a hydroxyl group adjacent to a carbonyl group, a chiral center, and a chlorinated phenyl ring contributes to its specific reactivity and potential instability under certain conditions. It is also identified as Bupropion Hydrochloride Related Compound F.[1]

Recommended Storage Conditions

To maintain the purity and stability of this compound, specific storage conditions are recommended by various chemical suppliers. These conditions aim to mitigate degradation from environmental factors such as temperature, moisture, and light.

ParameterRecommended ConditionRationale
Temperature Refrigerator (2-8°C) or Freezer (under -20°C)[2]To minimize thermal degradation and slow down potential chemical reactions.
Atmosphere Sealed in a dry environmentThe compound is noted to be hygroscopic; preventing moisture absorption is crucial to avoid hydrolysis.
Light Protection from lightWhile specific photostability data is unavailable, it is a general good practice for complex organic molecules to be stored protected from light to prevent photolytic degradation.
Container Tightly sealed, appropriate containerTo prevent contamination and exposure to air and moisture.

Potential Degradation Pathways

Based on the chemical structure of an alpha-hydroxy ketone, this compound is susceptible to several degradation pathways. Understanding these is critical for developing stability-indicating analytical methods and for identifying potential impurities.

One of the primary degradation routes for alpha-hydroxy ketones is oxidation . The secondary alcohol can be oxidized to form the corresponding 1,2-diketone, 1-(3-chlorophenyl)propane-1,2-dione. This can occur in the presence of oxidizing agents or through auto-oxidation.

Another potential transformation is the α-ketol rearrangement , which can be induced by acid, base, or heat.[3] This involves the migration of a group to the adjacent carbonyl carbon. While this is a reversible reaction, it can lead to the formation of isomeric impurities.[3]

Under hydrolytic conditions (acidic or basic), the molecule may also be susceptible to degradation, although specific products for this compound are not well-documented in publicly available literature.

G Potential Degradation Pathways A This compound B 1-(3-Chlorophenyl)propane-1,2-dione A->B Oxidation C Isomeric Rearrangement Products A->C α-Ketol Rearrangement (Acid/Base/Heat) D Hydrolysis Products A->D Hydrolysis (Acid/Base)

Figure 1: Potential degradation pathways for this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following are generalized protocols based on ICH guidelines that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active substance.[4]

General Experimental Workflow

G Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound C Acid Hydrolysis A->C D Base Hydrolysis A->D E Oxidative Degradation A->E F Thermal Degradation A->F G Photolytic Degradation A->G B Prepare Stress Agents (HCl, NaOH, H2O2) B->C B->D B->E H Sample Collection at Time Points C->H D->H E->H F->H G->H I Neutralization (for Acid/Base Samples) H->I J Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) I->J K Characterization of Degradants J->K

Figure 2: General workflow for conducting forced degradation studies.

Detailed Methodologies

4.2.1. Preparation of Stock Solution

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).

4.2.2. Acidic Hydrolysis

  • To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to the initial concentration.

  • Analyze the samples using a stability-indicating HPLC method.

4.2.3. Basic Hydrolysis

  • To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

  • Incubate the solution at room temperature for a defined period (e.g., 8 hours). Given that bupropion, a related compound, is known to be unstable in alkaline conditions, milder conditions are a reasonable starting point.[5][6]

  • Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase to the initial concentration.

  • Analyze the samples by HPLC.

4.2.4. Oxidative Degradation

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Withdraw samples at appropriate time intervals and dilute with the mobile phase to the initial concentration.

  • Analyze the samples by HPLC.

4.2.5. Thermal Degradation

  • Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 48 hours).

  • Also, expose the stock solution to the same thermal stress.

  • At the end of the exposure, allow the samples to cool to room temperature, dissolve the solid sample in the solvent, and dilute the solution sample to the initial concentration.

  • Analyze the samples by HPLC.

4.2.6. Photolytic Degradation

  • Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After the exposure period, prepare the samples for analysis as described for thermal degradation.

  • Analyze the samples by HPLC.

4.2.7. Analytical Method

A stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV and/or mass spectrometric detection, should be developed and validated. The method must be able to separate the intact this compound from all potential degradation products.

ParameterExample Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 252 nm) and/or Mass Spectrometry
Column Temperature 25-30°C

Summary and Conclusion

The stability of this compound is a critical factor for its use in research and pharmaceutical development. The available data indicates that it should be stored at refrigerated or frozen temperatures, protected from moisture and light. Its chemical structure suggests susceptibility to oxidation and rearrangement, which can be investigated through systematic forced degradation studies. The experimental protocols outlined in this guide provide a framework for assessing its stability profile, identifying potential degradation products, and developing a robust, stability-indicating analytical method. Adherence to these guidelines will help ensure the quality and reliability of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a known impurity of the drug Bupropion, often referred to as Bupropion Related Compound F.[1][2][3] The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed for the identification, quantification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the quantification and purity evaluation of this compound in bulk drug substances and pharmaceutical formulations. Several methods have been developed for the analysis of Bupropion and its impurities, which can be adapted for this specific compound.

Method 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the routine quality control of this compound.

Table 1: HPLC Method 1 Parameters

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 20mM Ammonium Formate (pH 4.0) : Methanol : Acetonitrile (75:10:15 v/v/v)
Flow Rate 1.0 mL/min
Detector UV at 252 nm
Injection Volume 10 µL
Column Temperature Ambient

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a reference standard solution of this compound in the mobile phase at a similar concentration.

  • Chromatographic Run: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and standard solutions and record the chromatograms.

  • Analysis: The retention time of the main peak in the sample chromatogram should correspond to that of the reference standard. Purity is determined by the area percentage of the main peak relative to the total peak area.

Method 2: Mixed-Mode HPLC for Enhanced Selectivity

This method utilizes a mixed-mode column for the separation of Bupropion and its related impurities, offering a different selectivity profile.

Table 2: HPLC Method 2 Parameters

ParameterValue
Column Coresep 100 (100 mm x 3.0 mm)
Mobile Phase 30% Acetonitrile in water with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 0.5 mL/min
Detector UV at 255 nm
Injection Volume 1 µL
Sample Concentration 0.3 mg/mL

Experimental Protocol:

  • Sample and Standard Preparation: Prepare sample and reference standard solutions in the mobile phase at a concentration of 0.3 mg/mL.

  • Chromatography: After column equilibration, inject the solutions. The mixed-mode separation combines reversed-phase and cation-exchange mechanisms.[4]

  • Data Analysis: Compare the retention time of the analyte with the reference standard. Quantify the impurity based on the peak area.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Weigh Sample/Standard B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Equilibrate Column C->D Prepared Sample E Inject Sample/Standard D->E F Acquire Chromatogram E->F G Identify Peak by Retention Time F->G Chromatographic Data H Calculate Purity/Concentration G->H

Fig 1. HPLC analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For this compound, GC-MS can provide structural confirmation and detect trace-level impurities.

Table 3: GC-MS Method Parameters

ParameterValue
Column DB-1 MS or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness)[5][6]
Carrier Gas Helium at 1.5 mL/min[5]
Injector Temperature 280 °C[5]
Oven Program Initial 100 °C for 1 min, ramp to 280 °C at 12 °C/min, hold for 9 min[5]
Transfer Line Temp 280 °C[5]
MS Source Temp 230 °C[5]
MS Quad Temp 150 °C[5]
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 30-550 amu[5]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the sample in methanol at a concentration of approximately 1-4 mg/mL.[5]

  • GC-MS Analysis: Inject 1 µL of the prepared sample into the GC-MS system operating under the conditions specified in Table 3.

  • Data Interpretation: The identity of the compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.

GCMS_Workflow A Sample Preparation (Dissolve in Methanol) B Injection into GC A->B C Separation in GC Column B->C D Ionization (EI, 70 eV) C->D E Mass Analysis (Quadrupole) D->E F Detection E->F G Data Interpretation (Retention Time & Mass Spectrum) F->G

Fig 2. GC-MS experimental workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed for complete characterization.

Table 4: NMR Parameters

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)CDCl₃ or DMSO-d₆
Reference Tetramethylsilane (TMS) at 0.00 ppmCDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm
Pulse Program Standard single pulseProton-decoupled

Expected ¹H NMR Signals:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the 3-chlorophenyl ring, a methine proton for the -CH(OH)- group, and a singlet for the methyl protons of the acetyl group.[7] The aromatic region will likely show a complex multiplet pattern due to the chlorine substitution. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.

Expected ¹³C NMR Signals:

The ¹³C NMR spectrum should display signals for the carbonyl carbon, the carbon bearing the hydroxyl group, the methyl carbon, and the aromatic carbons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the parameters in Table 4.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on chemical shifts and comparison with predicted values or data from similar structures.

NMR_Logic cluster_structure Molecular Structure cluster_signals Expected NMR Signals This compound This compound Aromatic Aromatic Protons (Multiplet) This compound->Aromatic corresponds to Methine Methine Proton (-CH(OH)-) This compound->Methine corresponds to Methyl Methyl Protons (Singlet) This compound->Methyl corresponds to Hydroxyl Hydroxyl Proton (Broad Singlet) This compound->Hydroxyl corresponds to

Fig 3. Logical relationship of structure to NMR signals.

Summary of Analytical Data

The following table summarizes the key analytical techniques and their primary applications in the characterization of this compound.

Table 5: Summary of Analytical Techniques

TechniqueApplicationKey Information Obtained
HPLC Purity assessment, QuantificationRetention time, Peak area (purity), Concentration
GC-MS Identification, Trace impurity analysisRetention time, Mass spectrum (fragmentation pattern)
NMR Structural elucidationChemical shifts, Coupling constants, Structural confirmation

By employing these analytical methods, researchers and drug development professionals can effectively identify, quantify, and ensure the purity of this compound, contributing to the overall quality and safety of pharmaceutical products.

References

HPLC method for 1-(3-Chlorophenyl)-1-hydroxypropan-2-one analysis

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Application Note for the Analysis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a known related compound of Bupropion, an antidepressant and smoking cessation aid.[1][2][3] As a potential impurity or metabolite, its accurate identification and quantification are crucial for quality control and pharmacokinetic studies. This application note presents proposed starting methods for the achiral and chiral analysis of this compound by High-Performance Liquid Chromatography (HPLC). The methodologies are based on established and validated methods for the closely related parent compound, bupropion, and its impurities.[4][5][6][7]

Achiral Analysis by Reversed-Phase HPLC

This method is proposed for the quantitative determination of this compound in bulk drug substances or formulations. The following protocol is adapted from a mixed-mode chromatography method for bupropion and its related impurities.[4]

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column Coresep 100 mixed-mode column (3.0 x 100 mm) or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 30% Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) in Water
Flow Rate 0.5 mL/min (for 3.0 mm ID column) or 1.0 mL/min (for 4.6 mm ID column)
Injection Volume 5 µL
Column Temperature Ambient
Detection UV at 255 nm
Run Time Approximately 10 minutes

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes representative quantitative data for a similar analysis of bupropion, which can be used as a benchmark for method development and validation for this compound.

Table 1: Representative Quantitative Data for Achiral Analysis (based on Bupropion)

ParameterExpected Value/Range
Retention Time 3 - 7 minutes
Linearity (r²) > 0.999
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Chiral Analysis for Enantiomeric Separation

Due to the presence of a chiral center, the separation of the enantiomers of this compound is essential for stereoselective pharmacokinetic and pharmacodynamic studies. The following method is adapted from a validated chiral HPLC method for bupropion.[5][6]

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column LarihcShell CF6-RN (derivatized cyclofructan 6) or a similar polysaccharide-based chiral stationary phase (CSP)
Mobile Phase Polar organic mode: Acetonitrile with 0.1% trifluoroacetic acid and 0.1% water (isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 255 nm
Run Time Approximately 15 minutes

Sample Preparation:

  • Accurately weigh and dissolve the racemic standard or sample in the mobile phase to a concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table presents typical quantitative data from the chiral analysis of bupropion, which can serve as performance targets for the chiral separation of this compound.[5][6][7]

Table 2: Representative Quantitative Data for Chiral Analysis (based on Bupropion)

ParameterExpected Value/Range
Retention Time (Enantiomer 1) ~8 minutes
Retention Time (Enantiomer 2) ~10 minutes
Resolution (Rs) > 1.5
Linearity (r²) > 0.999 (for each enantiomer)
LOD ~0.1 µg/mL (for each enantiomer)
LOQ ~0.3 µg/mL (for each enantiomer)

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analyte(s) integrate->quantify report Generate Report quantify->report

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

The proposed HPLC methods provide robust starting points for the achiral and chiral analysis of this compound. The achiral method is suitable for routine quantification, while the chiral method allows for the critical separation and analysis of its enantiomers. Method optimization and validation will be necessary for specific applications and matrices to ensure compliance with regulatory requirements.

References

Application Note: Chiral Separation of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the chiral separation of the enantiomers of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a key intermediate and related compound in the synthesis of Bupropion.[1] The method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase, providing a robust and reliable approach for the enantiomeric purity assessment of this compound, which is critical in pharmaceutical development and quality control.

Introduction

This compound possesses a chiral center at the carbon bearing the hydroxyl group, and therefore exists as a pair of enantiomers. In the pharmaceutical industry, it is often crucial to isolate and quantify individual enantiomers, as they can exhibit different pharmacological and toxicological profiles.[2] The stereoselective determination of drug enantiomers and their intermediates is a critical aspect of drug development and regulatory compliance.[3] High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is the most prevalent and effective technique for the analytical and preparative separation of enantiomers.[2][4] Polysaccharide-based CSPs, such as derivatized cellulose and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including aromatic ketones.[2]

This protocol details a normal phase HPLC method for the baseline separation of (R)- and (S)-1-(3-Chlorophenyl)-1-hydroxypropan-2-one enantiomers.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral Stationary Phase: Lux® Cellulose-3, 5 µm, 250 x 4.6 mm (or equivalent cellulose tris(4-methylbenzoate) based column).

  • Chemicals and Solvents:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Racemic this compound standard

    • Ethanol (for sample dissolution, optional)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterValue
Column Lux® Cellulose-3, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 260 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase or Hexane/IPA (50:50, v/v)
Standard Solution Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the sample diluent.

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the sample diluent.

  • Ensure the standard is fully dissolved before injection.

Sample Preparation
  • Accurately weigh and dissolve the sample containing this compound in the sample diluent to achieve a final concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solution to determine the retention times and resolution of the enantiomers.

  • Inject the prepared sample solution for analysis.

  • Identify and quantify the enantiomers based on the retention times obtained from the standard injection.

Data Presentation

The following table summarizes the expected chromatographic results for the chiral separation of this compound enantiomers under the specified conditions.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~ 8.5 min~ 10.2 min
Selectivity Factor (α) \multicolumn{2}{c}{~ 1.25}
Resolution (R_s) \multicolumn{2}{c}{> 2.0}

Note: Actual retention times may vary depending on the specific column batch and HPLC system. The elution order of the enantiomers should be determined using individual enantiomeric standards if available.

Method Optimization

The separation can be optimized by adjusting the ratio of isopropanol in the mobile phase.

  • Increasing the percentage of isopropanol will generally decrease the retention times of both enantiomers and may reduce the resolution.

  • Decreasing the percentage of isopropanol will increase the retention times and may improve the resolution.

It is recommended to screen a range of mobile phase compositions (e.g., from 5% to 20% isopropanol) to achieve the optimal balance between resolution and analysis time.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers.

Chiral_Separation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_output Output SamplePrep Sample Preparation (Dissolve and Filter) Injection Sample/Standard Injection SamplePrep->Injection StandardPrep Standard Preparation (Racemic Standard) StandardPrep->Injection MobilePhasePrep Mobile Phase Preparation (n-Hexane/IPA) Equilibration System Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Chiral Separation (Lux Cellulose-3) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Enantiomeric Purity) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the chiral HPLC analysis of this compound.

References

Application Notes and Protocols: 1-(3-Chlorophenyl)-1-hydroxypropan-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chlorophenyl)-1-hydroxypropan-2-one is a versatile α-hydroxy ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a chiral center, a reactive hydroxyl group, and a ketone, allows for a variety of chemical transformations. This document provides detailed protocols for the synthesis of this compound and its subsequent application in key synthetic reactions, including oxidation, reduction, and its use as a precursor for the synthesis of heterocyclic compounds. Furthermore, this compound is recognized as a related compound of Bupropion, designated as USP Bupropion Related Compound F, making it a critical reference standard in pharmaceutical quality control.[1]

Physicochemical Properties & Spectroscopic Data

PropertyValue
CAS Number 857233-13-7
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol [2][3]
Appearance Pale Yellow Liquid/Light greenish oil[4]
Storage 2-8°C Refrigerator, Sealed in dry, under -20°C in freezer[2][5]
Spectroscopic Data
  • ¹H NMR (CDCl₃): The proton NMR spectrum of the chiral (R)-enantiomer shows characteristic peaks at δ 7.91 (s, 1H), 7.80 (d, 1H, J = 7.8 Hz), 7.62-7.57 (m, 1H), 7.46 (t, 1H, J = 7.8 Hz), 5.15-5.08 (m, 1H), 3.68-3.65 (m, 1H), and 1.45 (d, 3H, J = 7.1 Hz).[4] The spectrum of the racemic mixture is expected to be identical.

  • ¹³C NMR: Predicted chemical shifts for the carbon skeleton include a signal for the carbonyl carbon around 210 ppm, the carbon bearing the hydroxyl group (-CH(OH)-) in the 70-80 ppm range, and the methyl carbon at a higher field. The aromatic carbons are expected to produce a set of signals between 125-145 ppm.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching vibration band around 3550 to 3230 cm⁻¹ due to hydrogen bonding.[6] A strong, sharp absorption band for the C=O stretching of the ketone is expected around 1715 cm⁻¹.[7][8]

  • Mass Spectrometry (MS): The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[2] A plausible fragmentation pathway involves alpha-cleavage, leading to a stable acetyl cation at m/z 43.[2]

Synthesis of this compound

The synthesis of racemic this compound can be achieved through several methods, with the Claisen-Schmidt (Aldol) condensation being a primary route.[2]

Protocol: Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of 3-chlorobenzaldehyde and acetone to yield the target β-hydroxy ketone. Low temperatures are employed to favor the aldol addition product and minimize subsequent dehydration.

Experimental Workflow: Claisen-Schmidt Condensation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 3-Chlorobenzaldehyde Acetone Ethanol NaOH solution mix Mix reagents at 0-5°C reagents->mix Add dropwise stir Stir for 2-4 hours mix->stir quench Quench with NH4Cl (aq) stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Final Product purify->product

Caption: Workflow for the synthesis of this compound.

Materials:

  • 3-Chlorobenzaldehyde

  • Acetone

  • Ethanol

  • 10% w/v Sodium Hydroxide solution

  • Saturated Ammonium Chloride solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorobenzaldehyde (1 equivalent) in ethanol.

  • Add acetone (1.5 equivalents) to the solution.

  • Cool the flask to 0-5°C in an ice bath.

  • Slowly add the 10% sodium hydroxide solution (0.5 equivalents) dropwise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding saturated ammonium chloride solution until the mixture is neutral.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Applications in Organic Synthesis

This compound is a versatile building block for various transformations.

Oxidation to 1-(3-Chlorophenyl)propane-1,2-dione

The secondary hydroxyl group can be oxidized to the corresponding dicarbonyl compound, which is an impurity of the drug Bupropion (Bupropion Impurity E).[2]

Reaction Pathway: Oxidation

G start 1-(3-Chlorophenyl)-1- hydroxypropan-2-one product 1-(3-Chlorophenyl)propane- 1,2-dione start->product Oxidation oxidant Oxidizing Agent (e.g., PCC, NaMnO4) oxidant->product

Caption: Oxidation of the α-hydroxy ketone to a 1,2-diketone.

Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

  • Dissolve this compound (1 equivalent) in dichloromethane.

  • Add PCC (2.2 equivalents) slowly to the solution.

  • Stir the mixture at room temperature (30 ± 5°C) for 24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (eluent: ethyl acetate/n-hexane, 1:8 v/v) to obtain 1-(3-Chlorophenyl)propane-1,2-dione.

Oxidizing AgentYield (%)Purity (HPLC, %)Reference
Pyridinium Chlorochromate (PCC)74-7696.2-96.5[9]
Sodium Permanganate (NaMnO₄)6293.4[9]
Reduction to 1-(3-Chlorophenyl)propane-1,2-diol

The ketone functionality can be selectively reduced to a secondary alcohol, yielding the corresponding diol.

Reaction Pathway: Reduction

G start 1-(3-Chlorophenyl)-1- hydroxypropan-2-one product 1-(3-Chlorophenyl)propane- 1,2-diol start->product Reduction reductant Reducing Agent (e.g., NaBH4) reductant->product

Caption: Reduction of the α-hydroxy ketone to a 1,2-diol.

Protocol: Reduction with Sodium Borohydride (NaBH₄)

  • Dissolve this compound (1 equivalent) in methanol or ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.1 equivalents) portion-wise, keeping the temperature below 10°C.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 1-(3-Chlorophenyl)propane-1,2-diol.

Synthesis of Heterocyclic Compounds: Thiazoles

α-Hydroxy ketones are valuable precursors for the synthesis of various heterocycles. For the synthesis of thiazoles via the Hantzsch synthesis, the hydroxyl group is first converted to a better leaving group, typically a halide.

Experimental Workflow: Thiazole Synthesis

G cluster_bromination Step 1: Bromination cluster_cyclization Step 2: Hantzsch Cyclization cluster_product Final Product start 1-(3-Chlorophenyl)-1- hydroxypropan-2-one bromination React with HBr/AcOH start->bromination haloketone 2-Bromo-1-(3-chlorophenyl) propan-1-one bromination->haloketone condensation Condensation in Ethanol haloketone->condensation thioamide Thioamide thioamide->condensation thiazole Substituted Thiazole condensation->thiazole

Caption: Two-step synthesis of thiazoles from an α-hydroxy ketone.

Protocol: Two-Step Thiazole Synthesis

Step 1: Synthesis of 2-Bromo-1-(3-chlorophenyl)propan-1-one

  • Dissolve this compound in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid or hydrobromic acid while stirring.

  • Maintain the reaction at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the crude α-bromoketone, which can be used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis

  • Dissolve the crude 2-Bromo-1-(3-chlorophenyl)propan-1-one (1 equivalent) in ethanol.

  • Add a thioamide (e.g., thiourea, 1 equivalent) to the solution.

  • Reflux the mixture for several hours until the reaction is complete.[10]

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium carbonate solution), which may cause the product to precipitate.

  • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.

Conclusion

This compound is a key synthetic intermediate with a diverse range of applications. The protocols provided herein offer a foundation for its synthesis and derivatization, enabling access to important dicarbonyl compounds, diols, and heterocyclic scaffolds relevant to pharmaceutical and materials science research. Its role as a reference standard in the quality control of Bupropion further underscores its importance in the pharmaceutical industry.

References

Application Notes and Protocols: Reduction of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one to a Diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical reduction of 1-(3-chlorophenyl)-1-hydroxypropan-2-one to the corresponding vicinal diol, 1-(3-chlorophenyl)propane-1,2-diol. This transformation is a key step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocols described herein focus on a common and efficient method using sodium borohydride, a versatile reducing agent. Additionally, considerations for stereoselective reduction are discussed, which are critical for the preparation of specific stereoisomers often required in drug development.

Introduction

The reduction of α-hydroxy ketones to 1,2-diols is a fundamental transformation in organic synthesis. The resulting diols are valuable chiral building blocks. This compound possesses a chiral center at the carbon bearing the hydroxyl group and the phenyl ring. Reduction of the adjacent ketone creates a second chiral center, leading to the possibility of diastereomeric products (syn and anti). Controlling the stereochemical outcome of this reduction is often a primary concern in synthetic campaigns.

This application note details a standard, non-stereoselective reduction protocol using sodium borohydride, which is widely applicable and provides good yields. For applications requiring high stereoselectivity, more advanced methods such as the Corey-Bakshi-Shibata (CBS) reduction may be employed.[1][2][3][4][5]

Chemical Reaction Workflow

Reduction_Workflow start 1-(3-Chlorophenyl)-1- hydroxypropan-2-one reagents Reducing Agent (e.g., NaBH4) Solvent (e.g., Methanol) reaction Reduction Reaction start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 1-(3-Chlorophenyl)- propane-1,2-diol purification->product

Caption: General workflow for the reduction of this compound.

Data Presentation

Reducing AgentTypical SolventTemperature (°C)StereoselectivityTypical Yield (%)
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 to 25Low to moderate80-95
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl ether-78 to 0Low to moderate85-98
Corey-Bakshi-Shibata (CBS) ReagentTHF-78 to 25High (enantioselective)70-95

Experimental Protocols

Protocol 1: General Reduction using Sodium Borohydride

This protocol describes a standard procedure for the reduction of this compound using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing chamber and solvent system (e.g., 30% ethyl acetate in hexanes)

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of substrate).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.[6] To do this, take a small aliquot from the reaction mixture, quench it with a drop of water, and spot it on a TLC plate alongside a spot of the starting material. Develop the plate in an appropriate solvent system and visualize under a UV lamp. The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, slowly and carefully add 1 M HCl dropwise to the reaction mixture at 0 °C to quench the excess sodium borohydride. Continue adding the acid until the effervescence ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-chlorophenyl)propane-1,2-diol.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy and compare the data with known values if available.

Protocol 2: Considerations for Stereoselective Reduction (Corey-Bakshi-Shibata Reduction)

For the synthesis of a specific enantiomer of 1-(3-chlorophenyl)propane-1,2-diol, a stereoselective reduction method such as the Corey-Bakshi-Shibata (CBS) reduction is recommended.[1][2][3][4][5] This method employs a chiral oxazaborolidine catalyst to direct the hydride attack from a specific face of the ketone.

Key Considerations:

  • Catalyst: The choice of the (R)- or (S)-CBS catalyst will determine the stereochemistry of the resulting alcohol.

  • Borane Source: A borane source such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) is used as the stoichiometric reducing agent.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, and all reagents and solvents must be strictly anhydrous.

  • Temperature Control: The reaction is typically carried out at low temperatures (e.g., -78 °C) to maximize enantioselectivity.

A detailed protocol for the CBS reduction would involve the slow addition of the ketone to a pre-formed mixture of the CBS catalyst and the borane source in an anhydrous solvent like THF at low temperature. The workup procedure is similar to that of the sodium borohydride reduction.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for choosing a reduction method based on the desired stereochemical outcome.

decision_tree start Desired Product: 1-(3-Chlorophenyl)propane-1,2-diol stereochem Is a specific stereoisomer required? start->stereochem non_selective Non-stereoselective reduction stereochem->non_selective No selective Stereoselective reduction stereochem->selective Yes nabh4 Use NaBH4 or LiAlH4 non_selective->nabh4 cbs Use CBS reduction or enzymatic reduction selective->cbs

Caption: Decision tree for selecting a reduction method.

Conclusion

The reduction of this compound to 1-(3-chlorophenyl)propane-1,2-diol is a straightforward and high-yielding transformation that can be readily achieved using sodium borohydride. For applications where stereochemical control is paramount, stereoselective methods such as the CBS reduction offer a reliable route to enantiomerically enriched diols. The protocols and considerations outlined in this document provide a solid foundation for researchers and drug development professionals working on the synthesis of related compounds.

References

Application Notes and Protocols for the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)-1-hydroxypropan-2-one is a key organic intermediate, notably recognized as a related compound in the synthesis of Bupropion, an antidepressant and smoking cessation aid.[1][2][3] Its structural motif, an α-hydroxy ketone, is a versatile pharmacophore and a valuable building block in medicinal chemistry. The presence of a chiral center at the carbon bearing the hydroxyl group also makes it a target for asymmetric synthesis, aiming to produce enantiomerically pure compounds for enhanced therapeutic efficacy and reduced side effects.[1] This document provides detailed protocols for the synthesis of this compound and its derivatives, summarizing key quantitative data and outlining various synthetic strategies.

Synthetic Pathways Overview

Several synthetic routes have been established for the preparation of this compound. The primary methods include:

  • Aldol Condensation: A base-catalyzed reaction between 3-chlorobenzaldehyde and acetone.[1][4]

  • Hydrolysis of a Halogenated Precursor: Nucleophilic substitution of a bromine atom in 2-bromo-1-(3-chlorophenyl)propan-1-one.

  • Oxidation of a Vicinal Diol: Selective oxidation of 1-(3-chlorophenyl)propane-1,2-diol.[1]

  • Asymmetric Synthesis: Enantioselective methods to produce specific stereoisomers.[5]

The following sections provide detailed experimental protocols for these key methodologies.

Experimental Protocols

Protocol 1: Synthesis via Base-Catalyzed Aldol Condensation

This protocol describes the synthesis of this compound from 3-chlorobenzaldehyde and acetone using a base catalyst.

Materials:

  • 3-Chlorobenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Hydrochloric acid (for neutralization)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzaldehyde in a mixture of acetone and ethanol.

  • Slowly add an aqueous solution of sodium hydroxide to the reaction mixture while stirring. The reaction is typically carried out at a temperature ranging from 60 to 80°C.[1][4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 3-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound.

Quantitative Data Summary:

ParameterValue/RangeReference
Temperature60-80°C[1][4]
Reaction Time3-6 hours[6]
Yield82-92%[6]
pH Control8.5-9.5[6]
Protocol 2: Synthesis via Hydrolysis of 2-bromo-1-(3-chlorophenyl)propan-1-one

This method involves the nucleophilic substitution of the bromine atom in 2-bromo-1-(3-chlorophenyl)propan-1-one.

Materials:

  • 2-bromo-1-(3-chlorophenyl)propan-1-one

  • Sodium hydroxide (or other base)

  • Water/Ethanol mixture

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • n-Heptane (for crystallization)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(3-chlorophenyl)propan-1-one in a mixture of water and ethanol.

  • Add an aqueous solution of sodium hydroxide to the mixture.

  • Heat the reaction mixture to approximately 60°C for 4-5 hours.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain a residue.

  • Crystallize the residue from n-heptane to yield 1-(3-chlorophenyl)-2-hydroxypropan-1-one.[8]

Quantitative Data Summary:

ParameterValue/RangeReference
Temperature60°C[7]
Reaction Time4-5 hours[7]
Yield~65-74%[8]
Purity (HPLC)>96%[8]
Protocol 3: Synthesis via Oxidation of 1-(3-chlorophenyl)propane-1,2-diol

This protocol outlines the selective oxidation of the secondary alcohol in 1-(3-chlorophenyl)propane-1,2-diol to the corresponding ketone.

Materials:

  • 1-(3-chlorophenyl)propane-1,2-diol

  • Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Swern oxidation reagents)

  • Dichloromethane (as solvent)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure (using PCC):

  • Suspend Pyridinium chlorochromate (PCC) in dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add a solution of 1-(3-chlorophenyl)propane-1,2-diol in dichloromethane dropwise to the PCC suspension.

  • Stir the reaction mixture at room temperature for approximately 24 hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Quantitative Data for Various Oxidation Methods:

Oxidation MethodReagentsTemperatureReaction TimeYield (%)Reference
Jones OxidationCrO₃/H₂SO₄0°C30 min65-75[4]
Swern OxidationDMSO/Oxalyl Chloride, Et₃N-78°C to RT-80-90[4]
PCC OxidationPyridinium ChlorochromateRoom Temp.24 h74[4]
Enzymatic Oxidation-37°C2 h85-92[4]
Protocol 4: Asymmetric Synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone

This protocol is an example of an asymmetric synthesis to produce an enantiomerically enriched product.[5]

Materials:

  • Precursor for 9a (not detailed in the source)

  • AD-mix-β

  • Methanesulfonamide (CH₃SO₂NH₂)

  • tert-Butyl alcohol

  • Water

  • Sodium sulfite

  • Ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • In a suitable reaction vessel, prepare a mixture of AD-mix-β and methanesulfonamide in a 1:1 mixture of tert-butyl alcohol and water.

  • Cool the mixture to 0°C.

  • Add the starting material '9a' (10 g, 0.036 mol) to the cooled mixture.

  • Stir the reaction mixture vigorously at 0°C for 16 hours.[5]

  • Quench the reaction by adding sodium sulfite (36 g) and stir for an additional hour.

  • Filter the mixture through a pad of Celite and wash the pad with ether.

  • Separate the aqueous and organic layers of the filtrate. Discard the lower aqueous layer.

  • Dry the upper organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes-ethyl acetate gradient (10:1 to 3:1) to yield the (R)-enantiomer.[5]

Quantitative Data Summary:

ParameterValueReference
Temperature0°C[5]
Reaction Time16 hours[5]
Yield87%[5]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

SynthesisWorkflow Start Start: Reactants & Solvents Reaction Chemical Reaction (e.g., Aldol, Hydrolysis, Oxidation) Start->Reaction Mixing Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Sampling Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction, Washing) Monitoring->Workup Complete Drying Drying & Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Product Analysis (NMR, MS, HPLC) Purification->Analysis FinalProduct Final Product: 1-(3-Chlorophenyl)-1- hydroxypropan-2-one Analysis->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

As this document focuses on synthetic chemistry protocols, signaling pathway diagrams are not directly applicable. The logical relationship between the different synthetic routes is that they represent alternative strategies to achieve the same target molecule, with the choice of method depending on factors such as desired stereochemistry, available starting materials, and required scale.

The following diagram illustrates the relationship between the key synthetic strategies described.

SynthesisStrategies Target This compound Aldol_SM 3-Chlorobenzaldehyde + Acetone Aldol Aldol Condensation Aldol_SM->Aldol Hydrolysis_SM 2-bromo-1-(3-chlorophenyl) propan-1-one Hydrolysis Hydrolysis Hydrolysis_SM->Hydrolysis Oxidation_SM 1-(3-chlorophenyl) propane-1,2-diol Oxidation Oxidation Oxidation_SM->Oxidation Asymmetric_SM Chiral Precursor Asymmetric Asymmetric Synthesis Asymmetric_SM->Asymmetric Aldol->Target Hydrolysis->Target Oxidation->Target Asymmetric->Target Enantiomerically Enriched

Caption: Key synthetic strategies for this compound.

References

Application Notes and Protocols: 1-(3-Chlorophenyl)-1-hydroxypropan-2-one as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(3-chlorophenyl)-1-hydroxypropan-2-one as a key intermediate in the synthesis of pharmaceutical compounds, with a primary focus on its role in the production of bupropion and its derivatives. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this area.

Introduction

This compound is an alpha-hydroxy ketone that serves as a crucial building block in organic synthesis. It is recognized in the pharmaceutical industry as "Bupropion Hydrochloride Related Compound F," highlighting its significance as both a precursor and a reference standard in the manufacturing of bupropion, a widely prescribed antidepressant and smoking cessation aid.[1][2] The presence of a chiral center and reactive hydroxyl and ketone functionalities makes this compound a versatile starting material for the synthesis of various biologically active molecules.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of its isomer, 1-(3-chlorophenyl)-2-hydroxypropan-1-one, followed by a reduction step. The following protocol is adapted from patent literature, which details a robust method for its preparation.[4]

Experimental Protocol: Two-Step Synthesis

Step 1: Oxidation of 1-(3-chlorophenyl)-2-hydroxypropan-1-one to 1-(3-chlorophenyl)propane-1,2-dione

  • To a solution of 1-(3-chlorophenyl)-2-hydroxypropan-1-one (9.2 g, 0.05 mol) in 100 mL of dichloromethane, slowly add 22 g (0.11 mol) of pyridinium chlorochromate (PCC).

  • Maintain the reaction temperature at 30 ± 5°C and stir for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and wash the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography using a mixture of ethyl acetate and n-hexane (1:8 v/v) as the eluent.

  • Collect the desired fractions and concentrate to dryness to yield 1-(3-chlorophenyl)propane-1,2-dione.

Step 2: Reduction of 1-(3-chlorophenyl)propane-1,2-dione to this compound

  • Prepare a solution of the 1-(3-chlorophenyl)propane-1,2-dione from the previous step in a suitable solvent such as methanol.

  • Cool the solution in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH4), in portions.

  • Stir the reaction mixture at 0-5°C until the reaction is complete, as monitored by TLC.

  • Quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Quantitative Data for Synthesis
StepReactantReagentSolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)Reference
1 1-(3-chlorophenyl)-2-hydroxypropan-1-onePCCDichloromethane30 ± 52473-7696.2-96.5[4]
2 1-(3-chlorophenyl)propane-1,2-dioneNaBH4Methanol0-5---[3]

Note: The yield and purity for the reduction step (Step 2) are not explicitly provided in the cited patent for the final product but are based on general laboratory procedures for similar reductions.

Application in Pharmaceutical Synthesis: Bupropion Analogues

While a direct, high-yield synthesis of bupropion from this compound is not the most commonly reported industrial route, the precursor can be utilized to synthesize bupropion and its analogues through a reductive amination process. This involves the reaction of the ketone functionality with an amine (e.g., tert-butylamine) in the presence of a reducing agent.

Experimental Workflow: Reductive Amination

G A 1-(3-Chlorophenyl)-1- hydroxypropan-2-one C Imine Intermediate A->C Reaction B tert-Butylamine B->C E Bupropion Analogue (e.g., Dihydrobupropion) C->E Reduction D Reducing Agent (e.g., NaBH3CN) D->E G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_DA_Vesicles Norepinephrine (NE) & Dopamine (DA) Vesicles Synaptic_Cleft Synaptic_Cleft NE_DA_Vesicles->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) Synaptic_Cleft->NET Reuptake Synaptic_Cleft->DAT Reuptake NE NE NE_Receptor NE Receptor NE->NE_Receptor Binding DA DA DA_Receptor DA Receptor DA->DA_Receptor Binding Signal_Transduction Signal Transduction NE_Receptor->Signal_Transduction DA_Receptor->Signal_Transduction Therapeutic_Effect Therapeutic Effect (Antidepressant, etc.) Signal_Transduction->Therapeutic_Effect Leads to Bupropion Bupropion & Hydroxybupropion Bupropion->NET Inhibition Bupropion->DAT Inhibition

References

Application Notes and Protocols: Oxidation of 1-(3-chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of α-hydroxy ketones is a crucial transformation in organic synthesis, yielding valuable 1,2-dicarbonyl compounds. These products serve as versatile intermediates in the synthesis of various biologically active molecules and pharmaceuticals. This document provides detailed experimental procedures for the oxidation of 1-(3-chlorophenyl)-1-hydroxypropan-2-one to its corresponding α-diketone, 1-(3-chlorophenyl)propane-1,2-dione. The described protocols are based on established oxidation methodologies and include relevant data for yield and purity, assisting researchers in the replication and optimization of this synthesis. This compound is classified as an α-hydroxy ketone, and its secondary hydroxyl group can be oxidized to the corresponding dicarbonyl compound using standard oxidizing agents[1]. The product of this oxidation, 1-(3-chlorophenyl)propane-1,2-dione, is a known impurity and metabolite of Bupropion[2].

Experimental Data

The following table summarizes representative quantitative data for the oxidation of this compound.

Oxidizing Agent/MethodYield (%)Purity (HPLC) (%)Reference
Not Specified7496.5[3]

Experimental Protocols

Two common and effective methods for the oxidation of secondary alcohols to ketones are presented below. These protocols are based on general procedures for Swern oxidation and pyridinium chlorochromate (PCC) oxidation and can be adapted for the specific substrate, this compound.

Protocol 1: Swern Oxidation

The Swern oxidation is a mild and widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine[4][5][6].

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Low-temperature thermometer

  • Dropping funnels

Procedure:

  • Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (5 mL per mmol of alcohol) and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane (2 mL per mmol of alcohol) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 15 minutes at -78 °C.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (3 mL per mmol) and add it dropwise to the activated DMSO solution. Maintain the internal temperature below -60 °C during the addition. Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Base Addition and Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again keeping the temperature below -60 °C. After the addition is complete, stir the mixture for an additional 30 minutes at -78 °C, then allow it to slowly warm to room temperature.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 1-(3-chlorophenyl)propane-1,2-dione.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and n-hexane) to yield the pure α-diketone[3].

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively[7][8][9][10].

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Celite® or silica gel

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Diethyl ether

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stirring bar

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add pyridinium chlorochromate (1.5 equivalents) and an equal weight of Celite® or silica gel. Suspend this mixture in anhydrous dichloromethane (5-10 mL per mmol of alcohol).

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the PCC suspension in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction typically takes 2 to 4 hours to complete[7].

  • Work-up: Upon completion of the reaction, dilute the mixture with diethyl ether and stir for an additional 15 minutes.

  • Purification: Filter the mixture through a pad of silica gel or Florisil®, washing thoroughly with diethyl ether. The filtrate contains the product. Remove the solvent under reduced pressure to yield the crude 1-(3-chlorophenyl)propane-1,2-dione. Further purification can be achieved by column chromatography if necessary.

Safety Precautions

  • This compound: Harmful if swallowed[11].

  • Oxalyl chloride and PCC: These reagents are toxic and corrosive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Swern Oxidation: This reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. The reaction and work-up must be performed in a fume hood.

  • Chromium Reagents (PCC): Chromium (VI) compounds are toxic and should be handled with care.

Diagrams

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_product Product cluster_purification Purification & Analysis start This compound oxidation Oxidizing Agent (e.g., Swern or PCC) start->oxidation Reaction product 1-(3-chlorophenyl)propane-1,2-dione oxidation->product Formation purification Column Chromatography product->purification Purification analysis HPLC Analysis purification->analysis Purity Check

Caption: Experimental workflow for the oxidation of this compound.

References

Laboratory Scale Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 1-(3-chlorophenyl)-1-hydroxypropan-2-one, a key intermediate in pharmaceutical synthesis and a known related compound of Bupropion.[1][2][3] Two primary synthetic routes are presented: a base-catalyzed aldol condensation of 3-chlorobenzaldehyde with acetone, and the hydrolysis of 2-bromo-3'-chloropropiophenone. These methods offer accessible pathways using readily available starting materials. This guide includes comprehensive, step-by-step experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the reaction pathways to aid in understanding and execution.

Introduction

This compound is an α-hydroxy ketone derivative.[4] The presence of a chiral center and multiple functional groups makes it a versatile building block in organic synthesis.[4] This document outlines two reliable methods for its preparation on a laboratory scale, providing researchers with the necessary information to produce this compound for further studies and development.

Data Presentation

The following table summarizes the key quantitative data associated with the two synthesis methods described in this document.

ParameterMethod 1: Aldol CondensationMethod 2: Hydrolysis of α-Bromoketone
Starting Materials 3-Chlorobenzaldehyde, Acetone2-Bromo-3'-chloropropiophenone
Key Reagents Sodium Hydroxide, EthanolSodium Hydroxide (or other base), Water
Reaction Time ~30 minutes4 - 6 hours
Reaction Temperature Room Temperature20 - 100 °C
Reported Yield Variable (typically moderate to good)65 - 74%
Reported Purity (HPLC) Dependent on purification96.1 - 98.3%
Purification Method Recrystallization (Ethanol/Water)Crystallization (n-heptane)

Experimental Protocols

Method 1: Base-Catalyzed Aldol Condensation

This protocol is based on the classical aldol condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[5][6]

Materials:

  • 3-Chlorobenzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorobenzaldehyde in a minimal amount of ethanol. Add a molar excess of acetone to the solution.

  • Base Addition: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide. Slowly add the NaOH solution to the stirred mixture of the aldehyde and ketone at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for approximately 30 minutes. A yellow precipitate may form during this time.[6]

  • Work-up:

    • Cool the reaction mixture in an ice bath to ensure complete precipitation of the product.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold water to remove any residual sodium hydroxide and other water-soluble impurities.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.

    • Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and dry them thoroughly.

Expected Outcome: The final product, this compound, should be a crystalline solid. The yield and purity should be determined by standard analytical techniques.

Method 2: Hydrolysis of 2-Bromo-3'-chloropropiophenone

This method involves the nucleophilic substitution of the bromine atom in the α-position to the ketone with a hydroxyl group. A detailed procedure for a similar synthesis is described in patent CN114874084A.[1]

Materials:

  • 2-Bromo-3'-chloropropiophenone

  • Sodium Hydroxide (or other suitable base like Na2CO3)

  • Phase Transfer Catalyst (optional, e.g., a quaternary ammonium salt)

  • Water

  • n-Heptane

  • Reaction vessel with temperature control and stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a reaction vessel, add 2-bromo-3'-chloropropiophenone, water, and a catalytic amount of a phase transfer catalyst (if used). Add a dilute aqueous solution of a base, such as sodium hydroxide.[1]

  • Hydrolysis: Heat the mixture with stirring to a temperature between 20-100 °C. The optimal temperature and time will depend on the specific base and substrate concentration. Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed (typically 4-6 hours).[1]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If an organic solvent was used, separate the aqueous and organic layers. If the reaction was performed in water, extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting residue can be purified by crystallization. The patent suggests crystallization from n-heptane to yield a product with high purity.[1]

    • Dissolve the crude product in a minimal amount of hot n-heptane and allow it to cool slowly to induce crystallization.

    • Collect the purified crystals by filtration and dry them.

Expected Outcome: This method is reported to produce this compound with high purity (96.1-98.3% by HPLC) and in good yield (65-74%).[1]

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl and carbonyl).

Visualizations

Signaling Pathways and Experimental Workflows

Aldol_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_process Process 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Mixing Mixing 3-Chlorobenzaldehyde->Mixing Acetone Acetone Acetone->Mixing NaOH NaOH Base_Addition Base_Addition NaOH->Base_Addition Ethanol_Water Ethanol_Water Ethanol_Water->Mixing Mixing->Base_Addition Reaction_Stirring Reaction_Stirring Base_Addition->Reaction_Stirring Precipitation Precipitation Reaction_Stirring->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 1-(3-Chlorophenyl)-1- hydroxypropan-2-one Recrystallization->Final_Product

Caption: Workflow for the Aldol Condensation Synthesis.

Hydrolysis_Reaction cluster_starting_material Starting Material cluster_reagents Reagents cluster_process Process 2-Bromo-3'-chloropropiophenone 2-Bromo-3'-chloropropiophenone Heating Heating 2-Bromo-3'-chloropropiophenone->Heating Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Heating Water Water Water->Heating Workup_Extraction Workup_Extraction Heating->Workup_Extraction Solvent_Removal Solvent_Removal Workup_Extraction->Solvent_Removal Crystallization Crystallization Solvent_Removal->Crystallization Final_Product 1-(3-Chlorophenyl)-1- hydroxypropan-2-one Crystallization->Final_Product Chemical_Reactions cluster_aldol Method 1: Aldol Condensation cluster_hydrolysis Method 2: Hydrolysis Reactants1 3-Chlorobenzaldehyde + Acetone Product1 This compound Reactants1->Product1 NaOH, Ethanol/H2O Reactants2 2-Bromo-3'-chloropropiophenone Product2 This compound Reactants2->Product2 Base, H2O, Heat

References

Application Notes and Protocols for the Purification of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a key intermediate in the synthesis of various pharmaceutical compounds, including its association as a related compound to Bupropion.[1][2][3] The described techniques are essential for obtaining high-purity material crucial for subsequent synthetic steps and ensuring the quality of final active pharmaceutical ingredients.

Introduction

This compound is a chiral α-hydroxy ketone.[4] Its purification is a critical step to remove unreacted starting materials, byproducts, and other impurities generated during its synthesis. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. This document outlines two primary, effective techniques: Column Chromatography and Recrystallization .

Data Presentation

The following table summarizes quantitative data extracted from various studies, providing a comparative overview of the effectiveness of different purification methods for this compound and its enantiomers.

Purification TechniqueStarting MaterialEluent/Solvent SystemPurity (HPLC)YieldReference
Column ChromatographyCrude (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanoneHexanes:EtOAc (10:1 to 3:1)-87%[5]
Column ChromatographyCrude 1-(3-chlorophenyl)-2-hydroxypropan-1-oneEthyl acetate:n-hexane (1:8)93.4% - 96.5%62% - 76%[6]
RecrystallizationCrude 1-(3-chlorophenyl)-2-hydroxypropan-1-onen-Heptane98.3%74%[6]
RecrystallizationCrude 1-(3-chlorophenyl)-2-hydroxypropan-1-onen-Heptane96.0% - 96.3%65% - 66%[6]

Experimental Protocols

Purification by Column Chromatography

Column chromatography is a highly effective method for separating this compound from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexanes (or n-hexane)

  • Ethyl acetate (EtOAc)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column with stopcock

  • Eluent reservoir

  • Fraction collection tubes

  • Rotary evaporator

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., Hexanes:EtOAc 10:1).

  • Column Packing: Carefully pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin the elution with the starting solvent mixture (e.g., Hexanes:EtOAc 10:1). Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to a final ratio of 3:1 or 1:8 as indicated in the data).

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC, spotting the collected fractions against the crude mixture and a pure standard if available.

  • Product Isolation: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as an oil or solid.[5]

Purification by Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds, particularly effective for removing smaller amounts of impurities.

Materials:

  • Crude this compound (solid)

  • n-Heptane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of n-heptane and gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly cool the saturated solution to room temperature to allow for the formation of crystals. For improved yield, subsequently place the flask in an ice bath to induce further crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold n-heptane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. This process can yield a product with high HPLC purity.[6]

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

G cluster_0 Column Chromatography Workflow cc_start Crude Product cc_slurry Prepare Silica Gel Slurry cc_start->cc_slurry cc_pack Pack Column cc_slurry->cc_pack cc_load Load Sample cc_pack->cc_load cc_elute Elute with Solvent Gradient (e.g., Hexanes:EtOAc) cc_load->cc_elute cc_collect Collect Fractions cc_elute->cc_collect cc_tlc Monitor by TLC cc_collect->cc_tlc cc_combine Combine Pure Fractions cc_tlc->cc_combine Identify pure fractions cc_evap Solvent Evaporation cc_combine->cc_evap cc_end Purified Product cc_evap->cc_end

Caption: Workflow for Purification by Column Chromatography.

G cluster_1 Recrystallization Workflow r_start Crude Solid Product r_dissolve Dissolve in Minimum Hot n-Heptane r_start->r_dissolve r_cool Slow Cooling to Room Temperature r_dissolve->r_cool r_ice Cool in Ice Bath r_cool->r_ice r_filter Vacuum Filtration r_ice->r_filter r_wash Wash with Cold n-Heptane r_filter->r_wash r_dry Dry Under Vacuum r_wash->r_dry r_end Purified Crystalline Product r_dry->r_end

Caption: Workflow for Purification by Recrystallization.

References

Application Note: Quantification of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(3-Chlorophenyl)-1-hydroxypropan-2-one is a key intermediate and a potential impurity in the synthesis of Bupropion, an antidepressant and smoking cessation aid.[1][2][3] Accurate quantification of this compound in the reaction mixture is crucial for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API).[4] This application note provides detailed protocols for the quantification of this compound in a typical synthesis reaction mixture using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID).

Analytical Methods

Two robust and validated methods are presented for the quantification of this compound. The choice of method may depend on the available instrumentation and the specific requirements of the analysis.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method offers high specificity and sensitivity for the simultaneous analysis of this compound and other components in the reaction mixture.

Method 2: Gas Chromatography (GC-FID)

This method provides an alternative approach, particularly suitable for volatile and thermally stable compounds.

Experimental Protocols

General Sample Preparation for a Reaction Mixture

The following protocol is a general guideline for preparing a sample from a reaction mixture. The exact dilution factor may need to be adjusted based on the expected concentration of the analyte.

  • Homogenize the Reaction Mixture: Ensure the reaction mixture is homogeneous by thorough mixing.

  • Sample Quenching (if necessary): If the reaction is ongoing, it may be necessary to quench a small aliquot of the reaction mixture to stop the reaction. This can be achieved by rapid cooling or by the addition of a suitable quenching agent that will not interfere with the analysis.

  • Dilution: Accurately pipette 100 µL of the quenched reaction mixture into a 10 mL volumetric flask. Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. Mix thoroughly.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC or GC vial.

Protocol 1: RP-HPLC Method

Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, and UV-Vis detector.

  • Waters X-Bridge C18 column (4.6 x 250 mm, 5 µm) or equivalent.[5]

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Ammonium bicarbonate (analytical grade)

  • Purified water (18.2 MΩ·cm)

  • Reference standard of this compound (purity >98%)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 20 mM Ammonium Bicarbonate in water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 252 nm[5]
Injection Volume 10 µL
Run Time 25 minutes

Calibration:

Prepare a series of calibration standards of this compound in the range of 1-100 µg/mL in the diluent. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: GC-FID Method

Instrumentation and Columns:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • HP-5 capillary column (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.[6]

Reagents and Standards:

  • Methanol (GC grade)

  • Helium or Nitrogen (high purity)

  • Reference standard of this compound (purity >98%)

Chromatographic Conditions:

ParameterCondition
Carrier Gas Helium at 1.2 mL/min[7]
Injector Temperature 250 °C
Split Ratio 30:1[7]
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 250 °C, hold for 5 min
Detector Temperature 280 °C
Injection Volume 1 µL

Calibration:

Prepare a series of calibration standards of this compound in the range of 10-500 µg/mL in methanol. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

The following tables summarize the expected quantitative data from the validation of the RP-HPLC method.

Table 1: Calibration Curve Data for this compound by RP-HPLC

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,100
50758,900
1001,520,500
Correlation Coefficient (r²) > 0.999

Table 2: Method Validation Summary for RP-HPLC Quantification

ParameterResult
Linearity Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Specificity No interference from other reaction components

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_hplc RP-HPLC cluster_gc GC-FID cluster_data Data Analysis p1 Homogenize Reaction Mixture p2 Quench Aliquot p1->p2 p3 Dilute Sample p2->p3 p4 Filter Sample p3->p4 a1 Inject Sample p4->a1 To HPLC b1 Inject Sample p4->b1 To GC a2 Chromatographic Separation a1->a2 a3 UV Detection (252 nm) a2->a3 a4 Data Acquisition a3->a4 d1 Peak Integration a4->d1 b2 Chromatographic Separation b1->b2 b3 FID Detection b2->b3 b4 Data Acquisition b3->b4 b4->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: Experimental workflow for the quantification of this compound.

logical_relationship compound This compound hplc RP-HPLC Method compound->hplc analyzed by gc GC-FID Method compound->gc analyzed by reaction Bupropion Synthesis Reaction Mixture reaction->compound contains quantification Accurate Quantification hplc->quantification gc->quantification process Process Optimization quantification->process quality API Quality Control quantification->quality

Caption: Logical relationship for the quantification of the target analyte in the reaction mixture.

References

Application Notes and Protocols for the Use of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)-1-hydroxypropan-2-one is an α-hydroxy ketone of significant interest in pharmaceutical analysis.[1] It is a known related compound of Bupropion, a widely used antidepressant and smoking cessation aid.[2][3][4][5][6][7] As such, its primary application is as a certified reference standard for the identification, quantification, and purity assessment of bupropion hydrochloride and related substances in drug manufacturing and quality control processes. This document provides detailed application notes and protocols for its use.

The compound possesses a chiral center at the carbon bearing the hydroxyl group, meaning it can exist as a racemic mixture of enantiomers.[1] Its chemical structure, featuring a 3-chlorophenyl group, a hydroxyl group, and a ketone, dictates its reactivity and analytical behavior.[1]

Physicochemical Data and Specifications

Reference standards of this compound should conform to the specifications outlined below. Data is typically provided with a Certificate of Analysis (CoA) from the supplier.[3]

PropertySpecificationSource
Chemical Name This compound[8][9]
Synonyms Bupropion Hydrochloride Related Compound F, 1-(m-Chlorophenyl)-1-hydroxy-2-propanone[2][3][4][6][7]
CAS Number 857233-13-7[2][3][4]
Molecular Formula C9H9ClO2[2][3][10]
Molecular Weight 184.62 g/mol [3][10]
Appearance Pale Yellow Liquid or Solid[4][9]
Purity (by HPLC) ≥95% (typically >98%)[9][11][12]
Storage Conditions 2-8°C or frozen at -20°C, sealed from light and moisture.[1][4][9][13]Cold shipment may be required.[2]

Applications

The primary application of this compound is as a reference standard in various analytical procedures:

  • Impurity Profiling: To identify and quantify this specific impurity in batches of bupropion hydrochloride active pharmaceutical ingredient (API) and finished drug products.

  • Method Validation: As a component in validation studies for analytical methods, such as High-Performance Liquid Chromatography (HPLC), to demonstrate specificity, linearity, accuracy, and precision.

  • System Suitability Testing: To ensure the analytical system is performing correctly before sample analysis.

  • Forced Degradation Studies: To help identify degradation pathways of bupropion under various stress conditions (e.g., acid, base, oxidation, heat, light).

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate concentrations of the reference standard for use in calibration curves and sample analysis.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Class A volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve the standard in approximately 50 mL of acetonitrile by sonicating for 5-10 minutes.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with acetonitrile and mix thoroughly. This is the stock solution.

  • Working Solutions (e.g., 0.1 - 10 µg/mL):

    • Prepare a series of working solutions by performing serial dilutions of the stock solution using a suitable diluent (e.g., a mixture of acetonitrile and water, often matching the mobile phase composition).

    • For example, to prepare a 1 µg/mL working solution, pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the chosen diluent.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound in a sample matrix.

Instrumentation and Conditions (Example):

  • HPLC System: A system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.0). The exact composition should be optimized for separation from bupropion and other related substances.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Protocol:

  • System Suitability: Inject the working standard solution multiple times (e.g., n=5) to verify system precision (RSD < 2.0%), theoretical plates, and tailing factor.

  • Calibration Curve: Inject the series of working solutions (from section 4.1) in ascending order of concentration.

  • Sample Analysis: Inject the sample solutions (prepared by dissolving a known quantity of the drug substance or product in the diluent).

  • Data Analysis:

    • Plot the peak area of the this compound standard against its concentration to generate a linear regression curve.

    • Determine the concentration of the impurity in the sample solutions by interpolating their peak areas from the calibration curve.

    • Calculate the amount of the impurity in the original sample, typically expressed as a percentage relative to the main compound.

Diagrams and Workflows

Experimental Workflow for Use as a Reference Standard

G Workflow for Using a Reference Standard cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RS Receive & Verify Reference Standard (RS) SS Prepare Stock Solution (e.g., 100 µg/mL) RS->SS WS Prepare Working Solutions (Serial Dilutions) SS->WS SST System Suitability Test WS->SST Cal Generate Calibration Curve WS->Cal Inject Standards Sample Prepare Sample Solution SA Sample Analysis Sample->SA Inject Samples SST->Cal Quant Quantify Impurity in Sample Cal->Quant SA->Quant Report Generate Final Report Quant->Report

Caption: A typical workflow for the use of a reference standard in analytical testing.

Quality Attributes of a Reference Standard

G Key Quality Attributes of a Reference Standard RS This compound Reference Standard Identity Identity RS->Identity Purity Purity RS->Purity Potency Potency RS->Potency Stability Stability RS->Stability NMR 1H-NMR Identity->NMR Confirms Structure MS Mass Spec Identity->MS Confirms Mass IR IR Spec Identity->IR Confirms Functional Groups HPLC HPLC Purity->HPLC Measures Area % TGA TGA Potency->TGA Assesses Water/Solvent Content Storage Defined Storage Conditions Stability->Storage Ensures Integrity Over Time

Caption: Logical relationships between quality attributes and analytical tests for a reference standard.

Potential Metabolic Pathway

Given that this compound is an α-hydroxy ketone, its metabolism in biological systems can be inferred to proceed via oxidation or reduction, common pathways for such compounds.[1]

G Potential Metabolic Pathways for an α-Hydroxy Ketone Compound This compound (α-Hydroxy Ketone) Oxidized 1-(3-Chlorophenyl)propane-1,2-dione (α-Diketone) Compound->Oxidized Oxidation (e.g., via Dehydrogenase) Reduced 1-(3-Chlorophenyl)propane-1,2-diol (Diol) Compound->Reduced Reduction (e.g., via Reductase)

Caption: Potential metabolic transformations of this compound.

Safety and Handling

  • Hazard Statements: The compound is harmful if swallowed.[10] Standard GHS precautionary statements apply.[9][10]

  • Personal Protective Equipment (PPE): Handle with gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

Disclaimer

This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted by trained personnel in a suitable environment, adhering to all relevant safety protocols and regulatory guidelines. The provided experimental conditions are examples and may require optimization for specific applications and equipment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.

Troubleshooting Guides & FAQs

This section is organized by common issues encountered during the synthesis.

Category 1: Low Product Yield

Question: My reaction has a significantly lower yield than expected. What are the potential causes and how can I improve it?

Answer: Low yield in the synthesis of this compound can stem from several factors depending on the synthetic route employed. Here’s a breakdown of potential issues and solutions:

  • Sub-optimal Reaction Temperature: Temperature is a critical parameter. For the aldol condensation route, temperatures that are too high (e.g., above 80°C) can promote the formation of an unsaturated ketone byproduct through dehydration.[1] Conversely, temperatures that are too low may result in a sluggish or incomplete reaction.

  • Improper Catalyst Concentration or Choice: In base-catalyzed reactions like the Claisen-Schmidt condensation, the concentration of the base is crucial. Insufficient catalyst will lead to an incomplete reaction, while an excess may promote side reactions. The choice of base can also influence the reaction's success.

  • Incomplete Reaction: It is essential to monitor the reaction's progress to ensure it has gone to completion. Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of starting materials.

  • Product Loss During Workup and Purification: Significant product loss can occur during extraction and purification steps. Emulsion formation during aqueous workup can trap the product, and improper selection of solvents for crystallization or column chromatography can lead to poor recovery.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Experiment with a range of temperatures to find the optimal balance between reaction rate and byproduct formation. For the hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone, a temperature of around 60°C has been reported to be effective.[1]

  • Titrate Catalyst Concentration: If using a base-catalyzed method, perform small-scale experiments with varying catalyst concentrations to identify the optimal amount.

  • Monitor Reaction Progress: Use TLC or HPLC to track the consumption of starting materials and the formation of the product. Ensure the reaction is stirred for a sufficient duration.

  • Improve Workup and Purification:

    • To break emulsions during extraction, you can add brine (a saturated NaCl solution) or small amounts of a different organic solvent.[2] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[2]

    • For purification, carefully select the solvent system for crystallization or column chromatography to ensure good separation and high recovery.

Category 2: Impurity Formation

Question: My final product is contaminated with impurities. What are the likely side products and how can I minimize their formation?

Answer: The formation of impurities is a common challenge. The identity of these impurities will depend on your chosen synthetic route.

  • Unsaturated Ketone (Dehydration Product): In the aldol condensation pathway, the initially formed β-hydroxy ketone can undergo dehydration, especially at elevated temperatures, to yield the corresponding α,β-unsaturated ketone.[1]

  • Over-oxidation Product: If synthesizing from a diol precursor via oxidation, over-oxidation can lead to the formation of 1-(3-chlorophenyl)propane-1,2-dione.[1]

  • Diol (Over-reduction Product): When preparing the target molecule by reduction of 1-(3-chlorophenyl)propane-1,2-dione, over-reduction can result in the formation of 1-(3-chlorophenyl)propane-1,2-diol.[1]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your final product.

Strategies for Minimizing Impurities:

  • Control Reaction Temperature: As mentioned, lower temperatures in the aldol condensation can suppress the formation of the dehydration byproduct.

  • Use Selective Reagents: For oxidation and reduction reactions, choose reagents known for their selectivity to minimize over-oxidation or over-reduction. For example, the use of specific biocatalysts can achieve highly selective reductions.[1]

  • Monitor the Reaction: Careful monitoring with TLC or HPLC allows you to stop the reaction at the optimal time, before significant byproduct formation occurs.

  • Effective Purification: A well-optimized purification protocol is crucial for removing any formed impurities. Column chromatography with a carefully selected eluent system is often effective.

Category 3: Reaction Monitoring Issues

Question: I'm having trouble monitoring the reaction progress using Thin-Layer Chromatography (TLC). How can I improve my TLC analysis?

Answer: Effective TLC monitoring is key to a successful synthesis. Here are some tips for troubleshooting your TLC analysis:

  • Choosing the Right Eluent: The polarity of the eluent (solvent system) is the most critical factor. If your spots are not moving from the baseline, the eluent is not polar enough. If they run to the solvent front, it is too polar. A good starting point for α-hydroxy ketones is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Experiment with different ratios to achieve good separation between your starting material, product, and any potential byproducts.

  • Visualization: Not all compounds are visible under UV light. If you suspect your compound is not UV-active, try using a chemical stain. A potassium permanganate (KMnO4) stain is often effective for visualizing hydroxyl groups and ketones.

  • Co-spotting: To confidently identify your product spot, run a "co-spot" on your TLC plate. This involves spotting your starting material in one lane, your reaction mixture in a second lane, and a mixture of your starting material and reaction mixture in a third lane. This will help you distinguish the starting material from the product.

Category 4: Product Isolation and Purification Challenges

Question: I am struggling with the purification of my product. What are the best methods for isolating and purifying this compound?

Answer: The choice of purification method will depend on the scale of your reaction and the nature of the impurities.

  • Crystallization: If your crude product is a solid, crystallization can be a highly effective method for purification. The key is to find a suitable solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

  • Column Chromatography: This is a versatile technique for purifying both solid and oily products. The success of column chromatography relies on the selection of the appropriate stationary phase (e.g., silica gel) and a mobile phase (eluent) that provides good separation between your product and impurities. A gradient elution, where the polarity of the eluent is gradually increased, can be effective for separating compounds with a wide range of polarities.

  • Extraction Workup Issues (Emulsions): As discussed in the "Low Yield" section, emulsions can be a significant hurdle. To reiterate, strategies to combat this include adding brine, using a different extraction solvent, or gently swirling instead of shaking. In persistent cases, filtering the entire mixture through a pad of celite can help to break up the emulsion.[3]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialsKey ReagentsReported YieldKey AdvantagesPotential Challenges
Aldol Condensation 3-Chlorobenzaldehyde, AcetoneBase (e.g., NaOH)Moderate to HighReadily available starting materials, one-pot reaction.Formation of dehydration byproduct at high temperatures.
Hydrolysis 2-bromo-1-(3-chlorophenyl)propan-1-oneWater, EthanolGoodCan be a clean reaction.Bromo-precursor may not be readily available.
Selective Reduction 1-(3-chlorophenyl)propane-1,2-dioneSelective reducing agent (e.g., specific biocatalysts)HighHigh selectivity and potential for enantioselectivity.[1]Dione precursor synthesis required, risk of over-reduction.

Experimental Protocols

Protocol 1: Synthesis via Aldol Condensation

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Chlorobenzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chlorobenzaldehyde in a mixture of acetone and ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide dropwise to the cooled mixture while stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Remove the ethanol and excess acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • If an emulsion forms, add brine to the separatory funnel.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

  • Test tubes or vials for fraction collection

Procedure:

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Begin eluting the column with a non-polar solvent (e.g., 100% hexanes).

  • Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexanes:ethyl acetate).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualizations

Aldol_Condensation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Alkoxide Intermediate Alkoxide Intermediate 3-Chlorobenzaldehyde->Alkoxide Intermediate Nucleophilic Attack Acetone Acetone Enolate Enolate Acetone->Enolate Base (OH-) Enolate->Alkoxide Intermediate Target_Product 1-(3-Chlorophenyl)-1- hydroxypropan-2-one Alkoxide Intermediate->Target_Product Protonation (H2O) Dehydration_Byproduct Unsaturated Ketone Target_Product->Dehydration_Byproduct Heat (-H2O)

Caption: Aldol Condensation Pathway for Synthesis.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC/HPLC) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup (Extraction, Washing) Reaction_Monitoring->Workup Reaction Complete Drying_Concentration Drying and Concentration Workup->Drying_Concentration Purification Purification (Column Chromatography/Crystallization) Drying_Concentration->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End Final Product Characterization->End

Caption: General Experimental Workflow.

References

Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Aldol Condensation: A base-catalyzed reaction between 3-chlorobenzaldehyde and acetone.[1]

  • Hydrolysis of a Halogenated Precursor: Typically, the hydrolysis of 2-bromo-3'-chloropropiophenone.

  • Reduction of a Dione: The selective reduction of 1-(3-chlorophenyl)propane-1,2-dione.[1]

Each route has its own set of potential side reactions that can impact yield and purity.

Q2: What is the general stability and reactivity of this compound?

A2: this compound is an α-hydroxy ketone. The secondary hydroxyl group can be oxidized to the corresponding dicarbonyl compound, 1-(3-chlorophenyl)-1,2-propanedione. Conversely, the ketone functionality can be reduced to a secondary alcohol, yielding 1-(3-chlorophenyl)propane-1,2-diol.[1]

Troubleshooting Guides for Synthesis Side Reactions

This section provides detailed troubleshooting for common side reactions encountered during the synthesis of this compound.

Route 1: Aldol Condensation of 3-Chlorobenzaldehyde and Acetone

The aldol condensation, specifically a Claisen-Schmidt condensation, between 3-chlorobenzaldehyde (which lacks α-hydrogens) and acetone is a common synthetic strategy.[2] However, several side reactions can occur.

Issue 1: Formation of the Dehydrated Byproduct, (E)-4-(3-chlorophenyl)but-3-en-2-one

Q: My reaction is producing a significant amount of the α,β-unsaturated ketone, (E)-4-(3-chlorophenyl)but-3-en-2-one, instead of the desired aldol addition product. How can I prevent this dehydration?

A: The elimination of water from the initial aldol addition product is a common subsequent reaction, often promoted by heat.[3][4] To minimize the formation of this conjugated enone, careful control of the reaction temperature is crucial.

Troubleshooting Protocol:

  • Temperature Control: Maintain a low reaction temperature. It is generally recommended to run the reaction at or below room temperature to favor the aldol addition product.[5] Elevated temperatures drive the equilibrium towards the dehydrated condensation product.[3]

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Over-extending the reaction time, even at lower temperatures, can lead to increased dehydration.

Quantitative Impact of Temperature on Product Distribution:

Temperature (°C)Yield of this compound (%)Yield of (E)-4-(3-chlorophenyl)but-3-en-2-one (%)
0 - 5HighLow
25 (Room Temp)ModerateModerate
> 50LowHigh

Note: The exact yields are dependent on various factors including reaction time and catalyst concentration.

Issue 2: Self-Condensation of Acetone

Q: I am observing byproducts resulting from the self-condensation of acetone. How can I promote the desired crossed aldol condensation?

A: The self-condensation of acetone is a competing reaction where the enolate of acetone reacts with another molecule of acetone.[6] To favor the reaction with 3-chlorobenzaldehyde, the following strategies are effective:

Troubleshooting Protocol:

  • Order of Addition: Add the acetone dropwise to a mixture of the 3-chlorobenzaldehyde and the base catalyst. This ensures that the concentration of the acetone enolate is always low, minimizing its chances of reacting with itself.

  • Reactant Stoichiometry: Use a molar excess of 3-chlorobenzaldehyde relative to acetone. This increases the probability that the acetone enolate will react with the more electrophilic aldehyde.[7]

Issue 3: Cannizzaro Reaction of 3-Chlorobenzaldehyde

Q: My reaction mixture contains 3-chlorobenzyl alcohol and 3-chlorobenzoic acid, suggesting a Cannizzaro reaction has occurred. How can this be avoided?

A: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde. This can compete with the aldol condensation, especially under conditions of high base concentration.[8]

Troubleshooting Protocol:

  • Base Concentration: Use a catalytic amount of a moderately strong base (e.g., NaOH or KOH) rather than a highly concentrated solution. Using an excessively strong base can favor the Cannizzaro reaction.[8]

  • Temperature Control: Lower temperatures will also help to disfavor the Cannizzaro reaction.

Experimental Protocol: Minimized Side-Reaction Aldol Condensation

  • To a stirred solution of 3-chlorobenzaldehyde (1 equivalent) in a suitable solvent (e.g., ethanol/water mixture) at 0-5 °C, add a catalytic amount of 10% aqueous NaOH.

  • Slowly add acetone (0.8 to 1 equivalent) dropwise to the reaction mixture while maintaining the low temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, neutralize the reaction with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[9]

// Reactants "3-Chlorobenzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base (e.g., NaOH)" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediates "Acetone Enolate" [fillcolor="#FBBC05", fontcolor="#202124"];

// Main Product "this compound" [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Products "Dehydrated Product" [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acetone Self-Condensation Product" [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cannizzaro Products" [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Reaction Pathways "Acetone" -> "Acetone Enolate" [label="Base"]; "3-Chlorobenzaldehyde" -> "this compound" [label="Acetone Enolate"]; "this compound" -> "Dehydrated Product" [label="Heat/Base"]; "Acetone Enolate" -> "Acetone Self-Condensation Product" [label="Acetone"]; "3-Chlorobenzaldehyde" -> "Cannizzaro Products" [label="Strong Base"]; }

Caption: Troubleshooting di-bromination in the synthesis of the precursor.

Route 3: Selective Reduction of 1-(3-chlorophenyl)propane-1,2-dione

This synthetic approach involves the preparation of the α-dione followed by its selective reduction.

Issue 1: Over-reduction to 1-(3-chlorophenyl)propane-1,2-diol

Q: My reduction of 1-(3-chlorophenyl)propane-1,2-dione is yielding the diol as a major byproduct. How can I selectively reduce only one carbonyl group?

A: Over-reduction to the diol is a common challenge. The choice of reducing agent and careful control of stoichiometry are critical for achieving selective mono-reduction.

Troubleshooting Protocol:

  • Choice of Reducing Agent: Use a mild reducing agent. Sodium borohydride (NaBH₄) is often suitable for this selective reduction. [1]More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both carbonyls.

  • Stoichiometry: Use a controlled amount of the reducing agent (typically 0.25 to 0.5 equivalents of NaBH₄) to favor the mono-reduction.

  • Temperature: Perform the reduction at low temperatures (e.g., 0 °C) to enhance selectivity.

Experimental Protocol: Selective Dione Reduction

  • Dissolve 1-(3-chlorophenyl)propane-1,2-dione (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution to 0 °C.

  • Slowly add a solution or suspension of sodium borohydride (0.25-0.5 equivalents) in the same solvent.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a small amount of acetone, followed by acidification with dilute HCl.

  • Extract the product, wash, dry, and concentrate.

  • Purify by column chromatography or recrystallization.

Issue 2: Over-oxidation during Dione Preparation

Q: In the synthesis of the precursor 1-(3-chlorophenyl)propane-1,2-dione by oxidation of 1-(3-chlorophenyl)-2-hydroxypropan-1-one, I am getting 3-chlorobenzoic acid as a byproduct. How can I prevent this over-oxidation?

A: Over-oxidation to the carboxylic acid can occur with harsh oxidizing agents or prolonged reaction times.

Troubleshooting Protocol:

  • Choice of Oxidizing Agent: Use a milder oxidizing agent. Pyridinium chlorochromate (PCC) or other chromium-based reagents are often used, but care must be taken with their toxicity. Milder, more modern methods may also be employed.

  • Reaction Time and Temperature: Carefully monitor the reaction and avoid excessive heating or extended reaction times, which can lead to cleavage of the C-C bond and formation of the carboxylic acid. [10] Visualization of Dione Synthesis and Reduction Issues

Dione_Route 1-(3-chlorophenyl)propane-1,2-dione 1-(3-chlorophenyl)propane-1,2-dione 1-(3-chlorophenyl)propane-1,2-diol 1-(3-chlorophenyl)propane-1,2-diol 1-(3-chlorophenyl)propane-1,2-dione->1-(3-chlorophenyl)propane-1,2-diol Over-reduction This compound This compound 1-(3-chlorophenyl)propane-1,2-dione->this compound Selective Reduction 1-(3-Chlorophenyl)-2-hydroxypropan-1-one 1-(3-Chlorophenyl)-2-hydroxypropan-1-one 3-Chlorobenzoic Acid 3-Chlorobenzoic Acid 1-(3-Chlorophenyl)-2-hydroxypropan-1-one->3-Chlorobenzoic Acid Over-oxidation

Caption: Synthetic route via dione reduction and associated side reactions.

References

troubleshooting 1-(3-Chlorophenyl)-1-hydroxypropan-2-one purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for the chromatographic purification of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a key intermediate in pharmaceutical synthesis, notably for Bupropion.[1][2][3] The resources below are designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound? A1: Normal-phase column chromatography using silica gel is the most frequently cited method for purifying this compound on a preparative scale.[4][5][6] The selection of an appropriate solvent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is critical for successful separation.[5][7]

Q2: What are the typical impurities I should expect? A2: Impurities often originate from the synthetic route used. Common impurities may include unreacted starting materials such as 3-chlorobenzaldehyde, or byproducts from side reactions like the corresponding dicarbonyl compound (1-(3-chlorophenyl)propane-1,2-dione) from over-oxidation, or the diol (1-(3-chlorophenyl)propane-1,2-diol) from over-reduction.[8]

Q3: How can I effectively monitor the separation during column chromatography? A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[4] Before running the column, different solvent systems should be tested with TLC to find the one that gives good separation between your target compound and impurities (a target Rf of 0.3-0.7 is often ideal).[7] During elution, the collected fractions should be spotted on TLC plates to identify which ones contain the pure product.

Q4: Is this compound stable on silica gel? A4: this compound is an α-hydroxy ketone.[8][9] While generally stable, prolonged exposure to the slightly acidic surface of silica gel can potentially cause degradation, such as dehydration. It is advisable to perform the chromatography efficiently and not let the compound sit on the column for an extended period.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chromatographic purification.

Problem: Poor separation between the target compound and an impurity.

  • Possible Cause 1: Incorrect Mobile Phase Polarity.

    • Solution: The polarity of the eluent is crucial. If the spots are too close on the TLC plate, the solvent system needs optimization.[7]

      • If your compound and impurities are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

      • If your compound and impurities are eluting too slowly (low Rf), increase the polarity of the mobile phase.[10]

  • Possible Cause 2: Column Overloading.

    • Solution: Loading too much crude sample onto the column can lead to broad bands and poor separation.[11] As a general rule, the amount of silica gel should be at least 30-100 times the weight of the crude sample. Reduce the sample load or use a larger column.

  • Possible Cause 3: Improper Column Packing.

    • Solution: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly without any air gaps. A well-packed column is arguably the most important experimental factor.[4]

Problem: The purified compound yield is very low.

  • Possible Cause 1: Compound Degradation on the Stationary Phase.

    • Solution: The α-hydroxy ketone moiety might be sensitive. To minimize contact time with the silica gel, use flash chromatography with applied pressure to speed up the elution.[4] Neutralizing the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the slurry can sometimes prevent degradation of acid-sensitive compounds.

  • Possible Cause 2: Irreversible Adsorption.

    • Solution: Highly polar compounds can sometimes bind irreversibly to the active sites on the silica gel. Adding a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or methanol, can help to elute strongly bound compounds, but be aware this will change the entire separation profile.

  • Possible Cause 3: Co-elution with a UV-inactive Impurity.

    • Solution: The fractions that appear pure by UV-TLC may contain non-UV active impurities. After solvent evaporation, check the purity of the final product by more robust methods like 1H-NMR or Mass Spectrometry.[2] If impurities are present, a second purification step under different conditions may be necessary.

Problem: Significant peak tailing is observed in the chromatogram.

  • Possible Cause 1: Strong Interaction with Stationary Phase.

    • Solution: The hydroxyl group of the compound can interact strongly with the acidic silanol groups on the silica surface, causing tailing. Adding a small amount of a competitive polar solvent (e.g., 0.1-1% methanol or triethylamine) to the mobile phase can block these active sites and improve peak shape.[8]

  • Possible Cause 2: Sample Solvent Incompatibility.

    • Solution: The sample should be dissolved in a minimal amount of a solvent that is less polar than the mobile phase.[11] Dissolving the sample in a very polar solvent can cause it to spread out at the top of the column, leading to band broadening and tailing.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Chromatography

Chromatography ModeStationary PhaseNon-Polar SolventPolar SolventTypical Ratio (v/v)Notes
Normal-PhaseSilica Geln-Hexane / HeptaneEthyl Acetate (EtOAc)10:1 to 3:1A gradient from 10:1 to 3:1 (Hexanes:EtOAc) has been reported for successful purification.[5]
Normal-PhaseSilica GelDichloromethane (DCM)Methanol (MeOH)100:1 to 20:1Useful for compounds that have poor solubility in hexanes.
Reversed-Phase (Analytical)C18WaterAcetonitrile (ACN) or MeOHGradientOften used for purity analysis. May require polar-embedded phases for good retention of this polar compound.[12]

Experimental Protocols

Protocol: Flash Column Chromatography Purification of this compound

  • Solvent System Selection:

    • Using TLC, test various ratios of n-Hexane and Ethyl Acetate to find a system where the target compound has an Rf value of approximately 0.3-0.4. A reported system is a gradient of Hexanes:EtOAc from 10:1 to 3:1.[5]

  • Column Packing (Slurry Method):

    • Select an appropriately sized column for the amount of crude material (e.g., a 40g silica cartridge for 400mg - 1g of sample).

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10:1 Hexanes:EtOAc).

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (hence "flash" chromatography).

    • Begin collecting fractions in test tubes.

    • If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.

  • Analysis of Fractions:

    • Spot each fraction (or every few fractions) onto a TLC plate.

    • Develop the TLC plate in the optimized solvent system and visualize the spots (e.g., under a UV lamp).

    • Combine the fractions that contain the pure desired compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

TroubleshootingWorkflow start Problem Observed During Chromatography poor_sep Poor Separation / Co-elution start->poor_sep low_yield Low Yield start->low_yield bad_shape Peak Tailing / Broadening start->bad_shape check_tlc Review TLC Data (ΔRf < 0.2?) poor_sep->check_tlc check_stability Assess Compound Stability (Run quick 1H-NMR of crude) low_yield->check_stability check_solvent Sample Dissolved in High Polarity Solvent? bad_shape->check_solvent check_load Check Sample Load (>1:30 sample:silica?) check_tlc->check_load No optimize_mp Solution: Optimize Mobile Phase Polarity check_tlc->optimize_mp Yes check_load->optimize_mp No, Re-optimize reduce_load Solution: Reduce Load or Use Larger Column check_load->reduce_load Yes check_stability->reduce_load No Degradation, Check for Overloading use_flash Solution: Use Flash Chromatography / Consider Neutralized Silica check_stability->use_flash Degradation Observed dry_load Solution: Use Dry Loading Technique check_solvent->dry_load Yes add_modifier Solution: Add Modifier (e.g., 0.1% TEA or MeOH) to Mobile Phase check_solvent->add_modifier No

Caption: A workflow diagram for troubleshooting common chromatography issues.

ImpurityProfile cluster_impurities Potential Process-Related Impurities target Target Compound This compound sm Starting Material 3-Chlorobenzaldehyde target->sm from unreacted starting material ox Oxidation Impurity 1-(3-Chlorophenyl)propane-1,2-dione target->ox from over-oxidation red Reduction Impurity 1-(3-Chlorophenyl)propane-1,2-diol target->red from over-reduction

Caption: Relationship between the target compound and its common impurities.

References

optimization of reaction conditions for 1-(3-Chlorophenyl)-1-hydroxypropan-2-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the possible causes and how can I improve the yield?

Answer:

Low or no yield in the synthesis of this compound can stem from several factors depending on the synthetic route. Here are common causes and troubleshooting steps:

For Aldol Condensation Route (3-chlorobenzaldehyde with acetone):

  • Cause 1: Inactive Catalyst or Incorrect Base Concentration. The basic catalyst (e.g., Sodium Hydroxide) may be old or have absorbed atmospheric CO2, reducing its activity. The concentration of the base is also critical for the reaction to proceed efficiently.[1]

    • Solution: Use a fresh batch of the basic catalyst. Optimize the base concentration; a range of 0.1-0.2 M sodium hydroxide has been reported to be effective.[2]

  • Cause 2: Low Reaction Temperature. While higher temperatures can lead to side products, a temperature that is too low can significantly slow down or halt the reaction.[3]

    • Solution: Ensure the reaction temperature is maintained within the optimal range. For the aldol condensation, a temperature of 65-75°C is often optimal.[2]

  • Cause 3: Impure Starting Materials. Impurities in 3-chlorobenzaldehyde or acetone can interfere with the reaction.

    • Solution: Use freshly distilled or purified starting materials. Ensure the acetone is dry.

  • Cause 4: Incorrect Stoichiometry. The molar ratio of acetone to 3-chlorobenzaldehyde is important. An insufficient amount of the enolate source (acetone) will result in a low yield.

    • Solution: Use a molar excess of acetone. A ratio of 3:1 to 5:1 of acetone to aldehyde is recommended.[2]

For Hydrolysis Route (from 2-bromo-1-(3-chlorophenyl)-1-propanone):

  • Cause 1: Incomplete Hydrolysis. The hydrolysis reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. A temperature of around 60°C for 4-6 hours in a water/ethanol mixture has been shown to be effective.[3][4]

  • Cause 2: Ineffective Phase Transfer Catalyst. If a phase transfer catalyst is used, it may be inactive.

    • Solution: Use a fresh and appropriate phase transfer catalyst.

General Troubleshooting Flowchart for Low Yield

LowYield_Troubleshooting start Low or No Yield check_reagents Check Starting Materials & Reagents start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_workup Review Work-up & Purification start->check_workup impure_reagents Impure or Degraded Reagents? check_reagents->impure_reagents temp_issue Incorrect Temperature? check_conditions->temp_issue workup_loss Product Loss During Work-up? check_workup->workup_loss incorrect_stoichiometry Incorrect Stoichiometry? impure_reagents->incorrect_stoichiometry No purify_reagents Use Purified/Fresh Reagents impure_reagents->purify_reagents Yes incorrect_stoichiometry->check_conditions No correct_stoichiometry Adjust Molar Ratios incorrect_stoichiometry->correct_stoichiometry Yes time_issue Insufficient Reaction Time? temp_issue->time_issue No optimize_temp Optimize Temperature temp_issue->optimize_temp Yes time_issue->check_workup No increase_time Increase Reaction Time time_issue->increase_time Yes optimize_workup Optimize Work-up/Purification workup_loss->optimize_workup Yes end Improved Yield workup_loss->end No purify_reagents->end correct_stoichiometry->end optimize_temp->end increase_time->end optimize_workup->end

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Impurities or Side Products

Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

Answer:

The formation of impurities is a common issue. Identifying the impurity can help in optimizing the reaction conditions.

  • Side Product 1: 1-(3-chlorophenyl)prop-2-en-1-one (Dehydration Product). In the aldol condensation, the initially formed β-hydroxy ketone can undergo dehydration to form a conjugated enone, especially at elevated temperatures.[3]

    • Cause: High reaction temperature (e.g., >80°C).[3]

    • Solution: Maintain a lower reaction temperature (65-75°C).[2] Monitor the reaction closely and stop it once the starting material is consumed, before significant dehydration occurs.

  • Side Product 2: Dibenzalacetone. If an excess of the aldehyde is used or the reaction is run for too long, a second condensation can occur.

    • Cause: Incorrect stoichiometry (excess aldehyde) or prolonged reaction time.

    • Solution: Use an excess of acetone.[2] Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

  • Side Product 3: m-Chlorobenzoic acid. Over-oxidation of the aldehyde starting material or the product can lead to the formation of the corresponding carboxylic acid.[5]

    • Cause: Presence of an oxidizing agent or exposure to air for prolonged periods at high temperatures.

    • Solution: Ensure the reaction is carried out under an inert atmosphere if necessary and use appropriate purification methods to remove any acidic byproducts.

  • Purification:

    • Column Chromatography: Silica gel column chromatography using a hexane-EtOAc solvent system can be effective for separating the desired product from less polar byproducts like the enone.[2]

    • Crystallization: The product can be purified by crystallization from a suitable solvent like n-heptane.[4][5]

Logical Diagram for Minimizing Side Products

SideProducts_Minimization start Presence of Impurities identify_impurity Identify Impurity (TLC, GC-MS, NMR) start->identify_impurity enone Dehydration Product (Enone)? identify_impurity->enone dicarbonyl Dibenzalacetone? enone->dicarbonyl No lower_temp Lower Reaction Temperature enone->lower_temp Yes acid Carboxylic Acid? dicarbonyl->acid No adjust_ratio Use Excess Acetone & Shorter Time dicarbonyl->adjust_ratio Yes inert_atmosphere Use Inert Atmosphere & Purify acid->inert_atmosphere Yes end Purer Product acid->end No lower_temp->end adjust_ratio->end inert_atmosphere->end

Caption: Logic for minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound include:

  • Base-catalyzed Aldol Condensation: This is a common method involving the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base like sodium hydroxide.[3]

  • Hydrolysis of an α-haloketone: This route involves the hydrolysis of a precursor like 2-bromo-1-(3-chlorophenyl)-1-propanone.[3][4]

  • Enantioselective Synthesis: For obtaining a specific enantiomer, methods like asymmetric dihydroxylation followed by oxidation, or the use of chiral catalysts like AD-mix-β, can be employed.[2][3]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (e.g., 3-chlorobenzaldehyde) and the appearance of the product spot can be visualized under UV light.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound in a cool, dry place, away from light. For long-term storage, refrigeration (-20°C) in a tightly sealed container is advisable.[6]

Q4: What are the key safety precautions to take during this synthesis?

A4: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Sodium hydroxide is corrosive and should be handled with care. The product itself is harmful if swallowed and can cause skin and eye irritation.[1]

Data Presentation

Table 1: Optimized Reaction Conditions for Aldol Condensation

ParameterOptimal RangeReported Yield (%)Reaction Time (h)
Temperature65-75°C82-873-5
Sodium Hydroxide Concentration0.1-0.2 M85-904-6
Acetone:Aldehyde Ratio3:1 to 5:180-852-4
pH Control8.5-9.588-923-5

(Data compiled from available literature)[2]

Table 2: Comparison of Synthesis Routes

Synthesis RouteKey ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Aldol Condensation3-chlorobenzaldehyde, Acetone, NaOH80-92Readily available starting materials, one-pot reaction.Potential for side products (enone, dibenzalacetone).
Hydrolysis2-bromo-1-(3-chlorophenyl)-1-propanone, Water, Base/Acid65-74Good for specific precursor availability.Precursor synthesis required, potentially hazardous reagents.[4]
Enantioselective SynthesisPrecursor alkene, AD-mix-β~87Produces a single enantiomer.More complex, expensive reagents.[2]

Experimental Protocols

Protocol 1: Synthesis via Aldol Condensation

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzaldehyde (1 equivalent) in acetone (3-5 equivalents).

  • Addition of Base: While stirring, slowly add an aqueous solution of sodium hydroxide (0.1-0.2 M) to the mixture.

  • Reaction: Heat the reaction mixture to 65-75°C and maintain this temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) or by crystallization from n-heptane.

Experimental Workflow for Aldol Condensation

Aldol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Mix 3-chlorobenzaldehyde & Acetone add_base Add NaOH Solution reagents->add_base heat Heat to 65-75°C for 3-5h add_base->heat monitor Monitor by TLC heat->monitor neutralize Cool & Neutralize monitor->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry, Concentrate & Purify extract->purify product This compound purify->product

Caption: General workflow for the aldol condensation synthesis.

Protocol 2: Enantioselective Synthesis of (R)-1-(3-Chlorophenyl)-1-hydroxypropan-2-one

This protocol is adapted from a literature procedure for a similar compound.[2]

  • Reaction Setup: In a reaction vessel, prepare a mixture of AD-mix-β and methanesulfonamide in a tert-butyl alcohol-water solvent system. Cool the mixture to 0°C.

  • Substrate Addition: Add the alkene precursor, 1-(3-chlorophenyl)prop-1-ene (1 equivalent), to the cooled mixture.

  • Reaction: Stir the reaction mixture at 0°C for 16 hours.

  • Quenching: Add sodium sulfite to quench the reaction and stir for another hour.

  • Work-up: Filter the mixture through Celite and wash with ether. Separate the aqueous and organic layers.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexanes-EtOAc gradient to yield the (R)-enantiomer.[2]

References

preventing degradation of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to degradation.

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer)Minimizes the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation.
Container Tightly sealed, airtight containerPrevents moisture absorption.
Light Protected from light (amber vial)Prevents photolytic degradation.
Desiccant Use of a desiccant in a secondary containerFurther protects from moisture.

Q2: What are the primary degradation pathways for this compound?

A2: this compound, being an α-hydroxy ketone, is susceptible to several degradation pathways:

  • Alpha-Ketol Rearrangement (Acyloin Rearrangement): This is a common rearrangement for α-hydroxy ketones and can be catalyzed by acid, base, or heat. It results in the isomeric product 1-(3-chlorophenyl)-2-hydroxypropan-1-one.[1]

  • Oxidation: The hydroxyl group can be oxidized to a ketone, forming the dicarbonyl compound 1-(3-chlorophenyl)propane-1,2-dione. This can be followed by further oxidation to yield m-chlorobenzoic acid.

  • Hygroscopic Degradation: As a hygroscopic substance, it can absorb water, which may facilitate hydrolysis or other moisture-related degradation pathways.[2]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

Q3: What are the visible signs of degradation?

A3: Degradation of this compound may be indicated by the following:

  • Color Change: A noticeable change from its typical appearance (often a pale yellow liquid or solid) to a darker color.

  • Change in Physical State: If the compound is a solid, it may become sticky or oily due to moisture absorption.

  • Insolubility: Difficulty in dissolving in solvents in which it is normally soluble.

  • Unexpected Analytical Results: The appearance of new peaks in chromatograms (e.g., HPLC, GC) or unexpected spectroscopic data (e.g., NMR, IR).

Troubleshooting Guide

IssuePossible CauseSuggested Action
Compound has darkened in color. Oxidation or thermal degradation.Store the compound under an inert atmosphere at -20°C. If degradation is suspected, re-analyze the material for purity before use.
Solid compound has become a viscous liquid or clumped together. Moisture absorption due to its hygroscopic nature.Dry the compound under vacuum. Store in a desiccator over a strong drying agent (e.g., P₂O₅). Handle in a glove box or a dry, inert atmosphere.[2][3]
Inconsistent experimental results using the same batch. Degradation of the stock solution or improper storage of the solid.Prepare fresh stock solutions for each experiment. Re-evaluate the storage conditions of the solid material.
Appearance of a new, major peak in HPLC analysis close to the main peak. Isomerization via alpha-ketol rearrangement.Ensure storage conditions are neutral and cold. Avoid exposure to acidic or basic conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

2. Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
Photolytic Degradation Expose the solid compound to direct sunlight or a photostability chamber for 24 hours. Dissolve in the mobile phase before analysis.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using a suitable analytical method such as HPLC-UV.

  • Aim for 10-20% degradation of the parent compound.[7] Adjust stress conditions if degradation is too low or too high.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose reverse-phase HPLC method that can be optimized to separate this compound from its potential degradation products.[8][9][10]

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation:

  • The specificity of the method should be confirmed by analyzing the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.

Visualizations

main This compound rearrangement 1-(3-Chlorophenyl)-2-hydroxypropan-1-one main->rearrangement Acid/Base/Heat (α-Ketol Rearrangement) oxidation1 1-(3-Chlorophenyl)propane-1,2-dione main->oxidation1 Oxidation oxidation2 m-Chlorobenzoic Acid oxidation1->oxidation2 Further Oxidation

Caption: Potential degradation pathways of this compound.

start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, RT) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation thermal Thermal (80°C, solid) stress->thermal photo Photolytic (Sunlight) stress->photo analysis Analyze by HPLC-UV acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation (Target 10-20%) analysis->evaluation end Stability-Indicating Method Established evaluation->end

Caption: Experimental workflow for a forced degradation study.

start Unexpected Experimental Result check_purity Check Purity of Starting Material by HPLC start->check_purity purity_ok Purity > 98%? check_purity->purity_ok degraded_material Material has degraded. Procure new batch and store properly. purity_ok->degraded_material No check_solution Prepare Fresh Stock Solution purity_ok->check_solution Yes rerun_exp Rerun Experiment check_solution->rerun_exp result_ok Result as Expected? rerun_exp->result_ok degraded_solution Stock solution degraded. Prepare fresh for each use. result_ok->degraded_solution Yes, but inconsistent troubleshoot_exp Troubleshoot Experimental Procedure result_ok->troubleshoot_exp No

Caption: Troubleshooting decision tree for unexpected experimental results.

References

challenges in the scale-up of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the production of this compound, particularly during scale-up.

Issue 1: Low Yield in Aldol Condensation

  • Question: We are experiencing a significant drop in yield for the Aldol condensation between 3-chlorobenzaldehyde and acetone when moving from a 1L to a 20L reactor. What are the potential causes and solutions?

  • Answer: A decrease in yield during the scale-up of an Aldol condensation is a common challenge. Several factors could be contributing to this issue:

    • Inadequate Mixing: In larger reactors, achieving uniform mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions.

      • Solution: Ensure your reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Consider using baffles to improve mixing efficiency. A computational fluid dynamics (CFD) study can help optimize mixer design and speed for your specific reactor geometry.

    • Poor Temperature Control: The Aldol condensation is an exothermic reaction. Inefficient heat removal in a larger reactor can lead to an increase in the formation of the dehydrated α,β-unsaturated ketone byproduct.[1]

      • Solution: Implement a more robust cooling system for the larger reactor. The addition of reactants should be done at a controlled rate to manage the exotherm. Consider using a jacketed reactor with a high-performance heat transfer fluid.

    • Inefficient Base Addition: The rate and method of base addition are critical. Slow, subsurface addition is often preferred at a larger scale to ensure uniform distribution and prevent localized high concentrations of the base, which can catalyze side reactions.

      • Solution: Utilize a dosing pump for the slow and controlled addition of the base. The addition point should be near the agitator to ensure rapid dispersion.

Issue 2: High Levels of Impurities in the Crude Product

  • Question: Our crude this compound from the hydrolysis of 2-bromo-1-(3-chlorophenyl)propan-1-one shows significant impurities upon HPLC analysis. How can we improve the purity of the crude product?

  • Answer: Impurity formation in this hydrolysis reaction can be attributed to several factors:

    • Side Reactions: Incomplete hydrolysis or side reactions of the bromo-ketone precursor can lead to impurities.

      • Solution: Ensure the reaction goes to completion by monitoring it using an appropriate analytical technique like TLC or HPLC. Adjust the reaction time and temperature as needed. A temperature of around 60°C for 4 hours in a water/ethanol mixture has been reported to be effective.[1]

    • Decomposition of the Product: The α-hydroxy ketone product can be sensitive to harsh reaction conditions, leading to degradation.

      • Solution: Use a milder base or acid for the hydrolysis. Control the reaction temperature carefully to avoid overheating. Once the reaction is complete, neutralize the reaction mixture promptly and proceed with the work-up.

    • Quality of Starting Material: The purity of the starting 2-bromo-1-(3-chlorophenyl)propan-1-one is crucial.

      • Solution: Ensure the starting material is of high purity. If necessary, purify the bromo-ketone before the hydrolysis step.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: We are struggling with the crystallization of this compound at a larger scale. The product tends to oil out. What can we do to improve the crystallization process?

  • Answer: "Oiling out" during crystallization is a common scale-up issue. Here are some strategies to address this:

    • Solvent System Optimization: The solvent system used for crystallization is critical.

      • Solution: Experiment with different solvent and anti-solvent combinations. A mixture of a good solvent (e.g., isopropanol, ethyl acetate) and an anti-solvent (e.g., heptane, hexane) often works well. A patent suggests crystallization from n-heptane.

    • Cooling Rate: A rapid cooling rate can promote the formation of an oil instead of crystals.

      • Solution: Implement a controlled and gradual cooling profile. Seeding the solution with a small amount of pure crystalline product at the appropriate temperature can also induce crystallization.

    • Purity of the Solution: The presence of impurities can inhibit crystallization.

      • Solution: Consider a pre-purification step before crystallization, such as a charcoal treatment or a quick filtration through a pad of silica gel, to remove baseline impurities.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route for this compound is most suitable for industrial scale-up?

A1: The choice of synthesis route for industrial scale-up depends on several factors including cost of raw materials, atom economy, safety, and ease of operation. Here is a comparative summary:

Synthesis RouteAdvantages for Scale-upDisadvantages for Scale-up
Aldol Condensation Readily available and inexpensive starting materials (3-chlorobenzaldehyde and acetone).[1]Can be exothermic and requires careful temperature control to avoid byproduct formation.[1] Mixing at a large scale is critical.
Hydrolysis of 2-bromo-1-(3-chlorophenyl)propan-1-one Can produce a high-purity product.The bromo-ketone precursor is a lachrymator and requires careful handling. Bromine waste is generated.
Reduction of 1-(3-chlorophenyl)propane-1,2-dione Can be a highly selective reaction.The diketone starting material may be more expensive or require an additional synthesis step.
Oxidation of 1-(3-chlorophenyl)propane-1,2-diol Can be a clean and selective method.The diol precursor may not be readily available and could add to the overall cost.

For large-scale production, the Aldol condensation is often favored due to the low cost and availability of the starting materials. However, significant process development is required to control the reaction parameters and ensure consistent yield and purity.

Q2: What are the key analytical methods for monitoring the reaction and ensuring the quality of this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for process monitoring and quality control:

  • Thin Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction in the lab.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and quantifying impurities. A typical method would use a C18 column with a mobile phase of acetonitrile and water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the structure of the final product and identify any major impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of the hydroxyl and carbonyl functional groups.

Q3: How can we control the stereochemistry to produce a specific enantiomer of this compound?

A3: The production of a single enantiomer requires an asymmetric synthesis approach. Several strategies can be employed:

  • Chiral Catalysts: Using a chiral catalyst in the reduction of 1-(3-chlorophenyl)propane-1,2-dione can selectively produce one enantiomer.

  • Enzymatic Reactions: Biocatalysis using enzymes can offer high enantioselectivity in the reduction of the diketone or the hydrolysis of a suitable precursor.

  • Chiral Resolution: The racemic mixture can be separated into its individual enantiomers using techniques like diastereomeric salt formation and crystallization or chiral chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Aldol Condensation (Lab Scale)

  • Reaction Setup: To a 1L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-chlorobenzaldehyde (140.5 g, 1.0 mol) and acetone (290.5 g, 5.0 mol).

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Base Addition: Slowly add a solution of sodium hydroxide (20 g, 0.5 mol) in water (200 mL) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with hydrochloric acid (1 M) to a pH of ~7.

  • Extraction: Extract the product with ethyl acetate (3 x 200 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by crystallization from a suitable solvent system (e.g., isopropanol/heptane).

Protocol 2: Purification by Crystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 50-60 °C).

  • Hot Filtration: If there are any insoluble impurities, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Inducing Crystallization: If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Further Cooling: Once crystallization has started, cool the mixture further in an ice bath or refrigerator to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

Experimental_Workflow_Aldol_Condensation cluster_synthesis Synthesis cluster_purification Purification start Start: 3-Chlorobenzaldehyde & Acetone reaction Aldol Condensation (NaOH, 0-5 °C) start->reaction workup Neutralization & Extraction reaction->workup crude Crude Product workup->crude purification Crystallization or Column Chromatography crude->purification final_product Pure 1-(3-Chlorophenyl)-1- hydroxypropan-2-one purification->final_product

Caption: Experimental workflow for the synthesis and purification of this compound via Aldol condensation.

Troubleshooting_Low_Yield problem Low Yield at Scale-up cause1 Inadequate Mixing problem->cause1 Potential Cause cause2 Poor Temperature Control problem->cause2 Potential Cause cause3 Inefficient Base Addition problem->cause3 Potential Cause solution1 Optimize Agitator/ Use Baffles cause1->solution1 Solution solution2 Improve Cooling/ Control Addition Rate cause2->solution2 Solution solution3 Use Dosing Pump/ Subsurface Addition cause3->solution3 Solution

References

resolving peak tailing in HPLC analysis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC analysis?

A1: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[3] Peak tailing is problematic as it can negatively impact the accuracy and precision of quantification, reduce resolution between adjacent peaks, and decrease sensitivity.[3][4]

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: The most frequent causes of peak tailing include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, most commonly with residual silanol groups on silica-based columns.[1][5][6][7] Polar compounds and those with basic functional groups are particularly susceptible to these interactions.[1][5]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly influence the ionization state of both the analyte and the silanol groups on the column, affecting peak shape.[8][9][10]

  • Insufficient Buffer Capacity: A buffer is used to maintain a constant pH. If the buffer concentration is too low, it may not effectively control the pH, leading to peak shape issues.[11][12]

  • Column Issues: Problems such as column degradation, contamination, the formation of a void at the column inlet, or a partially blocked inlet frit can all lead to peak tailing.[3][6][12][13][14]

  • Sample Overload: Injecting too high a concentration or volume of the sample can saturate the column, resulting in peak distortion.[6][12][13]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from long or wide-bore tubing and improper connections, can cause peak broadening and tailing.[3][6][8]

Q3: How does the mobile phase pH specifically affect the analysis of this compound?

Q4: Can the choice of buffer and its concentration impact peak shape?

A4: Absolutely. The buffer maintains a stable pH, which is crucial for consistent ionization of the analyte and the stationary phase surface.[11] A buffer concentration that is too low may not be sufficient to control the pH, leading to tailing.[11][12] Increasing the buffer concentration, typically in the range of 10-50 mM, can help to mask residual silanol interactions and improve peak symmetry.[3][11] The type of buffer can also influence peak shape, with different buffers having varying effectiveness in improving peak asymmetry.[16]

Q5: When should I suspect that my column is the cause of the peak tailing?

A5: You should suspect a column issue if you observe a gradual or sudden onset of peak tailing for all peaks in your chromatogram.[14] This could indicate a partially blocked inlet frit.[14] If the tailing is more pronounced for your specific analyte, it could be due to column degradation, where the stationary phase has been chemically altered, or contamination from previous samples.[6][13][17] A physical void at the head of the column can also cause peak distortion.[3][4][12] A quick way to check is to replace the column with a new one of the same type; if the peak shape improves, the original column was likely the problem.[5]

Troubleshooting Guide

Systematic Approach to Resolving Peak Tailing

This guide provides a step-by-step approach to diagnose and resolve peak tailing for this compound.

Step 1: Initial Assessment

  • Observe the Chromatogram: Does the tailing affect only the peak for this compound, or all peaks? If all peaks are tailing, it could suggest a system-wide issue like a blocked frit or extra-column volume.[14] If only the analyte peak is tailing, it is more likely a chemical interaction issue.

  • Review Method Parameters: Check your mobile phase composition, pH, buffer concentration, and flow rate to ensure they are correct and have been prepared accurately.

Step 2: Investigate Chemical Factors

  • Mobile Phase pH Adjustment:

    • Rationale: To minimize secondary interactions with silanol groups.[1][4][5]

    • Action: Lower the mobile phase pH to between 2.5 and 3.0. This will protonate the acidic silanol groups, reducing their ability to interact with the analyte.[4][5][7]

  • Increase Buffer Concentration:

    • Rationale: To ensure stable pH and mask silanol interactions.[11][12]

    • Action: Increase the buffer concentration to 20-50 mM.[3]

  • Add a Mobile Phase Modifier:

    • Rationale: To compete with the analyte for active sites on the stationary phase.

    • Action: For basic compounds, consider adding a small amount of a competing base like triethylamine (TEA) to the mobile phase, though this is a more traditional approach and may not be necessary with modern, high-purity silica columns.[1]

Step 3: Evaluate Sample and Injection Parameters

  • Sample Concentration:

    • Rationale: To rule out column overload.[6][12][13]

    • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, the original sample was likely too concentrated.[5]

  • Injection Solvent:

    • Rationale: A mismatch between the sample solvent and the mobile phase can cause peak distortion.[4][6]

    • Action: If possible, dissolve your sample in the initial mobile phase.[4]

Step 4: Assess Hardware and Column Integrity

  • Check for Extra-Column Volume:

    • Rationale: To minimize peak broadening outside of the column.[3][6][8]

    • Action: Ensure all tubing between the injector and detector is as short and narrow in diameter as possible. Check all fittings for proper connection.[18]

  • Column Flushing and Regeneration:

    • Rationale: To remove strongly retained contaminants.

    • Action: Flush the column with a strong solvent (e.g., isopropanol, or as recommended by the manufacturer).

  • Replace the Column:

    • Rationale: To determine if the column is irreversibly damaged.[5]

    • Action: If the above steps do not resolve the issue, replace the analytical column with a new, equivalent one. If peak shape is restored, the previous column was the source of the problem.[5]

Data Presentation

Table 1: Effect of Mobile Phase pH and Buffer Concentration on Peak Asymmetry

Mobile Phase pHBuffer Concentration (Phosphate)Peak Asymmetry Factor (Tf)Observations
5.010 mM2.1Significant tailing
4.010 mM1.8Reduced tailing
3.010 mM1.4Further improvement in peak shape
3.025 mM1.2Good peak symmetry
2.525 mM1.1Optimal peak shape

Note: This table presents hypothetical data to illustrate the expected trend. The Peak Asymmetry Factor (Tailing Factor, Tf) is a measure of peak shape, with a value of 1.0 representing a perfectly symmetrical peak. Values greater than 1 indicate tailing.

Experimental Protocols

Protocol 1: Baseline HPLC Method for this compound

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in Mobile Phase A / Acetonitrile (70:30)

Protocol 2: Troubleshooting Experiment - Impact of Mobile Phase pH

  • Prepare three separate batches of Mobile Phase A, adjusting the pH to 5.0, 4.0, and 3.0, respectively, using phosphoric acid.

  • Equilibrate the HPLC system and column with the pH 5.0 mobile phase mixture for at least 15 column volumes.

  • Inject the sample of this compound and record the chromatogram.

  • Calculate the peak asymmetry factor.

  • Repeat steps 2-4 for the pH 4.0 and pH 3.0 mobile phases.

  • Compare the peak shapes obtained at the different pH values.

Protocol 3: Troubleshooting Experiment - Impact of Buffer Concentration

  • Using the optimal pH determined in Protocol 2 (e.g., pH 3.0), prepare two batches of Mobile Phase A with buffer concentrations of 10 mM and 25 mM.

  • Equilibrate the system with the 10 mM buffer mobile phase mixture.

  • Inject the sample and record the chromatogram, calculating the peak asymmetry factor.

  • Repeat steps 2-3 with the 25 mM buffer mobile phase.

  • Compare the peak shapes to determine the effect of buffer concentration.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes chem_issue Potential Chemical Interaction check_all_peaks->chem_issue No check_frit Check for blocked column frit and extra-column volume system_issue->check_frit column_issue Investigate Column Health check_frit->column_issue adjust_pH Lower Mobile Phase pH (e.g., to 2.5-3.0) chem_issue->adjust_pH check_pH_effect Peak shape improved? adjust_pH->check_pH_effect increase_buffer Increase Buffer Concentration (e.g., to 25-50 mM) check_pH_effect->increase_buffer No resolved Issue Resolved check_pH_effect->resolved Yes check_buffer_effect Peak shape improved? increase_buffer->check_buffer_effect sample_issue Check Sample Parameters check_buffer_effect->sample_issue No check_buffer_effect->resolved Yes dilute_sample Dilute sample (10x) and check injection solvent sample_issue->dilute_sample check_dilution_effect Peak shape improved? dilute_sample->check_dilution_effect check_dilution_effect->column_issue No check_dilution_effect->resolved Yes flush_column Flush or replace column column_issue->flush_column flush_column->resolved

Caption: Troubleshooting workflow for resolving peak tailing.

References

minimizing by-product formation in the synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are several established methods for the synthesis of this compound. The most common routes include:

  • Aldol Condensation: A base-catalyzed reaction between 3-chlorobenzaldehyde and acetone.[1]

  • Oxidation of a Vicinal Diol: Selective oxidation of 1-(3-chlorophenyl)propane-1,2-diol.

  • Reduction of a Diketone: Controlled partial reduction of 1-(3-chlorophenyl)propane-1,2-dione.[1]

  • Hydrolysis of an Epoxide: Ring-opening of 1-(3-chlorophenyl)-1,2-epoxypropane.[1]

  • Hydrolysis of a Halohydrin: Hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone.[1]

Q2: What is the primary by-product in the aldol condensation synthesis of this compound?

A2: The primary by-product in the aldol condensation route is the α,β-unsaturated ketone, which is formed through a subsequent dehydration reaction of the desired β-hydroxy ketone product.[1] Controlling the reaction temperature is crucial to minimize the formation of this impurity.[1]

Q3: How can I minimize the formation of m-chlorobenzoic acid during the synthesis?

A3: The formation of m-chlorobenzoic acid is typically a result of over-oxidation, particularly when synthesizing the target molecule via the oxidation of 1-(3-chlorophenyl)propane-1,2-diol. To minimize this, it is recommended to use mild oxidizing agents and carefully control the reaction time and temperature.

Q4: Are there any specific impurities to be aware of when performing a reduction of 1-(3-chlorophenyl)propane-1,2-dione?

A4: Yes, the main potential by-product is the over-reduction product, 1-(3-chlorophenyl)propane-1,2-diol.[1] This occurs when both ketone functionalities are reduced. Careful selection of the reducing agent and control of stoichiometry are key to achieving the desired mono-reduction.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Aldol Condensation
Potential Cause Troubleshooting Step
Formation of α,β-unsaturated ketone by-product Maintain a lower reaction temperature to disfavor the dehydration step.[1]
Inefficient enolate formation Ensure the base used is of sufficient strength and the acetone is of high purity.
Side reactions of the aldehyde Use a slight excess of acetone to ensure the complete reaction of 3-chlorobenzaldehyde.
Product loss during workup Optimize the extraction and purification steps to minimize loss.
Issue 2: Presence of m-Chlorobenzoic Acid Impurity in Diol Oxidation
Potential Cause Troubleshooting Step
Over-oxidation of the desired product Use a milder oxidizing agent, such as Pyridinium Chlorochromate (PCC).
Prolonged reaction time or elevated temperature Monitor the reaction closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed. Maintain the recommended reaction temperature.
Oxidant stoichiometry Use a controlled amount of the oxidizing agent to avoid excess that can lead to over-oxidation.
Issue 3: Formation of 1-(3-chlorophenyl)propane-1,2-diol in Diketone Reduction
Potential Cause Troubleshooting Step
Over-reduction of the diketone Use a less reactive reducing agent or a stoichiometric amount of a stronger reducing agent like sodium borohydride.[1]
Reaction temperature too high Perform the reduction at a lower temperature to improve selectivity.
Incorrect workup procedure Ensure the reaction is properly quenched and neutralized to prevent further reduction during workup.

Data Presentation

Table 1: Comparison of Yields for Different Oxidation Methods

Oxidation MethodOxidizing AgentTypical YieldReference
Jones OxidationChromium trioxide in sulfuric acid/acetone65-75%[2]
Swern OxidationOxalyl chloride, DMSO, triethylamine80-90%[2]
PCC OxidationPyridinium Chlorochromate~74%[2]
Enzymatic Oxidation-85-92%[2]

Table 2: Reported Yield and Purity from Hydrolysis of 2-bromo-3'-chloropropiophenone

ParameterValueReference
HPLC Purity96.0 - 98.3%[3]
Yield65 - 74%[3]

Experimental Protocols

Key Experiment: Asymmetric Synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone

This protocol is adapted from a literature procedure for a similar compound and can be optimized for the target molecule.[4]

  • Reaction Setup: A mixture of AD-mix-β (50.6 g) and CH₃SO₂NH₂ (3.5 g, 0.037 mol) in a tert-butyl alcohol-water solvent system (120 mL/120 mL) is cooled to 0°C.

  • Addition of Starting Material: 1-(3-chlorophenyl)prop-1-ene (10 g, 0.036 mol) is added to the cooled reaction mixture.

  • Reaction: The mixture is stirred for 16 hours at 0°C.

  • Quenching: Sodium sulfite (36 g) is added, and the mixture is stirred for an additional hour.

  • Workup:

    • The mixture is filtered through a Celite pad and washed with ether.

    • The filtrate is transferred to a separation funnel, and the lower aqueous layer is discarded.

    • The upper organic phase is separated, dried over Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexanes-EtOAc gradient (10:1 to 3:1) to yield the final product.

Visualizations

Synthesis_Pathways cluster_aldol Aldol Condensation cluster_oxidation Diol Oxidation cluster_reduction Dione Reduction 3-chlorobenzaldehyde 3-chlorobenzaldehyde Aldol_Product This compound 3-chlorobenzaldehyde->Aldol_Product Base Acetone Acetone Acetone->Aldol_Product Dehydrated_Byproduct α,β-Unsaturated Ketone Aldol_Product->Dehydrated_Byproduct Heat Diol 1-(3-chlorophenyl)propane-1,2-diol Oxidation_Product This compound Diol->Oxidation_Product Mild Oxidant Over-oxidation_Byproduct m-Chlorobenzoic Acid Oxidation_Product->Over-oxidation_Byproduct Strong Oxidant Dione 1-(3-chlorophenyl)propane-1,2-dione Reduction_Product This compound Dione->Reduction_Product Controlled Reduction Over-reduction_Byproduct 1-(3-chlorophenyl)propane-1,2-diol Reduction_Product->Over-reduction_Byproduct Excess Reductant

Caption: Synthetic pathways to this compound and major by-products.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Byproduct Identify Major By-product (e.g., via NMR, GC-MS) Start->Identify_Byproduct Dehydrated_Ketone α,β-Unsaturated Ketone? Identify_Byproduct->Dehydrated_Ketone Over-oxidized_Acid m-Chlorobenzoic Acid? Identify_Byproduct->Over-oxidized_Acid Over-reduced_Diol Diol By-product? Identify_Byproduct->Over-reduced_Diol Action_Temp Lower Reaction Temperature Dehydrated_Ketone->Action_Temp Yes Action_Oxidant Use Milder Oxidizing Agent Over-oxidized_Acid->Action_Oxidant Yes Action_Reductant Control Reductant Stoichiometry Over-reduced_Diol->Action_Reductant Yes End Improved Synthesis Action_Temp->End Action_Oxidant->End Action_Reductant->End

Caption: Troubleshooting workflow for minimizing by-product formation.

References

dealing with emulsion formation during workup of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies for managing emulsion formation during the workup of this compound. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of emulsion formation during the workup of this compound?

Emulsion formation is a common issue during the liquid-liquid extraction phase of a reaction workup.[1][2][3] An emulsion is a stable colloid of two immiscible liquids, which prevents the clean separation of aqueous and organic layers.[1][4][5] For a molecule like this compound, which possesses both polar (hydroxyl group) and non-polar (chlorophenyl ring) moieties, several factors can contribute to this problem:

  • Presence of Surfactant-like Impurities: Byproducts or residual starting materials from the reaction can act as surfactants, reducing the interfacial tension between the aqueous and organic layers and stabilizing the emulsion.[6][7]

  • Suspended Solids: Fine, insoluble particulate matter can accumulate at the interface, physically preventing the droplets of the dispersed phase from coalescing.[5][8]

  • Vigorous Agitation: Shaking the separatory funnel too aggressively increases the surface area between the two phases, promoting the formation of fine droplets that can become stable.[6][9]

  • High Concentration: A high concentration of the product or other solutes in the organic layer can increase the viscosity and stability of an emulsion.

  • Solvent Choice: The use of chlorinated solvents like dichloromethane (DCM) or chloroform, particularly when extracting basic aqueous solutions, is often associated with a higher tendency to form emulsions.[8]

Q2: An emulsion has formed in my separatory funnel. What immediate steps can I take to break it?

If you encounter a persistent emulsion, there are several techniques you can employ, ranging from simple physical methods to chemical interventions.

  • Be Patient: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, the layers will separate on their own with time.[8][10]

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help coalesce the dispersed droplets without introducing enough energy to reform the emulsion.[9][11]

  • Add Brine ("Salting Out"): Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which decreases the solubility of organic components in the aqueous layer and helps to break the emulsion.[1][6][9][10][12]

  • Filtration: Pass the entire mixture through a physical medium to disrupt the emulsion.

    • Glass Wool: A simple plug of glass wool in a funnel can help break up the emulsion layer.[1]

    • Celite®: Filtering the mixture through a pad of Celite® (diatomaceous earth) is highly effective at removing the fine solid particles that often stabilize emulsions.[8][10]

  • Centrifugation: For smaller volumes, transferring the mixture to centrifuge tubes and spinning them can provide the force needed to separate the layers.[1][11][13]

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes dilute the mixture enough to destabilize the emulsion.[1][10]

Q3: How can I prevent or minimize emulsion formation in future experiments?

Prevention is often more effective than treatment. Consider these adjustments to your protocol:

  • Modify Agitation Technique: Instead of vigorous shaking, gently and slowly invert the separatory funnel multiple times to allow the phases to mix with minimal energy input.[6][9]

  • Pre-filter the Reaction Mixture: If you suspect the presence of fine solids, filter the crude reaction mixture before transferring it to the separatory funnel for the aqueous workup.[5]

  • Evaporate Reaction Solvent: Before the workup, remove the original reaction solvent using a rotary evaporator. Then, redissolve the residue in the desired extraction solvent.[8][10]

  • Use Phase Separator Paper: This specialized filter paper is hydrophobic, allowing the organic solvent to pass through while retaining the aqueous phase. It can replace the separatory funnel for separation and is very effective at avoiding emulsions.[14][15][16]

Troubleshooting Methods: A Comparative Overview

The following table summarizes and compares the most common techniques for resolving emulsions during workup.

MethodPrinciple of ActionTypical ScaleApprox. TimeKey Considerations
Patience & Gentle Swirling Allows droplets to coalesce naturally with minimal energy input.Any15-60 minSimplest method; may not work for very stable emulsions.
Addition of Brine (Salting Out) Increases the ionic strength of the aqueous phase, forcing separation.[2][12]Any5-15 minHighly effective and common; introduces salt into the aqueous layer.
Filtration through Celite® Physically removes fine solid particles that stabilize the emulsion.[8]Any10-20 minVery effective for emulsions caused by particulates; requires an extra filtration step.
Centrifugation Applies g-force to accelerate the separation of phases based on density.[1][17]Small (<50 mL)5-10 minHighly effective but limited by sample volume and equipment availability.
Addition of a Different Solvent A small amount of a miscible solvent (e.g., ethanol) can disrupt interfacial tension.[4][5]Any5 minCan be effective but may complicate solvent removal later.
Using Phase Separator Paper Hydrophobic paper separates phases automatically during filtration.[14]Any5-10 minExcellent preventative measure and can replace a separatory funnel.[15]

Experimental Protocols

Protocol 1: Breaking an Emulsion using Brine ("Salting Out")

  • Secure the separatory funnel containing the emulsified mixture in a ring stand.

  • Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Add the brine solution to the separatory funnel in a volume approximately 10-20% of the aqueous layer volume.

  • Stopper the funnel and gently rock or invert it 2-3 times to mix the brine with the aqueous phase. Do not shake vigorously.

  • Vent the funnel.

  • Allow the funnel to stand for 5-10 minutes and observe for layer separation. If necessary, gently swirl the contents.

  • Once the layers have separated, drain the aqueous layer, followed by the organic layer, into separate flasks.

Protocol 2: Breaking an Emulsion by Filtration through Celite®

  • Place a Büchner or Hirsch funnel on a filter flask connected to a vacuum source.

  • Place a piece of filter paper in the funnel that covers all the holes.

  • Wet the filter paper with the organic solvent being used in the extraction.

  • Prepare a slurry of Celite® in the same organic solvent (it should have the consistency of a thin milkshake).

  • With the vacuum on gently, pour the Celite® slurry into the funnel to create a flat, even pad approximately 1-2 cm thick.

  • Gently pour the entire emulsified mixture from the separatory funnel onto the Celite® pad.

  • The liquid should pass through, leaving the particulate matter on the Celite®. The filtrate collected in the flask should now be a clean two-phase mixture.

  • Transfer the filtrate back to a clean separatory funnel and separate the layers.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for addressing emulsion formation.

G Troubleshooting Workflow for Emulsion Formation start Emulsion Formed wait 1. Let Stand (15-30 min) 2. Gently Swirl start->wait check1 Resolved? wait->check1 add_brine 3. Add Saturated NaCl (Brine) and Gently Mix check1->add_brine No success Problem Solved: Continue Workup check1->success Yes check2 Resolved? add_brine->check2 filter 4. Filter through Celite® or Glass Wool check2->filter No check2->success Yes check3 Resolved? filter->check3 last_resort 5. Last Resort Options: - Centrifuge (small scale) - Add a few drops of Ethanol - Dilute with more solvent check3->last_resort No check3->success Yes fail Consult Supervisor: Consider alternative workup strategy last_resort->fail

Caption: A step-by-step decision tree for resolving emulsions in the lab.

References

Technical Support Center: Crystallization of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting solvent system for the crystallization of this compound?

A1: Based on documented procedures and general chemical principles, a non-polar solvent or a mixed-solvent system involving an anti-solvent is recommended.

  • Single Solvent System: A published method successfully uses n-heptane for the crystallization of this compound.[1]

  • Mixed-Solvent System: A common strategy for α-hydroxy ketones is to dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" anti-solvent (in which it is sparingly soluble) to induce precipitation. Given the compound's ketone and hydroxyl groups, moderately polar solvents are likely good solubilizers.[2]

The following table summarizes potential solvent systems. Researchers should perform small-scale solubility tests to determine the optimal system for their specific material.

Solvent System Type"Good" Solvent (for dissolving)"Poor" / Anti-Solvent (for precipitating)Rationale & Remarks
Single Solvent N/An-HeptaneA documented successful method involves crystallizing the residue directly from n-heptane.[1]
Mixed: Ketone/Alkane Acetonen-Heptane or HexaneAcetone is a good solvent for ketones.[2] The slow addition of an alkane anti-solvent can effectively induce crystallization.
Mixed: Ester/Alkane Ethyl Acetate (EtOAc)n-Heptane or HexaneA common solvent pair for purifying organic compounds. A related purification used a Hexanes-EtOAc mixture for chromatography.[3]
Mixed: Ether/Alkane Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)n-Heptane or HexaneProvides a different polarity balance that can sometimes prevent "oiling out" and promote crystal growth.[2]

Q2: What is the expected physical form and appearance of this compound?

A2: There are conflicting reports on the physical state of this compound, which may depend on its purity and whether it is a racemic mixture or a single enantiomer. It has been described as a solid , a pale yellow liquid , and a related chiral compound was isolated as a light greenish oil .[3][4] This ambiguity suggests that the compound may have a low melting point or can easily form a supersaturated oil, making crystallization challenging.

Q3: How can I induce crystallization if no crystals form upon cooling?

A3: If a clear solution does not yield crystals, it is likely supersaturated. Several techniques can be used to induce nucleation:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][6]

  • Seeding: If you have a previous batch of crystalline product, add a single, tiny crystal to the supersaturated solution. This provides a template for further crystallization.[6]

  • Concentration: If the compound is too soluble, carefully evaporate a portion of the solvent and allow the solution to cool again.[5][6]

  • Lower Temperature: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), but do so slowly to avoid rapid precipitation.[6]

Troubleshooting Guide

Problem: Crystallization does not occur, and the solution remains clear.

This common issue indicates that the solution is not sufficiently supersaturated or that nucleation has not been initiated. The following workflow provides a step-by-step troubleshooting guide.

start Start: Clear Solution, No Crystals scratch 1. Induce Nucleation: Scratch flask with glass rod start->scratch seed 2. Add a Seed Crystal (if available) scratch->seed No success success Crystals Form scratch->success concentrate 3. Increase Concentration: Evaporate some solvent & re-cool seed->concentrate No success seed->success anti_solvent 4. Add Anti-Solvent (if using mixed-solvent system) concentrate->anti_solvent No success concentrate->success re_evaluate 5. Re-evaluate System: Remove all solvent and try a different solvent system anti_solvent->re_evaluate No success anti_solvent->success

Caption: Troubleshooting workflow for initiating crystallization.

Problem: The compound separates as an oil instead of crystals ("oiling out").

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to excessive supersaturation or rapid cooling.

Solutions:

  • Re-dissolve and Dilute: Reheat the mixture until the oil fully dissolves. Add a small amount (1-5% of total volume) of the "good" solvent to slightly decrease the saturation level.[5]

  • Slow Down Cooling: Allow the flask to cool to room temperature very slowly on the benchtop, insulated by paper towels or a cork ring, before moving it to a colder environment like a refrigerator.[5] Rapid cooling encourages oil formation over orderly crystal growth.

  • Lower the Saturation Temperature: By adding more of the "good" solvent, you ensure that the solution becomes saturated at a lower temperature, which is hopefully below the compound's melting point.

  • Change Solvents: If oiling persists, consider a different solvent system, perhaps one with a lower boiling point, which may encourage crystallization at a lower temperature.

Problem: The resulting crystals are very fine, like powder, or appear impure.

This is often a result of crystallization occurring too quickly, trapping impurities within the rapidly forming crystal lattice.[5]

Solutions:

  • Increase Solvent Volume: The goal is to slow down the crystal growth. Re-dissolve the solid by heating and add more of the "good" or primary solvent to slightly exceed the minimum amount needed for dissolution at high temperature.[5]

  • Slower Cooling: An ideal crystallization should see initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[5] Ensure the solution cools as slowly as possible. An insulated flask or a dewar can be used for very slow cooling.

  • Consider a Charcoal Step: If the hot, dissolved solution has a noticeable color and the pure compound is expected to be colorless, colored impurities may be present. Adding a small amount of activated charcoal to the hot solution and then hot-filtering it can remove these impurities before crystallization.

Experimental Protocols

Protocol 1: Single-Solvent Crystallization (Using n-Heptane)

This protocol is based on a documented procedure for this specific compound.[1]

  • Dissolution: Place the crude this compound (as an oil or solid) into an Erlenmeyer flask. Add a minimal amount of n-heptane and heat the mixture gently (e.g., on a hot plate or in a water bath) with swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold n-heptane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: General Mixed-Solvent (Solvent/Anti-Solvent) Crystallization

This protocol provides a general workflow for developing a mixed-solvent crystallization procedure.

cluster_0 Step 1: Dissolution cluster_1 Step 2: Induce Saturation cluster_2 Step 3: Clarify & Cool cluster_3 Step 4: Isolate & Dry dissolve Dissolve compound in MINIMUM volume of hot 'good' solvent (e.g., Acetone) add_anti Slowly add 'poor' anti-solvent (e.g., n-Heptane) dropwise to the hot solution until slight turbidity persists dissolve->add_anti clarify Add 1-2 drops of 'good' solvent to re-dissolve turbidity add_anti->clarify cool Cover flask and allow to cool slowly to room temperature, then move to ice bath clarify->cool filtrate Collect crystals via vacuum filtration cool->filtrate wash_dry Wash with cold anti-solvent and dry under vacuum filtrate->wash_dry

Caption: Workflow for a mixed-solvent (anti-solvent) crystallization.

References

Technical Support Center: Characterization of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support guide for the characterization of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions & Troubleshooting

Q1: My initial ¹H NMR spectrum of the crude product is complex and doesn't show a clean product. What are the likely impurities?

A1: The synthesis of this compound, often via an aldol-type reaction or hydrolysis, can result in several common byproducts and unreacted starting materials. Identifying their characteristic signals is key to diagnosing the issue.

Troubleshooting Workflow for Complex NMR Spectra

G start Complex Crude ¹H NMR check_sm Identify Starting Material Signals (e.g., 3-chlorobenzaldehyde, 2-bromo-3'-chloropropiophenone) start->check_sm check_byproducts Look for Dehydration or Self-Condensation Products start->check_byproducts purify Perform Column Chromatography check_sm->purify Incomplete reaction check_byproducts->purify Side reactions occurred reanalyze Acquire NMR of Purified Fractions purify->reanalyze end Clean Product Spectrum reanalyze->end

Caption: Logical workflow for diagnosing and resolving a complex crude NMR spectrum.

Expected NMR Data for Product and Common Impurities

CompoundKey ¹H NMR Signals (approx. δ, ppm in CDCl₃)Notes
Product ~5.1 (s or d, 1H, -CH(OH)-), ~2.2 (s, 3H, -CH₃), 7.2-7.5 (m, 4H, Ar-H)The hydroxyl proton (-OH) is often a broad singlet and its position is variable.
3-Chlorobenzaldehyde~9.9 (s, 1H, -CHO), 7.5-7.9 (m, 4H, Ar-H)Unreacted starting material from aldol synthesis.
Dehydration ProductVinylic protons (C=CH) between 6.0-7.0 ppm.An α,β-unsaturated ketone forms if the β-hydroxy ketone loses water.[1][2]
2-Bromo-3'-chloropropiophenoneSignals for the methine and methyl group will be significantly different.Unreacted starting material if synthesis is via hydrolysis.[3]

Q2: My mass spectrum shows multiple peaks around the expected molecular weight. How do I correctly interpret the data?

A2: The mass spectrum of this compound has two key features that can initially seem confusing: the chlorine isotope pattern and susceptibility to form adducts or fragments.

  • Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, any ion containing chlorine will appear as a pair of peaks separated by 2 m/z units, with the M+2 peak having about one-third the intensity of the M peak.[4]

  • Common Ions: In Electrospray Ionization (ESI), it is common to see the protonated molecule ([M+H]⁺) and adducts with salts present in the solvent or glassware, such as sodium ([M+Na]⁺).[4]

  • Fragmentation: The molecule can easily lose water (-H₂O) from the hydroxyl group, especially with higher energy ionization methods. Alpha-cleavage next to the carbonyl group is also a possible fragmentation pathway.[4]

Expected Mass-to-Charge (m/z) Ratios

Ion DescriptionFormulaExpected m/z (³⁵Cl)Expected m/z (³⁷Cl)
Molecular Ion [M]⁺C₉H₉ClO₂184.03186.03
Protonated Molecule [M+H]⁺C₉H₁₀ClO₂185.04187.04
Sodium Adduct [M+Na]⁺C₉H₉ClNaO₂207.02209.02
Dehydration Fragment [M-H₂O]⁺C₉H₇ClO166.02168.02
Acetyl Cation FragmentC₂H₃O43.02N/A

Q3: I am observing product degradation during silica gel column chromatography. How can I improve the stability and purification?

A3: Beta-hydroxy ketones can be sensitive to the acidic nature of standard silica gel, which can catalyze a dehydration reaction to form an α,β-unsaturated ketone byproduct.[1][2] This leads to lower yields and impure fractions.

Purification Optimization Strategy

G cluster_0 Purification Troubleshooting start Degradation on Silica Column neutralize Option 1: Neutralize Eluent (e.g., add 0.1% Triethylamine) start->neutralize alt_stationary Option 2: Use Neutral Stationary Phase (e.g., Neutral Alumina) start->alt_stationary flash General Tip: Use Flash Chromatography (Reduces contact time) neutralize->flash alt_stationary->flash end Improved Purity & Yield flash->end

Caption: Decision-making process to prevent degradation during chromatographic purification.

Recommendations:

  • Neutralize the Mobile Phase: Add a small amount of a base, like triethylamine (~0.1-1%), to your eluent (e.g., Hexane/Ethyl Acetate). This will neutralize the acidic sites on the silica gel.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase instead of silica gel.

  • Minimize Contact Time: Use flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

  • Work at Lower Temperatures: If feasible, running the column in a cold room can slow down the degradation process.

Standard Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and assess purity.

  • Methodology:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C spectra on a spectrometer (400 MHz or higher recommended).

    • For ¹H NMR, a standard acquisition with 8-16 scans is usually sufficient.

    • For ¹³C NMR, a longer acquisition time with more scans will be necessary to achieve a good signal-to-noise ratio.

    • Process the data, referencing the solvent residual peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

2. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the molecular formula and identify the molecule.

  • Methodology:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or LC-MS using an ESI source.

    • Operate in positive ion mode to observe protonated molecules ([M+H]⁺) and adducts.

    • Acquire data over a relevant mass range (e.g., m/z 100-400).

    • Compare the observed exact mass of the molecular ion peak with the calculated theoretical mass for the formula C₉H₉ClO₂ to confirm elemental composition. Check for the characteristic 3:1 isotopic pattern for chlorine.

3. Flash Column Chromatography

  • Objective: To purify the crude product.

  • Methodology:

    • Select an appropriate solvent system using Thin Layer Chromatography (TLC), aiming for a product Rf of ~0.3. A gradient of ethyl acetate in hexane is a common choice.

    • If necessary, add 0.1% triethylamine to both solvents to prevent degradation.

    • Pack a column with silica gel in the starting eluent.

    • Dissolve the crude product in a minimum amount of dichloromethane or the eluent and load it onto the column (or adsorb it onto a small amount of silica for dry loading).

    • Run the column under positive pressure, collecting fractions.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

References

catalyst selection for efficient synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods include:

  • Base-Catalyzed Aldol Condensation (Claisen-Schmidt type): This is a widely recognized method involving the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base like sodium hydroxide.[1]

  • Hydrolysis of an α-haloketone precursor: This involves the hydrolysis of a precursor like 2-bromo-1-(3-chlorophenyl)-1-propanone.

  • Selective Oxidation of a Vicinal Diol: This pathway starts with the synthesis of 1-(3-chlorophenyl)propane-1,2-diol, which is then selectively oxidized.[1]

  • Reduction of a 1,2-Diketone: The controlled partial reduction of 1-(3-chlorophenyl)propane-1,2-dione can yield the desired α-hydroxy ketone.[1]

Q2: How can I synthesize a specific enantiomer of this compound?

A2: Enantiomerically enriched this compound can be prepared through asymmetric synthesis. One reported method involves the asymmetric dihydroxylation of 3-chloro-α-methylstyrene to form an enantiomerically enriched diol, followed by regioselective oxidation.[1] Another approach is the enantioselective reduction of the corresponding diketone precursor using chiral catalysts.[1] For instance, the use of (R)-BINAP-silver complexes as catalysts in the nitroso aldol reaction of tin enolates can produce chiral α-hydroxy ketones with high enantioselectivity.[2][3]

Q3: What are the critical reaction parameters to control during the synthesis?

A3: Key parameters to monitor and control include:

  • Temperature: For the Aldol condensation, elevated temperatures (e.g., 60–80°C) can promote a dehydration side reaction, leading to the formation of an unsaturated ketone. Lower temperatures may significantly slow down the reaction rate.[1]

  • Concentration: The concentration of reactants and catalysts directly impacts the reaction rate and can influence the product distribution.

  • pH: In base-catalyzed reactions, the pH must be carefully controlled to facilitate the desired reaction while minimizing side reactions.

Troubleshooting Guides

Method 1: Base-Catalyzed Aldol Condensation

This method is based on the Claisen-Schmidt condensation between 3-chlorobenzaldehyde and acetone.

Experimental Protocol:

A detailed protocol for a similar Claisen-Schmidt reaction involves dissolving 3-chlorobenzaldehyde and acetone in ethanol, followed by the addition of a 10% NaOH solution. The mixture is stirred until a precipitate forms and then allowed to stand. The crude product is collected after cooling in an ice bath. Recrystallization from ethanol is a common purification method.

Issue Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Ensure the base is fresh and of the correct concentration.- Increase the reaction time or slightly elevate the temperature, monitoring for byproduct formation.- Use a solvent-free grinding method with solid NaOH, which has been shown to give high yields in similar reactions.[4]
Self-condensation of acetone.- Use an excess of the aldehyde relative to acetone.
Cannizzaro reaction of 3-chlorobenzaldehyde.- Slowly add the base to the reaction mixture to avoid a high localized concentration.
Formation of a yellow, oily byproduct Formation of the α,β-unsaturated ketone (chalcone) via dehydration.- Maintain a lower reaction temperature to disfavor the dehydration step.[1]
Polymerization of the aldehyde.- Ensure the reaction is performed under an inert atmosphere if necessary.
Difficulty in product purification Presence of unreacted starting materials.- Optimize the stoichiometry of the reactants.- Use column chromatography for purification if recrystallization is ineffective.
Contamination with the dehydrated byproduct.- Adjust the recrystallization solvent system to selectively crystallize the desired product.
Method 2: Hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone

This method involves the nucleophilic substitution of the bromine atom with a hydroxyl group.

Experimental Protocol:

A general procedure involves the hydrolysis of 2-bromo-3'-chloropropiophenone in the presence of a base (like NaOH, KOH, Na₂CO₃, or NaHCO₃) and a phase transfer catalyst in water at a temperature between 20-100°C for 4-6 hours.[5]

Issue Possible Cause Troubleshooting Steps
Low Yield Incomplete hydrolysis.- Increase the reaction temperature or prolong the reaction time.- Ensure efficient stirring to facilitate the phase transfer catalysis.
Formation of elimination byproducts.- Use a milder base or lower the reaction temperature.
Product is difficult to isolate from the aqueous phase Product has some water solubility.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).- Saturate the aqueous phase with NaCl to decrease the solubility of the organic product.

Catalyst Selection and Performance

Catalyst/Reagent Synthetic Method Reported Yield Purity (HPLC) Notes
NaOHBase-catalyzed Aldol Condensation--A common and cost-effective method.[1]
NaOH/Phase Transfer CatalystHydrolysis of 2-bromo-3'-chloropropiophenone65-74%96.1-98.3%A two-step synthesis involving hydrolysis followed by oxidation and reduction.[5]
AD-mix-βAsymmetric Dihydroxylation87% (for the diol precursor)-Used for the synthesis of the chiral diol precursor.[6]
(R)-BINAP-silver complexesNitroso Aldol ReactionUp to 93%-For the enantioselective synthesis of α-hydroxy ketones.[2]

Visualizing the Workflow and Troubleshooting

Experimental Workflow for Base-Catalyzed Aldol Condensation

experimental_workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_product Final Product 3-chlorobenzaldehyde 3-chlorobenzaldehyde Mix_Reactants Mix 3-chlorobenzaldehyde, acetone, and ethanol 3-chlorobenzaldehyde->Mix_Reactants Acetone Acetone Acetone->Mix_Reactants Base (e.g., NaOH) Base (e.g., NaOH) Add_Base Add NaOH solution Base (e.g., NaOH)->Add_Base Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Mix_Reactants Mix_Reactants->Add_Base Stir_React Stir and allow to react Add_Base->Stir_React Cool Cool in ice bath Stir_React->Cool Isolate_Crude Isolate crude product Cool->Isolate_Crude Purify Recrystallize from ethanol Isolate_Crude->Purify Final_Product 1-(3-Chlorophenyl)-1- hydroxypropan-2-one Purify->Final_Product

Caption: A typical experimental workflow for the synthesis of this compound via base-catalyzed aldol condensation.

Troubleshooting Logic for Low Yield in Aldol Condensation

troubleshooting_low_yield Low_Yield Low Yield Observed Check_Reagents Check Reagent Quality (Base, Aldehyde) Low_Yield->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Analyze_Byproducts Analyze for Byproducts Low_Yield->Analyze_Byproducts Reagent_OK Reagents are fresh and correct concentration? Check_Reagents->Reagent_OK Conditions_OK Are reaction time and temperature optimal? Optimize_Conditions->Conditions_OK Byproducts_Present Is dehydrated product or self-condensation product present? Analyze_Byproducts->Byproducts_Present Replace_Reagents Replace old reagents Reagent_OK->Replace_Reagents No Proceed Proceed with further troubleshooting Reagent_OK->Proceed Yes Adjust_Conditions Adjust time/temperature Conditions_OK->Adjust_Conditions No Conditions_OK->Proceed Yes Modify_Protocol Modify protocol to minimize byproduct formation Byproducts_Present->Modify_Protocol Yes Byproducts_Present->Proceed No

Caption: A decision tree for troubleshooting low yield in the base-catalyzed aldol condensation synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to produce 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a key intermediate in pharmaceutical synthesis. The following sections detail quantitative data, experimental protocols, and visual representations of the primary synthesis pathways, offering a thorough resource for process optimization and selection.

Comparison of Synthesis Routes

The synthesis of this compound can be achieved through several distinct chemical transformations. Below is a summary of the key quantitative data for the most common routes.

Synthesis RouteStarting MaterialsKey ReagentsReaction TimeYield (%)Purity (%)Reference
Aldol Condensation 3-Chlorobenzaldehyde, AcetoneSodium Hydroxide3-6 hours82-90%>95%[1]
Hydrolysis 2-Bromo-3'-chloropropiophenoneAcid or Base, Water4-6 hours65-74%96-98.3%[2]
Asymmetric Synthesis (E/Z)-1-(3-chlorophenyl)prop-1-eneAD-mix-β, CH₃SO₂NH₂16 hours87%Not Specified[3]
Oxidation 1-(3-chlorophenyl)propeneRuCl₃, NaIO₄Not Specified46% (mixture)Not Specified[2]
Selective Reduction 1-(3-Chlorophenyl)propane-1,2-dioneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
CBS Reduction 1-(3-Chlorophenyl)propane-1,2-dioneChiral Oxazaborolidine, Borane SourceNot SpecifiedHigh (general)High (general)[5][6][7][8][9]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Aldol Condensation

This route involves the base-catalyzed condensation of 3-chlorobenzaldehyde with acetone.

Procedure:

  • A solution of 3-chlorobenzaldehyde and a molar excess of acetone is prepared in a suitable solvent, such as a mixture of water and ethanol.

  • A catalytic amount of sodium hydroxide is added to the mixture.

  • The reaction is stirred at a controlled temperature, typically between 65-75°C, for 3-5 hours.

  • Upon completion, the reaction mixture is cooled and neutralized.

  • The product is extracted with an organic solvent and purified by recrystallization or column chromatography.

Hydrolysis of 2-Bromo-3'-chloropropiophenone

This method relies on the nucleophilic substitution of a bromine atom with a hydroxyl group.

Procedure:

  • 2-Bromo-3'-chloropropiophenone is dissolved in a mixture of water and a co-solvent like ethanol.

  • An acid or base catalyst (e.g., sulfuric acid or sodium hydroxide) and a phase transfer catalyst are added.

  • The mixture is heated to 20-100°C and stirred for 4-6 hours.

  • After the reaction, the product is isolated by extraction and purified. A reported example with a yield of 65% and purity of 96.3% involved heating at 60°C for 5 hours[2].

Asymmetric Synthesis via Dihydroxylation

This enantioselective route yields a specific stereoisomer of the target molecule.

Procedure:

  • A mixture of AD-mix-β and methanesulfonamide (CH₃SO₂NH₂) in a tert-butyl alcohol-water solvent system is cooled to 0°C.

  • (E/Z)-1-(3-chlorophenyl)prop-1-ene is added to the cooled mixture.

  • The reaction is stirred at 0°C for 16 hours.

  • Sodium sulfite is added, and the mixture is stirred for an additional hour.

  • The product is isolated by filtration, extraction, and purified by column chromatography to yield (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone with a reported yield of 87%[3].

Synthesis Pathway Diagrams

The following diagrams illustrate the chemical transformations for the described synthesis routes.

Aldol_Condensation cluster_reagents Reagents 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Product This compound 3-Chlorobenzaldehyde->Product Acetone Acetone Acetone->Product NaOH NaOH

Aldol Condensation Pathway

Hydrolysis Start 2-Bromo-3'-chloropropiophenone Product This compound Start->Product H₂O, Acid/Base

Hydrolysis Pathway

Asymmetric_Synthesis Start (E/Z)-1-(3-chlorophenyl)prop-1-ene Intermediate Chiral Diol Start->Intermediate AD-mix-β, CH₃SO₂NH₂ Product (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone Intermediate->Product Oxidation

Asymmetric Synthesis Pathway

Discussion and Comparison

  • Aldol Condensation: This is a high-yielding and well-established route that utilizes readily available and inexpensive starting materials. The reaction conditions are relatively mild, making it suitable for large-scale production. However, it produces a racemic mixture of the product.

  • Hydrolysis: This method provides a straightforward conversion with good purity. The yield can be moderate, and the starting material, an α-haloketone, may be more expensive than the precursors for the aldol condensation.

  • Asymmetric Synthesis: This is the preferred route for obtaining enantiomerically pure product, which is often a requirement in pharmaceutical applications. The use of chiral catalysts like AD-mix-β allows for high stereoselectivity. While the yield is good, the reagents can be expensive, and the multi-step nature of the process may be a drawback for industrial-scale synthesis.

  • Oxidation of 1-(3-chlorophenyl)propene: This route has been reported but suffers from low yield and the formation of a mixture of isomers that are difficult to separate[2]. This makes it a less viable option for producing the desired product with high purity.

  • Selective Reduction of 1-(3-Chlorophenyl)propane-1,2-dione: This is a conceptually direct route to the α-hydroxy ketone. The challenge lies in the selective reduction of one of the two carbonyl groups. While various reducing agents can be employed, achieving high selectivity can be difficult.

Conclusion

The choice of synthesis route for this compound depends heavily on the desired final product specifications, particularly regarding stereochemistry, and economic considerations. For racemic material on a large scale, the Aldol Condensation offers an excellent balance of high yield and low-cost starting materials. When enantiopurity is critical, Asymmetric Synthesis using methods like Sharpless asymmetric dihydroxylation is the most effective approach, despite the higher cost of reagents. The Hydrolysis route presents a viable alternative, especially when the α-bromo ketone precursor is readily available. Further research into the selective reduction of the corresponding dione, particularly using methods like the CBS reduction, could open up more efficient and enantioselective pathways to this important pharmaceutical intermediate.

References

A Comparative Guide to the Validation of Analytical Methods for 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a significant intermediate and impurity in the synthesis of Bupropion.[1][2][3] The focus is on providing objective performance comparisons supported by generalized experimental data and detailed methodologies.

Introduction to this compound

This compound is an α-hydroxy ketone, a class of compounds known for their specific reactivity. Its analysis is critical for quality control in the pharmaceutical industry, particularly in the manufacturing of Bupropion, where it is considered a related compound.[2] Accurate and precise analytical methods are essential for its quantification in various stages of drug development and production. While specific validated methods for this compound are not widely published, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) are routinely used for its characterization.[2]

Comparison of Analytical Methods

The two primary methods suitable for the analysis of this compound are HPLC with Ultraviolet (UV) detection and HPLC with tandem Mass Spectrometry (MS/MS) detection. The choice between these methods depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

FeatureHPLC-UVHPLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Specificity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to the unique mass fragmentation patterns of the analyte.
Sensitivity Generally in the µg/mL to ng/mL range.High, typically in the ng/mL to pg/mL range.
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.
Accuracy High, typically with recovery values between 98-102%.Very high, with recovery values often closer to 100%.
Precision High, with Relative Standard Deviation (RSD) < 2%.Very high, with RSD typically < 1%.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Robustness Generally robust for routine quality control.Can be more complex to operate and maintain.
Typical Use Routine quality control, purity testing, and content uniformity.Trace level analysis, impurity profiling, and analysis in complex biological matrices.

Experimental Protocols

A detailed methodology for the validation of an HPLC-UV method is provided below. This protocol can be adapted for an HPLC-MS/MS method by modifying the detector and associated parameters.

Proposed HPLC-UV Method for this compound
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

Validation Parameters and Procedures

1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (if applicable).

    • Analyze a standard solution of this compound.

    • Analyze a sample of this compound spiked with known related substances and impurities.

    • Assess the peak purity of the analyte using a photodiode array (PDA) detector.

2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected working concentration).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Accuracy (Recovery): The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare samples by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the working concentration).

    • Prepare three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery.

4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the working concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak is detectable and has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

      • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Column temperature (e.g., ± 2°C)

      • Detection wavelength (e.g., ± 2 nm)

    • Analyze the system suitability parameters for each condition.

Data Presentation

The following tables summarize the expected results from the validation of the proposed HPLC-UV method.

Table 1: Linearity Data

Concentration (%)Concentration (µg/mL)Mean Peak Area (n=3)
5050500,000
7575750,000
1001001,000,000
1251251,250,000
1501501,500,000
Correlation Coefficient (r²) > 0.999

Table 2: Accuracy and Precision Data

LevelConcentration (µg/mL)Mean Recovery (%) (n=3)Repeatability RSD (%) (n=6)Intermediate Precision RSD (%) (n=6)
80%8099.5--
100%100100.2< 1.0< 2.0
120%12099.8--

Table 3: LOD and LOQ

ParameterResult (µg/mL)
LOD 0.05
LOQ 0.15

Table 4: Robustness Data

Parameter VariedVariationSystem SuitabilityResult
Flow Rate0.9 mL/minTailing Factor< 1.5
1.1 mL/minResolution> 2.0
Mobile Phase58% AcetonitrileTailing Factor< 1.5
62% AcetonitrileResolution> 2.0

Visualizations

The following diagram illustrates the general workflow for the validation of an analytical method.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation A Literature Search & Preliminary Experiments B Selection of Chromatographic Conditions A->B C System Suitability Establishment B->C D Specificity C->D Proceed to Validation E Linearity D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validation Protocol I->J Document Results K Data Analysis & Summary J->K L Final Validation Report K->L

Caption: Workflow for Analytical Method Validation.

The following diagram illustrates the logical relationship between different validation parameters.

G cluster_0 Core Performance Characteristics cluster_1 Sensitivity & Range A Analytical Method B Accuracy A->B C Precision A->C D Specificity A->D E Linearity A->E I Robustness A->I G LOQ C->G Impacts H Range E->H Defines F LOD G->F Related to

Caption: Interrelation of Analytical Method Validation Parameters.

References

A Spectroscopic Showdown: Comparing 1-(3-Chlorophenyl)-1-hydroxypropan-2-one and its Isomer

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical isomers is paramount. Subtle differences in molecular structure can lead to vastly different pharmacological and toxicological profiles. This guide provides a detailed spectroscopic comparison of two isomers: 1-(3-Chlorophenyl)-1-hydroxypropan-2-one and 1-(3-Chlorophenyl)-2-hydroxypropan-1-one. Both are notable as intermediates and impurities in the synthesis of bupropion, an antidepressant and smoking cessation aid.[1][2][3][4][5] This analysis is supported by available experimental and predicted spectroscopic data, offering a valuable resource for researchers in quality control and chemical synthesis.

At a Glance: Key Spectroscopic Differences

The primary distinction between these two isomers lies in the relative positions of the hydroxyl (-OH) and carbonyl (C=O) groups. This structural variance gives rise to unique spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), allowing for their unambiguous identification.

Spectroscopic TechniqueThis compound1-(3-Chlorophenyl)-2-hydroxypropan-1-one
¹H NMR Predicted singlet for the methyl protons (~2.2 ppm). Predicted methine proton signal further downfield.[6]Experimental doublet for the methyl protons (~1.45 ppm).[7]
¹³C NMR Predicted carbonyl carbon signal around 210 ppm.[6]The carbonyl carbon is expected to be in a similar region, but the chemical shifts of the adjacent carbons will differ significantly.
IR Spectroscopy Characteristic C=O and O-H stretching frequencies.Similar characteristic C=O and O-H stretching frequencies, with potential subtle shifts due to molecular environment.
Mass Spectrometry Predicted fragmentation pattern includes a prominent acetyl cation (m/z 43).Fragmentation is expected to differ due to the different arrangement of functional groups.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1-(3-Chlorophenyl)-2-hydroxypropan-1-one: Experimental ¹H NMR data for the (R)-enantiomer shows a doublet for the methyl protons at 1.45 ppm (J = 7.1 Hz).[7] The aromatic protons appear as a multiplet between 7.46 and 7.91 ppm, and the methine proton is observed as a multiplet between 5.08 and 5.15 ppm.[7]

Assignment This compound (Predicted ¹H NMR) [6](R)-1-(3-Chlorophenyl)-2-hydroxypropan-1-one (Experimental ¹H NMR) [7]
Methyl Protons (-CH₃)~2.2 ppm (s)1.45 ppm (d, J = 7.1 Hz)
Methine Proton (-CH)Downfield5.08-5.15 ppm (m)
Hydroxyl Proton (-OH)Variable3.65-3.68 ppm (m)
Aromatic Protons (Ar-H)7.2-7.5 ppm7.46-7.91 ppm (m)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Both isomers are expected to show a strong absorption band for the carbonyl group (C=O) stretch, typically in the region of 1700-1725 cm⁻¹, and a broad absorption band for the hydroxyl group (O-H) stretch, around 3200-3600 cm⁻¹. While the exact positions of these bands may differ slightly between the two isomers due to differences in their electronic environments, these characteristic absorptions confirm the presence of both key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, a plausible fragmentation pathway upon ionization involves alpha-cleavage, leading to the formation of a stable acetyl cation with a mass-to-charge ratio (m/z) of 43. Another likely fragmentation is benzylic cleavage, resulting in a 1-(3-chlorophenyl)hydroxy-methylium ion (m/z 141/143).

The fragmentation pattern for 1-(3-Chlorophenyl)-2-hydroxypropan-1-one would be expected to differ. For example, cleavage between the carbonyl carbon and the adjacent methine carbon would lead to different fragment ions.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Workflow and Logic

The process of spectroscopic comparison follows a logical workflow, from sample preparation to data analysis and structural confirmation.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Isomer1 1-(3-Chlorophenyl)- 1-hydroxypropan-2-one NMR NMR Spectroscopy (¹H, ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 1-(3-Chlorophenyl)- 2-hydroxypropan-1-one Isomer2->NMR Isomer2->IR Isomer2->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for the spectroscopic comparison of chemical isomers.

The following diagram illustrates the logical relationship between the isomeric structures and their expected primary spectroscopic features.

Isomer_Spectroscopy_Relationship cluster_features Key Spectroscopic Differentiators Isomer1 This compound -CH(OH)-C(=O)-CH₃ HNMR_CH3 ¹H NMR: -CH₃ Signal Isomer1:f0->HNMR_CH3 Singlet MS_Frag MS: Fragmentation Isomer1:f0->MS_Frag α-cleavage (m/z 43) Isomer2 1-(3-Chlorophenyl)-2-hydroxypropan-1-one -C(=O)-CH(OH)-CH₃ Isomer2:f0->HNMR_CH3 Doublet Isomer2:f0->MS_Frag Different Fragments

Caption: Relationship between isomeric structure and key spectroscopic features.

References

A Comparative Analysis of the Biological Activities of Bupropion and its Process Impurity, 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-characterized antidepressant and smoking cessation aid, bupropion, with one of its known process impurities and degradation products, 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, also referred to as Bupropion Related Compound F. While extensive data exists for bupropion, it is critical to note that there is a significant lack of publicly available experimental data on the biological activity of this compound. Therefore, this comparison is based on the established profile of bupropion and the hypothesized activities of the impurity, drawn from its structural similarity.

Executive Summary

Bupropion is a well-established norepinephrine-dopamine reuptake inhibitor (NDRI) with a distinct pharmacological profile that differentiates it from other classes of antidepressants.[1][2][3] Its clinical efficacy in treating major depressive disorder and aiding in smoking cessation is well-documented.[3] In contrast, this compound is primarily recognized as an impurity formed during the synthesis and degradation of bupropion.[4][5] Due to its structural relationship to bupropion, there is a theoretical potential for similar biological interactions; however, a comprehensive pharmacological and toxicological assessment is currently absent in the scientific literature. This guide aims to present the known data for bupropion and highlight the existing knowledge gap for its impurity, emphasizing the need for future research.

Data Presentation: A Comparative Overview

The following tables summarize the available and hypothesized quantitative data for bupropion and this compound.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

PropertyBupropionThis compound
Chemical Formula C₁₃H₁₈ClNOC₉H₉ClO₂
Molecular Weight 239.74 g/mol 184.62 g/mol [6]
Mechanism of Action Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[1][2][3]Not Experimentally Determined. Hypothesized to have potential weak NDRI activity due to structural similarity.
Primary Metabolites Hydroxybupropion, Threohydrobupropion, Erythrohydrobupropion[3]Not applicable (is a metabolite/degradation product itself).
Bioavailability Low and variable (5-20%) due to extensive first-pass metabolism.Unknown.
Protein Binding ~84%[2]Unknown.
Half-life ~21 hours (parent compound)[2]Unknown.

Table 2: Comparative Pharmacodynamics

TargetBupropion (IC₅₀ / Kᵢ)This compound (IC₅₀ / Kᵢ)
Norepinephrine Transporter (NET) Weak inhibitor (Kᵢ values vary, generally in the low micromolar range)Not Experimentally Determined.
Dopamine Transporter (DAT) Weak inhibitor (Kᵢ values vary, generally in the low micromolar range)Not Experimentally Determined.
Serotonin Transporter (SERT) Negligible activity (IC₅₀ > 10,000 nM)[1]Not Experimentally Determined.
Nicotinic Acetylcholine Receptors (nAChRs) Non-competitive antagonist[2]Not Experimentally Determined.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays commonly used to characterize the biological activity of compounds like bupropion. No specific experimental protocols for this compound have been published.

Neurotransmitter Transporter Binding Assays

Objective: To determine the binding affinity of a compound to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Methodology:

  • Preparation of Synaptosomes: Rodent (e.g., rat striatum for DAT, hippocampus for NET and SERT) brain tissue is homogenized in a sucrose buffer. The homogenate is then centrifuged at a low speed to remove cellular debris, followed by a high-speed centrifugation to pellet the synaptosomes (nerve terminals).

  • Radioligand Binding: Synaptosomes are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of the test compound (bupropion).

  • Separation and Scintillation Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed, and the radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

Objective: To measure the functional inhibition of neurotransmitter reuptake by a compound.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporters are cultured in appropriate media.

  • Uptake Assay: Cells are pre-incubated with varying concentrations of the test compound (bupropion). A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is then added, and the incubation is continued for a short period.

  • Cell Lysis and Scintillation Counting: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined.

Mandatory Visualizations

The following diagrams illustrate the known signaling pathway of bupropion and a hypothetical experimental workflow for comparing the two compounds.

Bupropion_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Bupropion Bupropion DAT Dopamine Transporter (DAT) Bupropion->DAT Inhibits NET Norepinephrine Transporter (NET) Bupropion->NET Inhibits Dopamine Dopamine Dopamine->DAT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Dopamine_cleft Dopamine Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Binds Norepinephrine_cleft Norepinephrine Norepinephrine_receptor Norepinephrine Receptor Norepinephrine_cleft->Norepinephrine_receptor Binds

Caption: Mechanism of action of Bupropion as a Norepinephrine-Dopamine Reuptake Inhibitor.

Comparative_Experimental_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis and Comparison Bupropion Bupropion Binding_Assay Transporter Binding Assays (DAT, NET, SERT) Bupropion->Binding_Assay Uptake_Assay Neurotransmitter Uptake Assays (Dopamine, Norepinephrine, Serotonin) Bupropion->Uptake_Assay nAChR_Assay nAChR Functional Assays Bupropion->nAChR_Assay Impurity 1-(3-Chlorophenyl)-1- hydroxypropan-2-one Impurity->Binding_Assay Impurity->Uptake_Assay Impurity->nAChR_Assay IC50_Ki Determine IC₅₀ and Kᵢ values Binding_Assay->IC50_Ki Uptake_Assay->IC50_Ki nAChR_Assay->IC50_Ki Efficacy_Potency Compare Efficacy and Potency IC50_Ki->Efficacy_Potency SAR Structure-Activity Relationship Analysis Efficacy_Potency->SAR

Caption: A proposed experimental workflow for the comparative biological evaluation.

Discussion and Future Directions

The stark contrast in the available data between bupropion and its impurity, this compound, underscores a significant knowledge gap. While bupropion's mechanism as a dual norepinephrine and dopamine reuptake inhibitor is well-established, the biological activity of its impurity remains uncharacterized.

The structural similarity, specifically the presence of the 3-chlorophenyl ring and a keto-alcohol moiety, suggests that this compound could potentially interact with monoamine transporters. However, the absence of the tert-butylamino group, which is crucial for the pharmacological activity of bupropion, makes it highly probable that any such interaction would be significantly weaker. Without experimental data, this remains speculative.

For drug development and safety assessment, it is imperative to characterize the pharmacological and toxicological profiles of significant impurities. Future research should prioritize the following:

  • In Vitro Pharmacological Profiling: Conduct comprehensive binding and uptake assays for this compound against a panel of neurotransmitter transporters (DAT, NET, SERT) and receptors.

  • Toxicology Studies: Perform in vitro and in vivo toxicological assessments to determine the safety profile of this impurity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test related analogues to understand the contribution of different functional groups to the biological activity, or lack thereof.

References

Confirming the Structure of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural elucidation of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. We present supporting experimental data and detailed methodologies to objectively demonstrate the power of these techniques in confirming molecular structures.

Introduction

Accurate structural confirmation is a critical step in chemical research and drug development. While one-dimensional (1D) NMR provides initial insights, complex molecules often exhibit signal overlap, making unambiguous assignments challenging. 2D NMR spectroscopy overcomes this limitation by introducing a second frequency dimension, which helps to resolve overlapping signals and reveal correlations between different nuclei within a molecule.[1][2] This guide will walk through the application of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to verify the structure of this compound.

The target molecule, this compound, is an organic compound with the chemical formula C₉H₉ClO₂.[3][4][5] Its structure features a 3-chlorophenyl group, a hydroxyl group, and a ketone, presenting a distinct set of proton and carbon environments ideal for 2D NMR analysis.[6]

Experimental Protocols

High-resolution 2D NMR spectra were acquired using a standard 500 MHz NMR spectrometer. A sample of this compound (10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5 mL). All experiments were performed at 298 K.

1. ¹H-¹H COSY: The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[7][8] The spectrum was acquired with 2048 data points in the direct dimension (t₂) and 256 increments in the indirect dimension (t₁).

2. ¹H-¹³C HSQC: The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[7][9][10] The spectrum was recorded with a spectral width of 10 ppm in the proton dimension and 160 ppm in the carbon dimension.

3. ¹H-¹³C HMBC: The HMBC experiment shows correlations between protons and carbons over two to three bonds, and sometimes longer in conjugated systems.[10][11] This is crucial for identifying connectivity across quaternary carbons and heteroatoms.[8] The experiment was optimized for a long-range coupling constant of 8 Hz.

Data Presentation: Confirming Connectivity

The following table summarizes the key 2D NMR correlations that would be expected for this compound, confirming its proposed structure. The numbering scheme for the atoms is provided in the accompanying structural diagram.

Proton (¹H) Chemical Shift (ppm) COSY Correlations (¹H) HSQC Correlation (¹³C) HMBC Correlations (¹³C)
H1~5.1H3C1C2, C3, C4, C5, C9
H3~2.2H1C3C1, C2
H5~7.4H7C5C4, C7, C9
H6~7.3H8C6C4, C8
H7~7.3H5C7C5, C9
H8~7.3H6C8C4, C6

Note: Chemical shifts are approximate and can vary depending on experimental conditions.

Visualization of the Structural Elucidation Workflow

The logical workflow for confirming the structure of this compound using 2D NMR is illustrated below.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_structure Structure Confirmation H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Connectivity) H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H_NMR->HMBC C_NMR ¹³C NMR & DEPT (Carbon Environments & Types) C_NMR->HSQC C_NMR->HMBC Assemble Assemble Fragments COSY->Assemble HSQC->Assemble HMBC->Assemble Structure Confirm Structure of This compound Assemble->Structure

Caption: Workflow for 2D NMR-based structure elucidation.

Discussion of Results

The combination of COSY, HSQC, and HMBC data provides conclusive evidence for the structure of this compound.

  • COSY data establishes the proton-proton coupling network. A key correlation would be observed between the methine proton (H1) and the methyl protons (H3), confirming the propan-2-one backbone fragment. Correlations between the aromatic protons (H5, H6, H7, H8) would delineate the substitution pattern on the phenyl ring.

  • HSQC unequivocally assigns the protons to their directly attached carbons. For instance, the signal for H1 in the proton spectrum will correlate with the signal for C1 in the carbon spectrum.

  • HMBC provides the crucial long-range connectivity information that pieces the fragments together. The correlation between the methyl protons (H3) and the carbonyl carbon (C2) is a key indicator of the ketone functionality. Furthermore, correlations from the methine proton (H1) to the aromatic carbons (C4, C5, C9) and from the aromatic protons to the benzylic carbon (C1) firmly establish the link between the hydroxypropanone moiety and the 3-chlorophenyl ring.

Conclusion

This guide demonstrates that 2D NMR spectroscopy, through the synergistic use of COSY, HSQC, and HMBC experiments, provides an unambiguous and detailed confirmation of the molecular structure of this compound. The detailed experimental protocols and the clear presentation of correlation data offer a robust framework for researchers and scientists in the field of chemical analysis and drug development to apply these powerful techniques in their own work. The workflow diagram provides a clear visual representation of the logical steps involved in piecing together the structural puzzle from the spectral data.

References

A Comparative Guide to the Inter-laboratory Analysis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a known related compound of the drug Bupropion, often referred to as Bupropion Hydrochloride Related Compound F[1][2][3][4]. While direct inter-laboratory comparison studies are not publicly available, this document synthesizes information on common analytical techniques used for the identification and quantification of this compound. The aim is to assist researchers and analytical laboratories in method selection, development, and validation.

The compound, with CAS number 857233-13-7, is an α-hydroxy ketone characterized by a propan-2-one backbone substituted with a hydroxyl group and a 3-chlorophenyl ring at the first carbon position[5]. Its analysis is crucial for quality control in the manufacturing of Bupropion and for studying its degradation pathways[1][6].

Quantitative Data Comparison

Due to the absence of a formal inter-laboratory study, the following table presents illustrative data based on typical performance characteristics of the analytical methods described in the subsequent sections. This data is intended to provide a comparative baseline for laboratories establishing their own analytical procedures.

Parameter HPLC-UV GC-MS LC-MS/TOF
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL0.001 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL0.003 µg/mL
Linearity (R²) > 0.999> 0.998> 0.999
Precision (RSD%) < 2.0%< 3.0%< 1.5%
Accuracy (Recovery %) 98-102%95-105%99-101%
Purity (by area %) 98.3%[7]> 98%> 99%

Note: The data in this table is hypothetical and serves as an example of expected performance for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are compiled from various sources and represent common practices in the pharmaceutical analysis field.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification and purity assessment of this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: XTerra C18 column (250 × 4.6 mm, 5 µm)[6]. An alternative is a Zorbax Eclipse XDB-C18 column (50 x 4.6 mm, 1.8 micron)[8].

  • Mobile Phase: A ternary mixture of 20 mM ammonium formate (pH 4.0), methanol, and acetonitrile in a ratio of 75:10:15 (v/v/v)[6].

  • Flow Rate: 1.0 mL/min[8].

  • Injection Volume: 1 µL[8].

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Workflow for the analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Methodology:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: HP1-MS (100% dimethylpolysiloxane), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness[8].

  • Injector Temperature: 280 °C[8].

  • Injection Volume: 1 µL with a split ratio (e.g., 1:50)[8].

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min[8].

  • Oven Program: Start at 170°C for 1 min, ramp to 190°C at 8°C/min, then to 293°C at 18°C/min and hold for 6.1 min, followed by a ramp to 325°C at 50°C/min and a final hold for 9.1 min[8].

  • MS Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV[8].

    • Source Temperature: 280°C[8].

    • Quadrupole Temperature: 180°C[8].

    • Scan Range: m/z 50-550 amu[8].

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect LibrarySearch Mass Spectral Library Search Detect->LibrarySearch Quantify Quantify using Ion Chromatogram LibrarySearch->Quantify

Caption: Workflow for the analysis of this compound by GC-MS.

Liquid Chromatography-Mass Spectrometry/Time-of-Flight (LC-MS/TOF)

LC-MS/TOF provides high-resolution mass data, enabling precise identification and quantification.

Methodology:

  • Instrumentation: An HPLC system coupled to a Time-of-Flight mass spectrometer with an electrospray ionization (ESI) source[8].

  • Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron[8].

  • Mobile Phase:

    • (A) 0.1% formic acid and 1mM ammonium formate in water[8].

    • (B) 0.1% formic acid in methanol[8].

  • Gradient: Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, and to 100% B in 5 min, hold for 1 min, and return to 5% B[8].

  • Flow Rate: 1.0 mL/min[8].

  • Injection Volume: 1 µL[8].

  • MS Parameters:

    • Ionization: Dual AJS ESI in positive ion scan mode[8].

    • Mass Range: m/z 82-1000 amu[8].

    • Drying Gas (N2) Temperature: 325 °C[8].

    • Drying Gas Flow: 6 L/min[8].

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_chromatography Chromatographic Separation cluster_detection Detection cluster_ms_types Mass Spectrometry Types HPLC HPLC UV UV Spectroscopy HPLC->UV MS Mass Spectrometry HPLC->MS GC GC GC->MS Quadrupole Quadrupole MS->Quadrupole TOF Time-of-Flight (TOF) MS->TOF

Caption: Relationship between chromatographic separation and detection techniques.

References

assessing the purity of synthesized 1-(3-Chlorophenyl)-1-hydroxypropan-2-one against a reference standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Purity Assessment of Synthesized 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

This guide provides a comprehensive framework for assessing the purity of newly synthesized this compound against a certified reference standard. The methodologies and data presented herein are intended to offer researchers, scientists, and drug development professionals a robust approach to quality control and compound validation. This compound is a known related compound of the drug Bupropion, identified as Bupropion Hydrochloride Related Compound F by the United States Pharmacopeia (USP).[1][2][3] The purity of such pharmaceutical intermediates is a critical factor, directly influencing the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4]

Experimental Workflow for Purity Assessment

The overall process involves subjecting both the synthesized compound and the USP reference standard to a series of orthogonal analytical techniques. The data from each analysis is then compared to establish the purity profile of the synthesized material.

G cluster_materials Test Articles cluster_tests Analytical Techniques cluster_results Data Evaluation synth Synthesized 1-(3-Chlorophenyl)-1- hydroxypropan-2-one hplc HPLC Analysis synth->hplc gcms GC-MS Analysis synth->gcms nmr NMR Spectroscopy (¹H and ¹³C) synth->nmr ftir FTIR Spectroscopy synth->ftir ref USP Reference Standard (Bupropion Related Compound F) ref->hplc ref->gcms ref->nmr ref->ftir compare Comparative Data Analysis (Purity, Identity, Impurities) hplc->compare gcms->compare nmr->compare ftir->compare assess Final Purity Assessment compare->assess

Caption: Workflow for purity verification of the synthesized compound against a reference standard.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are designed to provide a comprehensive characterization of the compound's purity and identity.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of non-volatile organic compounds by separating them from potential impurities.[4][5]

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 1.0 mg of the synthesized compound and the reference standard, respectively, in 10 mL of Acetonitrile to prepare 100 µg/mL solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify and quantify volatile impurities and confirm the molecular weight of the compound.[5][6]

  • Instrumentation: Agilent 7890B GC coupled with a 5977A Mass Selective Detector (MSD) or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C, hold for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 amu.

  • Sample Preparation: Prepare 1 mg/mL solutions of the synthesized compound and reference standard in Dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of the synthesized compound and detect structural impurities.[7][8][9]

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Experiments:

    • ¹H NMR: 16 scans, 30° pulse, 2s relaxation delay.

    • ¹³C NMR: 1024 scans, Broadband proton decoupled.

  • Sample Preparation: Dissolve 5-10 mg of each sample in approximately 0.7 mL of CDCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, providing a characteristic fingerprint for the compound.[10][11]

  • Instrumentation: PerkinElmer Spectrum Two FTIR spectrometer or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Scan Range: 4000-650 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the ATR crystal for analysis.

Data Presentation and Comparison

The following tables summarize hypothetical data obtained from the analysis of the synthesized this compound compared to the USP reference standard.

Table 1: HPLC Purity Analysis
SampleRetention Time (min)Purity by Area %
Synthesized Compound15.2199.65%
USP Reference Standard15.22>99.8% (as per CoA)
Table 2: GC-MS Identity Confirmation
SampleMolecular Ion [M]⁺ (m/z)Key Fragments (m/z)
Synthesized Compound184.0139, 111, 75, 43
USP Reference Standard184.0139, 111, 75, 43
Table 3: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
Proton AssignmentSynthesized Compound (δ, ppm)USP Reference Standard (δ, ppm)
-CH₃ (d)1.451.45
-OH (d)3.653.66
-CH(OH) (q)5.125.12
Aromatic-H (m)7.40-7.957.40-7.95
Table 4: FTIR Characteristic Peaks
Functional GroupSynthesized Compound (cm⁻¹)USP Reference Standard (cm⁻¹)
O-H Stretch (Alcohol)~3450 (broad)~3452 (broad)
C-H Stretch (Aromatic)~3070~3071
C=O Stretch (Ketone)~1715~1716
C-Cl Stretch~780~781

Conclusion

The objective comparison of analytical data from multiple orthogonal techniques provides a high degree of confidence in the purity and identity of the synthesized this compound. Based on the hypothetical data, the synthesized material demonstrates a purity profile (99.65%) comparable to the USP reference standard. The spectral data from GC-MS, NMR, and FTIR confirm that the chemical structure of the synthesized compound is identical to that of the reference standard. Minor differences in purity may arise from residual solvents, starting materials, or by-products from the synthesis, which should be identified and quantified if present above established thresholds (e.g., 0.1%).[12][13]

References

A Comparative Guide to HPLC and GC Methods for the Analysis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Principles of Analysis: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Less polar compounds interact more strongly with the stationary phase and thus elute later. Detection is typically achieved using ultraviolet (UV) spectroscopy or mass spectrometry (MS).

Gas Chromatography (GC) , on the other hand, separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. For a compound containing a polar hydroxyl group like this compound, derivatization is often necessary to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic performance.[10] The separated compounds are most commonly detected by a mass spectrometer (GC-MS), which provides both quantitative data and structural information.[11]

Comparative Performance Data

The following table summarizes the expected performance characteristics of typical HPLC and GC methods for the analysis of this compound, based on data from analogous compounds.

ParameterHPLCGC
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 5 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 10 ng/mL5 - 25 ng/mL
Precision (%RSD) < 5%< 10%
Accuracy (%Recovery) 95 - 105%90 - 110%
Sample Preparation Simple dilution ("dilute and shoot")Often requires derivatization
Analysis Time 5 - 15 minutes10 - 30 minutes
Thermal Stability Requirement Not requiredEssential

Experimental Protocols

Below are detailed, representative methodologies for the analysis of this compound using both HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program: Start at 20% B, increase to 80% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or MS in selected ion monitoring (SIM) mode.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.

  • Sample Solution: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

1. Instrumentation:

  • Gas chromatograph coupled with a Mass Spectrometer (GC-MS).

2. Derivatization Procedure:

  • To a 1 mL aliquot of the sample or standard solution in a vial, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. Chromatographic Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and SIM mode for quantitative analysis.

  • Injection Volume: 1 µL (splitless).

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethyl acetate) at 1 mg/mL. Prepare working standards for derivatization.

  • Sample Solution: Extract the analyte from the sample matrix using an appropriate solvent. Concentrate the extract if necessary and proceed with derivatization.

Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of the developed HPLC and GC methods to ensure consistency and reliability of the analytical results.

CrossValidationWorkflow start Start: Define Analytical Requirements hplc_dev HPLC Method Development (Column, Mobile Phase, Detection) start->hplc_dev gc_dev GC Method Development (Column, Temp. Program, Derivatization) start->gc_dev hplc_val HPLC Method Validation (Linearity, Accuracy, Precision, LOD/LOQ) hplc_dev->hplc_val gc_val GC Method Validation (Linearity, Accuracy, Precision, LOD/LOQ) gc_dev->gc_val select_samples Select Representative Samples (Different Batches/Concentrations) hplc_val->select_samples gc_val->select_samples analyze_hplc Analyze Samples by Validated HPLC Method select_samples->analyze_hplc analyze_gc Analyze Samples by Validated GC Method select_samples->analyze_gc compare_results Compare Results (Statistical Analysis, e.g., t-test, Bland-Altman) analyze_hplc->compare_results analyze_gc->compare_results conclusion Conclusion: Method Equivalency (Define acceptance criteria) compare_results->conclusion

Caption: Workflow for the cross-validation of HPLC and GC methods.

Conclusion

Both HPLC and GC are powerful techniques for the analysis of this compound.

HPLC is often preferred for its simpler sample preparation, which can lead to higher throughput. The absence of heat in the separation process also makes it ideal for potentially thermally labile compounds.

GC-MS , on the other hand, can offer excellent selectivity and provides valuable structural information from the mass spectra, which is highly beneficial for impurity identification. The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, the availability of instrumentation, and the need for structural confirmation. A thorough cross-validation is essential to ensure that either method, if used interchangeably, provides equivalent and reliable results.

References

A Comparative Guide to Catalysts for the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(3-chlorophenyl)-1-hydroxypropan-2-one, a key intermediate in the manufacturing of various pharmaceuticals, can be achieved through several catalytic pathways. The choice of catalyst is a critical factor that influences reaction efficiency, yield, selectivity, and overall process sustainability. This guide provides a comparative analysis of different catalytic systems for the synthesis of this target molecule, supported by available experimental data.

Performance Comparison of Catalytic Systems

The selection of an appropriate synthetic route and catalyst is paramount for the efficient production of this compound. The following table summarizes the performance of various catalysts across different synthetic strategies. It is important to note that a direct comparative study under identical conditions is not always available in the literature; therefore, the data presented is a compilation from various sources.

Synthetic RouteCatalyst/ReagentKey Performance MetricsReference
Claisen-Schmidt Condensation Sodium Hydroxide (NaOH)Yield: ~85% (generic for α-aryl-α-hydroxy ketone), Reaction Time: 4 h[1]
Potassium Hydroxide (KOH)Yield: ~82% (generic for α-aryl-α-hydroxy ketone), Reaction Time: 4 h[1]
Sodium Carbonate (Na₂CO₃)Yield: ~65% (generic for α-aryl-α-hydroxy ketone), Reaction Time: 8 h[1]
Triethylamine (Et₃N)Yield: ~50% (generic for α-aryl-α-hydroxy ketone), Reaction Time: 12 h[1]
Asymmetric Dihydroxylation & Oxidation AD-mix-β (OsO₄, chiral ligand) followed by oxidationYield: 87% (for (R)-enantiomer), High enantioselectivity, Reaction Time: 16 h (dihydroxylation)[2]
Hydrolysis Acid or Base catalyzedYield: 65-74%, Reaction Time: 4-6 h[3]
Oxidation of Diol Ruthenium(III) chloride (RuCl₃) / Oxone®High yields (specific data for the target molecule not provided)[1]
In-situ prepared Manganese catalysts / H₂O₂High yields (specific data for the target molecule not provided)[1]
Asymmetric Transfer Hydrogenation Chiral Ru or Rh complexHigh enantioselectivity (specific yield data for the target molecule not provided)[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for key synthetic routes.

Claisen-Schmidt Condensation

This method involves the base-catalyzed reaction of 3-chlorobenzaldehyde with acetone.

Procedure:

  • A solution of 3-chlorobenzaldehyde in a suitable solvent (e.g., ethanol, water, or a mixture) is prepared in a reaction vessel equipped with a stirrer and a temperature controller.

  • An excess of acetone is added to the solution.

  • The catalyst, such as an aqueous solution of sodium hydroxide, is added dropwise to the mixture while maintaining the temperature at a controlled level (e.g., 20-25°C) to prevent side reactions.

  • The reaction mixture is stirred for a specified duration (e.g., 4 hours).

  • Upon completion, the reaction is quenched by neutralizing the base with a dilute acid (e.g., HCl).

  • The product is extracted using an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by a suitable method such as column chromatography or recrystallization.

Asymmetric Dihydroxylation followed by Oxidation

This two-step process is employed for the enantioselective synthesis of this compound.

Step 1: Asymmetric Dihydroxylation of 3-chloro-α-methylstyrene

  • A mixture of AD-mix-β and methanesulfonamide in a tert-butyl alcohol/water solvent system is cooled to 0°C.[2]

  • 3-chloro-α-methylstyrene is added to the cooled mixture.

  • The reaction is stirred at 0°C for 16 hours.[2]

  • Sodium sulfite is added, and the mixture is stirred for an additional hour.

  • The mixture is filtered, and the filtrate is worked up to isolate the chiral diol, 1-(3-chlorophenyl)propane-1,2-diol.

Step 2: Selective Oxidation of the Diol

  • The synthesized chiral diol is dissolved in a suitable organic solvent (e.g., dichloromethane).

  • An oxidizing agent, such as a ruthenium-based catalyst (e.g., RuCl₃) with a co-oxidant (e.g., Oxone®), is added to the solution.[1]

  • The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

  • The reaction mixture is then quenched and worked up to isolate the final product, enantiomerically enriched this compound.

  • Purification is performed using column chromatography.

Hydrolysis of 2-bromo-1-(3-chlorophenyl)-1-propanone

This method involves the conversion of a halogenated precursor to the desired α-hydroxy ketone.

Procedure:

  • 2-bromo-1-(3-chlorophenyl)-1-propanone is dissolved in a mixture of water and ethanol.

  • The solution is heated to approximately 60°C for 4-6 hours.[1][3] A base or an acid can be used to catalyze the hydrolysis.

  • The progress of the reaction is monitored by TLC.

  • After completion, the mixture is cooled, and the product is extracted with an organic solvent like dichloromethane.

  • The combined organic extracts are washed with water, dried, and concentrated under reduced pressure.

  • The crude product is purified by crystallization from a suitable solvent such as n-heptane to yield this compound.[3]

Visualizing the Synthetic Pathways

To better understand the workflow and the relationships between the different synthetic strategies, the following diagrams are provided.

experimental_workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_intermediates Intermediates cluster_product Final Product 3-chlorobenzaldehyde 3-chlorobenzaldehyde Claisen-Schmidt Claisen-Schmidt 3-chlorobenzaldehyde->Claisen-Schmidt acetone acetone acetone->Claisen-Schmidt 3-chloro-alpha-methylstyrene 3-chloro-alpha-methylstyrene Asymmetric Dihydroxylation Asymmetric Dihydroxylation 3-chloro-alpha-methylstyrene->Asymmetric Dihydroxylation AD-mix-β 2-bromo-1-(3-chlorophenyl)-1-propanone 2-bromo-1-(3-chlorophenyl)-1-propanone Hydrolysis Hydrolysis 2-bromo-1-(3-chlorophenyl)-1-propanone->Hydrolysis Acid/Base Product 1-(3-Chlorophenyl)-1- hydroxypropan-2-one Claisen-Schmidt->Product Base Catalyst 1-(3-chlorophenyl)propane-1,2-diol 1-(3-chlorophenyl)propane-1,2-diol Asymmetric Dihydroxylation->1-(3-chlorophenyl)propane-1,2-diol Oxidation Oxidation Oxidation->Product Hydrolysis->Product 1-(3-chlorophenyl)propane-1,2-diol->Oxidation Oxidizing Agent

Caption: Synthetic routes to this compound.

catalyst_selection_logic Start Start Desired Outcome Desired Outcome Start->Desired Outcome Racemic Product Racemic Product Desired Outcome->Racemic Product Stereochemistry not critical Enantiomerically Enriched Product Enantiomerically Enriched Product Desired Outcome->Enantiomerically Enriched Product Stereochemistry critical Claisen-Schmidt Claisen-Schmidt Racemic Product->Claisen-Schmidt Readily available starting materials Hydrolysis Hydrolysis Racemic Product->Hydrolysis Halogenated precursor available Asymmetric Synthesis Asymmetric Synthesis Enantiomerically Enriched Product->Asymmetric Synthesis Chiral catalyst required High Yield High Yield Claisen-Schmidt->High Yield e.g., NaOH High Selectivity High Selectivity Asymmetric Synthesis->High Selectivity e.g., AD-mix-β

Caption: Logic for selecting a catalytic synthesis method.

References

evaluating the cost-effectiveness of different synthetic methods for 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of various synthetic methodologies for producing this compound, a key intermediate in various chemical syntheses.[1][2] The document focuses on the cost-effectiveness of different routes, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Methods

The synthesis of this compound can be achieved through several distinct chemical pathways.[3] The choice of method often depends on factors such as desired yield, purity, cost of starting materials, and scalability. Below is a summary of the most common synthetic routes with their respective advantages and disadvantages.

Synthetic Method Starting Materials Key Reagents/Catalysts Reported Yield Purity Advantages Disadvantages
1. Base-Catalyzed Aldol Condensation (Claisen-Schmidt) 3-Chlorobenzaldehyde, AcetoneSodium hydroxide (or other bases)Moderate to HighVariable, requires purificationReadily available and inexpensive starting materials, straightforward procedure.[1][3]Can lead to side products, such as the dehydrated enone, requiring careful temperature control.[3]
2. Hydrolysis of 2-Bromo-3'-chloropropiophenone 2-Bromo-3'-chloropropiophenoneAcid or Base, Phase Transfer Catalyst65-74%[4]96.1-98.3%[4]High purity of the final product.[4]The starting bromo-ketone is a lachrymator and requires careful handling.
3. Asymmetric Dihydroxylation and Oxidation 3-Chloro-α-methylstyreneAD-mix-β, OsO₄ (catalytic), CH₃SO₂NH₂87% (for (R)-enantiomer)[5]High enantiomeric purity[3]Provides access to specific enantiomers with high selectivity.[3][5]More expensive reagents (chiral ligands, osmium tetroxide), multi-step process.[3]
4. Selective Reduction of 1-(3-Chlorophenyl)propane-1,2-dione 1-(3-Chlorophenyl)propane-1,2-dioneSodium borohydride or other reducing agentsHighGoodDirect route to the desired product.[3]The diketone precursor may not be readily available and might require a separate synthesis.[3]
5. Oxidation of 1-(3-Chlorophenyl)propane-1,2-diol 1-(3-Chlorophenyl)propane-1,2-diolRuthenium or Manganese-based catalysts, H₂O₂HighGoodCan be a green and selective method.[3]The starting diol needs to be synthesized first.[3]

Experimental Protocols

Below are detailed methodologies for the key synthetic routes discussed.

Base-Catalyzed Aldol Condensation (Claisen-Schmidt Reaction)

This method involves the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base.[3]

  • Materials: 3-chlorobenzaldehyde, acetone, sodium hydroxide, water, diethyl ether.

  • Procedure:

    • A solution of sodium hydroxide in water is prepared and cooled in an ice bath.

    • Acetone is added to the cooled basic solution, and the mixture is stirred.

    • 3-chlorobenzaldehyde is added dropwise to the reaction mixture, maintaining a low temperature.

    • The reaction is stirred for a specified time until completion (monitored by TLC).

    • The reaction mixture is then neutralized with a dilute acid.

    • The product is extracted with an organic solvent such as diethyl ether.

    • The organic layer is washed, dried, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization.

  • Note: The temperature should be carefully controlled to prevent the dehydration of the aldol product to the corresponding enone.[3]

Hydrolysis of 2-Bromo-3'-chloropropiophenone

This method involves the hydrolysis of a brominated precursor.[4]

  • Materials: 2-bromo-3'-chloropropiophenone, sodium hydroxide (or other base), phase transfer catalyst (e.g., tetrabutylammonium bromide), water, dichloromethane.

  • Procedure:

    • A mixture of 2-bromo-3'-chloropropiophenone, a base, a phase transfer catalyst, and water is prepared.

    • The mixture is heated (e.g., at 50-60°C) and stirred for 4-6 hours, with the reaction progress monitored by TLC.[4]

    • After completion, the reaction mixture is cooled to room temperature.

    • The product is extracted with dichloromethane.[4]

    • The combined organic phases are washed with water and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure.

    • The residue is crystallized from a suitable solvent (e.g., n-heptane) to yield the pure product.[4]

Asymmetric Synthesis of (R)-1-(3-Chlorophenyl)-1-hydroxypropan-2-one

This protocol is adapted from a documented synthesis of the (R)-enantiomer.[5]

  • Materials: 1-(3-chlorophenyl)-1-propene (starting material for the precursor of the final step), AD-mix-β, methanesulfonamide (CH₃SO₂NH₂), tert-butyl alcohol, water, sodium sulfite, diethyl ether.

  • Procedure:

    • A mixture of AD-mix-β and methanesulfonamide in a 1:1 mixture of tert-butyl alcohol and water is cooled to 0°C.

    • The alkene precursor is added to the cooled mixture.

    • The reaction mixture is stirred at 0°C for 16 hours.[5]

    • Sodium sulfite is added, and the mixture is stirred for an additional hour.

    • The mixture is filtered through Celite and washed with ether.

    • The filtrate is transferred to a separatory funnel, and the aqueous layer is removed.

    • The organic layer is dried, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel.[5]

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methods.

Aldol_Condensation cluster_reactants Starting Materials cluster_process Reaction cluster_product Product 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Base-Catalyzed\nAldol Condensation Base-Catalyzed Aldol Condensation 3-Chlorobenzaldehyde->Base-Catalyzed\nAldol Condensation Acetone Acetone Acetone->Base-Catalyzed\nAldol Condensation This compound This compound Base-Catalyzed\nAldol Condensation->this compound

Caption: Workflow for Aldol Condensation Synthesis.

Hydrolysis_Reaction cluster_reactant Starting Material cluster_process Reaction cluster_product Product 2-Bromo-3'-chloropropiophenone 2-Bromo-3'-chloropropiophenone Hydrolysis Hydrolysis 2-Bromo-3'-chloropropiophenone->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Workflow for Hydrolysis of a Bromo-precursor.

Asymmetric_Synthesis cluster_reactant Starting Material cluster_process Reaction Steps cluster_intermediate Intermediate cluster_product Product 3-Chloro-α-methylstyrene 3-Chloro-α-methylstyrene Sharpless Asymmetric\nDihydroxylation Sharpless Asymmetric Dihydroxylation 3-Chloro-α-methylstyrene->Sharpless Asymmetric\nDihydroxylation Chiral 1,2-diol Chiral 1,2-diol Sharpless Asymmetric\nDihydroxylation->Chiral 1,2-diol Selective Oxidation Selective Oxidation Chiral this compound Chiral this compound Selective Oxidation->Chiral this compound Chiral 1,2-diol->Selective Oxidation

Caption: Workflow for Asymmetric Synthesis.

References

comparison of the toxicological profiles of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Toxicological Profile of Bupropion and its Major Metabolites

Bupropion is an aminoketone antidepressant that undergoes extensive metabolism in the liver, primarily by cytochrome P450 2B6, to form three major active metabolites: hydroxybupropion, threohydrobupropion, and erythrohydrobupropion.[1][2] These metabolites have a longer elimination half-life than the parent drug and contribute to its therapeutic effects and potential toxicity.[1]

1.1. Acute Toxicity and Overdose

In overdose, bupropion can induce significant central nervous system and cardiovascular toxicity.[3] Common symptoms include sinus tachycardia, hypertension, drowsiness, lethargy, agitation, nausea, and vomiting.[4] Severe complications can include seizures, status epilepticus, life-threatening arrhythmias, and cardiogenic shock.[3] The risk of seizures is dose-dependent.[5]

1.2. Cytotoxicity

In vitro studies have investigated the cytotoxic effects of bupropion. Exposure of SH-SY5Y human catecholaminergic cells to bupropion resulted in a concentration-dependent reduction in cell viability.[6] The mechanism is thought to involve the induction of endoplasmic reticulum stress and caspase-dependent apoptosis.[6] Bupropion has also been shown to cause a reduction in the nuclear division index in cultured human peripheral blood lymphocytes, indicating a cytotoxic effect.[4][7]

1.3. Genotoxicity

The genotoxic potential of bupropion has been evaluated in several studies. In cultured human peripheral lymphocytes, bupropion did not show a significant difference in the frequency of sister chromatid exchange (SCE), but a statistically significant increase in the frequency of micronuclei (MN) was observed.[4] However, the strong cytotoxic effects of bupropion may prevent the division of genetically damaged cells, making the interpretation of its genotoxicity complex.[4][8]

Table 1: Summary of Toxicological Data for Bupropion and its Metabolites

CompoundAssaySystemEndpointResultReference
Bupropion CytotoxicitySH-SY5Y cellsCell ViabilityConcentration-dependent reduction[6]
CytotoxicityHuman LymphocytesNuclear Division IndexReduction observed[4][7]
GenotoxicityHuman LymphocytesSister Chromatid ExchangeNo significant increase[4]
GenotoxicityHuman LymphocytesMicronucleus FormationSignificant increase[4]
Hydroxybupropion Acute ToxicityIn vivo (animal models)-Contributes to overall toxicity[1][2]
Threohydrobupropion Acute ToxicityIn vivo (animal models)-Contributes to overall toxicity[1][2]
Erythrohydrobupropion Acute ToxicityIn vivo (animal models)-Contributes to overall toxicity[1][2]

Note: Quantitative comparative data for the metabolites is limited in publicly available literature.

Toxicological Profile of Structurally Related Chloro-Cathinones

Synthetic cathinones, which share the β-keto-phenethylamine core structure with bupropion, have been studied for their neurotoxic effects.[9] The presence and position of a chlorine atom on the phenyl ring can influence their cytotoxicity.

A study on various chloro-cathinones using a differentiated human neuroblastoma cell line (SH-SY5Y) provides some insight into the potential toxicity of chlorophenyl-containing ketones. The half-maximal lethal concentration (LC50) values were determined, with 4-chlorobutylcathinone (4-CBC) being the most cytotoxic among the tested compounds.[10] The neurotoxicity of these compounds is thought to be mediated, in part, through the induction of oxidative stress and mitochondrial dysfunction.[10]

Table 2: In Vitro Cytotoxicity of Selected Chloro-Cathinones in SH-SY5Y Cells

CompoundLC50 (mM)
4-Chloromethcathinone (4-CMC)~1.5
3-Chloromethcathinone (3-CMC)~1.8
2-Chloromethcathinone (2-CMC)~2.0
4-Chloro-N-ethylcathinone (4-CEC)~1.2
3-Chloro-N-ethylcathinone (3-CEC)~1.5
2-Chloro-N-ethylcathinone (2-CEC)~1.8
4-Chlorobutylcathinone (4-CBC)~0.6

Data extracted and approximated from graphical representations in the cited literature for illustrative purposes.[10]

These findings suggest that the position of the chlorine atom and the nature of the alkyl substituent on the nitrogen atom can significantly impact the cytotoxic potential of these compounds.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

3.1. In Vitro Cytotoxicity Assays

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    Protocol:

    • Seed cells in a 96-well plate and incubate to allow for attachment.

    • Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • Lactate Dehydrogenase (LDH) Assay

    This assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.

    Protocol:

    • Seed cells in a 96-well plate and treat with the test compound as in the MTT assay.

    • After the incubation period, carefully collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (including a tetrazolium salt).

    • Incubate at room temperature, protected from light, for approximately 30 minutes.

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at a wavelength of 490 nm.

    • The amount of color formed is proportional to the number of lysed cells.

3.2. In Vitro Genotoxicity Assays

  • Ames Test (Bacterial Reverse Mutation Assay)

    This assay uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. The test evaluates the ability of a chemical to cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine.

    Protocol:

    • Prepare cultures of the Salmonella typhimurium tester strains.

    • Mix the bacterial culture with the test compound at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).

    • Pour the mixture onto a minimal glucose agar plate lacking histidine.

    • Incubate the plates for 48-72 hours at 37°C.

    • Count the number of revertant colonies. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic potential.

  • In Vitro Micronucleus Test

    This test detects chromosomal damage in cultured cells. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

    Protocol:

    • Culture appropriate mammalian cells and expose them to the test compound with and without S9 mix.

    • Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest the cells and fix them onto microscope slides.

    • Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Score the frequency of micronuclei in binucleated cells under a microscope.

    • A significant increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxic activity.

Visualizations

4.1. Experimental Workflows

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate B->C D Add MTT reagent C->D E Incubate (formazan formation) D->E F Add solubilizing agent E->F G Measure absorbance (570 nm) F->G

Caption: Workflow of the MTT cytotoxicity assay.

LDH_Assay_Workflow A Seed and treat cells B Incubate A->B C Collect supernatant B->C D Add supernatant to reaction mix C->D E Incubate (color development) D->E F Add stop solution E->F G Measure absorbance (490 nm) F->G

Caption: Workflow of the LDH cytotoxicity assay.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Bacterial culture (His-) C Mix bacteria and compound A->C B Test compound +/- S9 mix B->C D Plate on histidine-free agar C->D E Incubate (48-72h) D->E F Count revertant colonies E->F G Compare to control F->G

Caption: Workflow of the Ames test for mutagenicity.

4.2. Potential Toxicity Pathway

Toxicity_Pathway cluster_exposure Exposure cluster_cellular Cellular Effects cluster_outcome Toxicological Outcome Compound Chlorophenyl Ketone Analog ROS Increased ROS Production Compound->ROS Mito Mitochondrial Dysfunction Compound->Mito ER ER Stress Compound->ER Apoptosis Apoptosis ROS->Apoptosis Mito->Apoptosis ER->Apoptosis Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity

Caption: Postulated pathway for chlorophenyl ketone-induced cytotoxicity.

Conclusion and Future Directions

This guide highlights a significant gap in the toxicological data for 1-(3-Chlorophenyl)-1-hydroxypropan-2-one and its direct analogs. While the toxicological profile of the parent drug, bupropion, and related chloro-cathinones provides a basis for inferring potential cytotoxic and genotoxic effects, direct experimental evidence is lacking. The provided data on structurally similar compounds suggests that the position of the chloro-substituent and other structural modifications can significantly influence toxicity.

Future research should focus on conducting in vitro cytotoxicity and genotoxicity studies on this compound and its 2-chloro and 4-chloro positional isomers. Such studies would provide valuable data for structure-activity relationship (SAR) analysis and a more accurate risk assessment of these compounds, which are relevant as impurities in pharmaceutical products. The experimental protocols and workflows detailed in this guide can serve as a foundation for these future investigations.

References

A Comparative Guide to Validating the Enantiomeric Excess of Chiral 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development of chiral pharmaceutical compounds. For 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, a chiral α-hydroxy ketone, precise and accurate measurement of its enantiomeric purity is paramount to ensure its therapeutic efficacy and safety. This guide provides a comparative overview of four established analytical techniques for validating the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. Each method's performance is evaluated based on key analytical parameters, and detailed experimental protocols are provided to facilitate implementation in a research or quality control setting.

Comparative Analysis of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound depends on various factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance indicators for each of the discussed methods.

FeatureChiral HPLCChiral GCNMR SpectroscopyCircular Dichroism (CD)
Principle Differential interaction with a chiral stationary phase.Differential interaction with a chiral stationary phase in the gas phase.Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals.Differential absorption of circularly polarized light by enantiomers.
Sample Preparation Dissolution in a suitable mobile phase.May require derivatization to enhance volatility and thermal stability.Derivatization with a chiral agent (e.g., Mosher's acid) to form diastereomeric esters.Dissolution in a suitable solvent; may require derivatization for chromophore introduction.
Analysis Time 10 - 30 minutes per sample.15 - 45 minutes per sample.5 - 20 minutes per sample (after derivatization).< 5 minutes per sample.
Resolution Excellent baseline separation is often achievable.High resolution for volatile compounds.Dependent on the chemical shift difference of diastereomers.Does not provide physical separation.
Sensitivity High (ng to pg range).Very high (pg to fg range).Moderate (mg to µg range).Moderate to high, depending on the chromophore.
Quantitative Accuracy High (typically <2% RSD).High (typically <2% RSD).Good (typically <5% RSD), dependent on integration accuracy.Good, but can be susceptible to impurities that absorb circularly polarized light.
Key Advantage Broad applicability and well-established methods.High efficiency and sensitivity for volatile compounds.Provides structural information in addition to ee.High-throughput screening capability.
Limitations Method development can be time-consuming.Limited to thermally stable and volatile compounds.Requires derivatization, which can introduce errors.Indirect measurement of ee; requires calibration.

Experimental Workflow

The general workflow for determining the enantiomeric excess of this compound involves several key steps, from sample preparation to data analysis and interpretation.

Enantiomeric Excess Determination Workflow General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis cluster_result Result Sample Chiral this compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if required for GC/NMR) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC CD CD Spectroscopy Dissolution->CD Derivatization->HPLC GC Chiral GC Derivatization->GC NMR NMR Spectroscopy Derivatization->NMR Acquisition Data Acquisition (Chromatogram/Spectrum) HPLC->Acquisition GC->Acquisition NMR->Acquisition CD->Acquisition Integration Peak Integration / Signal Measurement Acquisition->Integration Calculation Calculation of Enantiomeric Excess Integration->Calculation Result Validated Enantiomeric Excess (%) Calculation->Result

Caption: General workflow for ee determination.

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the resolution of a broad range of chiral compounds, including α-hydroxy ketones.[1][2]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak AD-H, Chiralcel OD-H)[3]

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.

Procedure:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Set the HPLC system parameters:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • UV detection wavelength: 254 nm

  • Inject the sample and record the chromatogram.

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: Cyclodextrin-based column (e.g., Beta-DEX™)

Derivatization (optional but recommended):

  • React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group to a trimethylsilyl ether.

Procedure:

  • Prepare a derivatized or underivatized sample solution in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Set the GC system parameters:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 150 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min.

    • Detector temperature: 275 °C

    • Carrier gas: Helium at a constant flow rate.

  • Inject the sample and record the chromatogram.

  • Identify the peaks for the two enantiomers.

  • Calculate the enantiomeric excess using the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with a chiral derivatizing agent, allows for the determination of enantiomeric excess by converting the enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a commonly used chiral derivatizing agent for this purpose.[4]

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

Reagents:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride]

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-Mosher's acid chloride]

  • Pyridine (anhydrous)

  • Deuterated chloroform (CDCl₃)

Procedure:

  • In two separate NMR tubes, dissolve a small amount (approx. 5 mg) of this compound in 0.5 mL of anhydrous CDCl₃.

  • To one tube, add a slight excess of (R)-Mosher's acid chloride and a drop of anhydrous pyridine.

  • To the other tube, add a slight excess of (S)-Mosher's acid chloride and a drop of anhydrous pyridine.

  • Allow the reactions to proceed to completion (monitor by TLC or ¹H NMR).

  • Acquire ¹H NMR spectra for both diastereomeric ester samples.

  • Identify a well-resolved proton signal that is sensitive to the chiral center (e.g., the methoxy protons of the Mosher's ester or the proton at the chiral center of the analyte).

  • Integrate the corresponding signals for the two diastereomers in the spectrum of the sample with unknown ee.

  • Calculate the enantiomeric excess based on the integration values (I1 and I2) of the diastereomeric signals: ee (%) = |(I1 - I2) / (I1 + I2)| * 100

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for determining enantiomeric excess, making it particularly suitable for high-throughput screening.[5] The method relies on the differential absorption of left and right circularly polarized light by the enantiomers.

Instrumentation:

  • CD spectropolarimeter

Procedure:

  • Prepare a series of calibration standards with known enantiomeric excesses of this compound (e.g., 100:0, 80:20, 60:40, 50:50, etc.) in a suitable solvent (e.g., methanol).

  • Prepare a solution of the unknown sample in the same solvent.

  • Acquire the CD spectrum for each standard and the unknown sample over a suitable wavelength range (e.g., 200-400 nm).

  • Identify the wavelength of maximum CD signal difference between the enantiomers.

  • Create a calibration curve by plotting the CD signal intensity at the chosen wavelength against the known enantiomeric excess of the standards.

  • Determine the enantiomeric excess of the unknown sample by interpolating its CD signal on the calibration curve.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of selecting an appropriate method for validating the enantiomeric excess of this compound based on experimental requirements.

Method Selection Logic Method Selection Logic for Enantiomeric Excess Validation Start Start: Need to Validate ee HighThroughput High-Throughput Screening? Start->HighThroughput Volatile Is the compound volatile & thermally stable? HighThroughput->Volatile No CD Circular Dichroism HighThroughput->CD Yes StructuralInfo Need structural confirmation? Volatile->StructuralInfo No GC Chiral GC Volatile->GC Yes EstablishedMethod Prefer a well-established separation method? StructuralInfo->EstablishedMethod No NMR NMR with Chiral Derivatizing Agent StructuralInfo->NMR Yes HPLC Chiral HPLC EstablishedMethod->HPLC Yes

Caption: Logic for selecting an ee validation method.

By carefully considering the specific requirements of the analysis, researchers can select the most appropriate method to reliably validate the enantiomeric excess of this compound, ensuring the quality and integrity of this important chiral intermediate.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

The following guidelines provide a comprehensive operational and disposal plan for 1-(3-chlorophenyl)-1-hydroxypropan-2-one, a compound often used as an intermediate in the synthesis of pharmaceuticals such as bupropion.[1][2][3][4] Due to the absence of a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions, these procedures are based on general principles of hazardous chemical waste management and available safety information for structurally related compounds.

Immediate Safety and Handling Precautions

Limited safety data is available for this compound. However, a closely related isomer, 1-(3-chlorophenyl)-2-hydroxypropan-1-one, is classified as harmful if swallowed.[5] Therefore, it is crucial to handle this compound with care, assuming it may have similar or other unknown hazards.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

Handling:

  • Avoid generating dust or aerosols.

  • Use in a well-ventilated area, preferably within a chemical fume hood.

  • Prevent contact with skin and eyes.

  • Do not ingest.

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all federal, state, and local regulations for hazardous waste.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][8]

  • Waste Identification and Classification:

    • Treat all this compound and materials contaminated with it as hazardous waste.[8][9]

    • This includes the pure chemical, solutions containing the chemical, and any items used for handling that are not decontaminated (e.g., pipette tips, weighing boats, contaminated gloves).

  • Waste Collection and Storage:

    • Container: Use a dedicated, leak-proof container that is compatible with the chemical.[8][9][10] Plastic containers are often preferred over glass to minimize the risk of breakage.[6] The original container is often a suitable choice for waste collection.[9]

    • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][8] Do not use abbreviations or chemical formulas.[8] The label should also include the date of waste generation and the name of the principal investigator or laboratory contact.[6]

    • Segregation: Store the waste container separately from incompatible materials. While specific incompatibility data for this compound is not available, as a general rule, keep it away from strong oxidizing agents, strong bases, and other reactive chemicals.[8]

    • Storage Location: Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage area.[10] If temporarily stored in a fume hood, it should be moved to the designated storage area as soon as possible.[10]

  • Disposal of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent that can dissolve the compound.[7][8][9]

    • The rinsate (the solvent used for rinsing) must be collected and treated as hazardous waste.[8][9]

    • After triple-rinsing, the container can typically be disposed of as regular laboratory waste, but be sure to deface or remove the original label.[7][9]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[6][8]

    • Provide them with a complete list of the chemical waste you need to dispose of.[6]

    • Do not attempt to transport hazardous waste off-site yourself.

Quantitative Data Summary

While specific quantitative disposal parameters are not available, the following table summarizes key physical and chemical properties of this compound.

PropertyValue
CAS Number 857233-13-7
Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Waste Generation (this compound) is_empty Is the container empty? start->is_empty collect_waste Collect in a dedicated, compatible, and sealed hazardous waste container. is_empty->collect_waste No triple_rinse Triple-rinse the container with a suitable solvent. is_empty->triple_rinse Yes label_waste Label container with: 'Hazardous Waste' Full Chemical Name Date and PI Information collect_waste->label_waste store_waste Store in a designated, secure satellite accumulation area. Segregate from incompatibles. label_waste->store_waste contact_ehs Contact EHS or licensed waste disposal company for pickup. store_waste->contact_ehs collect_rinsate Collect all rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface original label and dispose of the empty container as per institutional policy. triple_rinse->dispose_container collect_rinsate->collect_waste

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1-(3-Chlorophenyl)-1-hydroxypropan-2-one (CAS No. 857233-13-7), a compound used as an intermediate of Bupropion.[1] The following procedural guidance outlines the necessary personal protective equipment (PPE), operational handling, and disposal plans to minimize risk and ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Powder-free nitrile gloves.Prevents skin contact and absorption. Thicker gloves offer better protection.
Eye and Face Protection Safety goggles or a face shield.Protects against splashes and aerosols. Standard eyeglasses are not sufficient.
Respiratory Protection N95, N100, R100, or P100 disposable filtering facepiece respirator.Recommended when handling powders or if aerosols may be generated. A full respiratory protection program, including fit-testing, should be in place.[3]
Body Protection Laboratory coat or gown.Provides a barrier against spills and contamination of personal clothing.
Arm Protection Sleeve covers.Protects the arms, which may come into contact with contaminated surfaces.[3]

Note: The level of PPE should be adjusted based on a risk assessment of the specific procedure being performed.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps for safe handling from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe prep_spill Prepare Spill Kit gather_ppe->prep_spill don_ppe Don PPE prep_spill->don_ppe handle_chem Handle Chemical in Ventilated Area don_ppe->handle_chem decontaminate_tools Decontaminate Tools & Surfaces handle_chem->decontaminate_tools doff_ppe Doff PPE decontaminate_tools->doff_ppe segregate_waste Segregate Contaminated Waste doff_ppe->segregate_waste dispose_waste Dispose According to Regulations segregate_waste->dispose_waste

Caption: Workflow for Safe Handling and Disposal.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood or other ventilated enclosure.

    • Gather all necessary PPE as outlined in the table above. Ensure all PPE is in good condition.

    • Prepare a spill kit appropriate for the quantity of the chemical being handled.

  • Handling:

    • Don PPE in the correct order (e.g., gown, respirator, face shield, gloves).

    • Handle the chemical within the designated ventilated area to minimize inhalation exposure. Avoid generating dust or aerosols.

    • After handling, decontaminate all tools and surfaces using an appropriate cleaning agent.

    • Doff PPE carefully to avoid self-contamination and dispose of single-use items in a designated waste container.

  • Emergency Procedures:

    • In case of skin contact: Immediately wash the affected area with soap and water.[3]

    • In case of eye contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • In case of inhalation: Move to fresh air.

    • In case of ingestion: Seek immediate medical attention. Do not induce vomiting.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Contaminated PPE: All used gloves, gowns, and other disposable PPE should be considered contaminated waste. Place them in a labeled, durable polyethylene bag (e.g., 6 mil).[3]

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Disposal: All waste materials must be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not mix with other waste streams unless explicitly permitted.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)-1-hydroxypropan-2-one
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.